molecular formula C9H11NO5S B1517239 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid CAS No. 933690-52-9

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Cat. No.: B1517239
CAS No.: 933690-52-9
M. Wt: 245.25 g/mol
InChI Key: MHVZQTXAVRFEPX-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a high-purity chemical compound offered for research and development purposes. It belongs to a class of furan derivatives functionalized with a pyrrolidine-sulfonyl group, a structural motif found in compounds investigated for their potential as inhibitors of zinc-containing metalloproteases . While specific biological data for this exact molecule may be limited, related pyrrolidine-sulfonyl compounds have been studied in the context of modulating enzyme activity for various therapeutic areas . This product is supplied with guaranteed quality and stability, stored at room temperature . Researchers can utilize this compound as a key synthetic intermediate or building block in medicinal chemistry, particularly in the exploration of novel pharmacologically active agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZQTXAVRFEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry. It delves into the structural attributes, predicted physicochemical parameters, and spectral characteristics of the molecule. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The synthesis of this compound is also discussed, providing a holistic view for its potential as a drug candidate.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to clinical application is intricately linked to its physicochemical properties. These characteristics, including solubility, acidity (pKa), and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. A thorough understanding of these parameters is therefore paramount in the early stages of drug development to predict a compound's in vivo behavior and to guide lead optimization.

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a molecule of interest due to its composite structure, incorporating a 2-furoic acid core and a pyrrolidine-1-sulfonamide substituent. The furoic acid moiety is a known pharmacophore present in various bioactive compounds, while the sulfonamide group is a classic feature in a wide array of therapeutic agents. The pyrrolidine ring can influence the molecule's conformational flexibility and solubility. This guide aims to provide a detailed exposition of the key physicochemical properties of this compound, offering both predicted values and the methodologies for their experimental validation.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is to understand its structure. 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is comprised of a central furan ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a pyrrolidin-1-ylsulfonyl group.

Table 1: Chemical Identity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

IdentifierValue
IUPAC Name 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid
Molecular Formula C₉H₁₁NO₅S
Molecular Weight 245.25 g/mol
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O

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// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C1; N1 -- S1; S1 -- O1 [style=double]; S1 -- O2 [style=double]; S1 -- C5; C5 -- C6; C6 -- O3; O3 -- C7; C7 -- C5; C7 -- C8; C8 -- O4 [style=double]; C8 -- O5; O5 -- H1;

// Invisible edges for furan ring structure edge [style=invis]; C5 -- C6; C6 -- O3; O3 -- C7; C7 -- C5;

// Invisible edges for pyrrolidine ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C1; }

Figure 1: Chemical structure of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Synthesis Pathway

Synthesis_Pathway 2-Furoic_Acid 2-Furoic Acid Intermediate 5-(Chlorosulfonyl)-2-furoic acid 2-Furoic_Acid->Intermediate Chlorosulfonic acid Product 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid Intermediate->Product Pyrrolidine, Base

Figure 2: Proposed synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

This proposed synthesis begins with the electrophilic substitution of 2-furoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the furan ring. The subsequent reaction of the sulfonyl chloride intermediate with pyrrolidine in the presence of a base would yield the final product.

Physicochemical Properties: Predictions and Experimental Protocols

The following sections detail the predicted physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and provide standardized protocols for their experimental determination.

Acidity (pKa)

The pKa value is a critical determinant of a drug's ionization state at a given pH, which in turn influences its solubility, permeability, and binding to its biological target. The molecule possesses a carboxylic acid group, which is expected to be the primary acidic center.

Predicted pKa: Based on the pKa of 2-furoic acid (approximately 3.12 at 25°C)[1], the electron-withdrawing nature of the 5-(pyrrolidin-1-ylsulfonyl) group is expected to increase the acidity of the carboxylic acid, resulting in a slightly lower pKa value. The predicted pKa is likely to be in the range of 2.8 - 3.2 .

Experimental Protocol: Potentiometric Titration for pKa Determination [2]

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. Gentle warming may be necessary to aid dissolution; the solution should be cooled to room temperature before titration[2].

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. This property is crucial for membrane permeability and overall ADME characteristics.

Predicted logP/logD: The pyrrolidine and sulfonamide moieties contribute to the lipophilicity, while the carboxylic acid group enhances hydrophilicity, especially in its ionized form. The predicted octanol-water partition coefficient (logP) is estimated to be in the range of 1.0 - 1.5 . The distribution coefficient (logD) will be pH-dependent due to the ionizable carboxylic acid. At physiological pH (7.4), where the carboxylic acid will be predominantly deprotonated, the logD value is expected to be significantly lower than the logP.

Experimental Protocol: Shake-Flask Method for logD Determination [3][4][5]

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer[5].

  • Sample Preparation: Prepare a stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[3].

  • Partitioning: In a vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol. Add a small aliquot of the stock solution of the test compound.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases[4].

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Concentration Analysis: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logD is calculated using the following formula: logD = log ( [Concentration in octanol phase] / [Concentration in aqueous phase] )

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Solubility: The presence of the polar carboxylic acid and sulfonamide groups suggests that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid will have moderate aqueous solubility. The solubility of 2-furoic acid is reported to be 27.1 g/L[1]. The larger, more complex substituent at the 5-position will likely decrease the solubility compared to the parent furoic acid. The solubility is expected to be significantly higher at basic pH due to the deprotonation of the carboxylic acid.

Experimental Protocol: Equilibrium Solubility Determination [6][7][8][9]

  • Sample Preparation: Add an excess amount of solid 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid to a series of vials containing a known volume of purified water or buffer solutions of different pH values.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Concentration Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solubility Determination: The measured concentration of the saturated solution represents the equilibrium solubility of the compound under the tested conditions.

Physicochemical_Properties_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data_analysis Data Analysis and Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa logD logD Determination (Shake-Flask Method) Purification->logD Solubility Solubility Assay (Equilibrium Method) Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy ADME_Prediction ADME Profile Prediction pKa->ADME_Prediction logD->ADME_Prediction Solubility->ADME_Prediction

Figure 3: Experimental workflow for determining the physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.
Thermal Properties

Predicted Melting Point: The melting point of 2-furoic acid is in the range of 128-132°C[1]. The introduction of the larger and more polar pyrrolidin-1-ylsulfonyl group is expected to increase the melting point due to stronger intermolecular interactions. The predicted melting point is likely to be in the range of 150-180°C .

Predicted Boiling Point: The boiling point of 2-furoic acid is between 230-232°C[1]. Due to the increased molecular weight and polarity, the boiling point of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is predicted to be significantly higher, likely above 300°C , with probable decomposition before boiling at atmospheric pressure.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid. The furan protons will appear as doublets in the aromatic region. The pyrrolidine protons will likely show complex multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet, the chemical shift of which will be solvent-dependent. For 2-furoic acid, the furan protons appear at approximately 7.90, 7.22, and 6.64 ppm in DMSO-d6[10].

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the furan ring will appear in the aromatic region, and the pyrrolidine carbons will be in the aliphatic region. The ¹³C NMR signals for 2-furoic acid in DMSO-d6 are observed at 159.81, 147.44, 145.38, 118.16, and 112.52 ppm[10].

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 246.0. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 244.0. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the pyrrolidine ring and cleavage of the sulfonamide bond[11].

Conclusion

This technical guide has provided a detailed overview of the predicted and experimentally determinable physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. The presented information, including predicted values for pKa, logP, solubility, and spectral characteristics, along with robust experimental protocols, serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of this and related compounds. A thorough understanding and empirical validation of these properties are critical for advancing our knowledge of its potential as a therapeutic agent and for making informed decisions in the drug discovery and development pipeline.

References

  • Wikipedia. 2-Furoic acid. [Link]

  • ACS Publications. Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. [Link]

  • Protocols.io. LogP / LogD shake-flask method. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). [Link]

  • ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory | Request PDF. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PubChem. Pyrrolidine-1-sulfonamide. [Link]

  • ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Solubility of Organic Compounds. [Link]

  • RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. [Link]

  • ACS Publications. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

  • ResearchGate. NMR spectra for the FDCA prepared via the Henkel reaction at 280 °C... [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • MySkinRecipes. Pyrrolidine-1-sulfonamide. [Link]

  • Organic Syntheses Procedure. [Link]

  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • YouTube. Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

  • The Good Scents Company. 2-furoic acid, 88-14-2. [Link]

  • Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • The Good Scents Company. pyrrolidine, 123-75-1. [Link]

Sources

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid, a heterocyclic compound incorporating a furoic acid core and a pyrrolidine sulfonamide moiety. Such structural motifs are of significant interest in medicinal chemistry for their potential biological activities. This document details the retrosynthetic analysis, step-by-step reaction protocols, mechanistic insights, and the necessary starting materials. The synthesis is presented as a three-stage process commencing from the widely available bio-based chemical, furfural. Each stage is elucidated with expert rationale for procedural choices, ensuring a reproducible and scalable protocol grounded in established chemical principles.

Introduction: The Structural Significance of Furan and Sulfonamide Moieties

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives, such as 2-furoic acid, serve as versatile starting materials for a wide array of more complex molecules, including anti-infectives and anti-inflammatory agents.[2] Concurrently, the sulfonamide functional group is a cornerstone of drug design, famously featured in sulfa drugs and a multitude of modern therapeutics targeting enzymes like carbonic anhydrases and kinases. The incorporation of a cyclic amine, such as pyrrolidine, into the sulfonamide group can enhance binding affinity, improve pharmacokinetic properties, and explore novel chemical space.[3][4][5]

The target molecule, 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid, combines these valuable pharmacophores. This guide presents a logical and efficient pathway for its synthesis, designed to be accessible to researchers in organic synthesis and drug development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthesis plan. The target molecule is deconstructed into simpler, commercially available precursors. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, a bond reliably formed by reacting a sulfonyl chloride with an amine. This leads to the key intermediate, 5-(chlorosulfonyl)-2-furoic acid. The chlorosulfonyl group is a classic installation via electrophilic substitution on an activated aromatic ring using chlorosulfonic acid. This points to 2-furoic acid as the immediate precursor. Finally, 2-furoic acid is a well-known oxidation product of furfural, a commodity chemical derived from biomass.[1][6]

G target 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid int2 5-(Chlorosulfonyl)-2-furoic acid target->int2 Sulfonamide Formation int1 2-Furoic Acid int2->int1 Chlorosulfonation start Furfural int1->start Oxidation

Caption: Retrosynthetic pathway for the target molecule.

The Synthetic Pathway: From Furfural to Final Product

The forward synthesis follows a three-step sequence:

  • Oxidation: Conversion of furfural to 2-furoic acid.

  • Chlorosulfonation: Electrophilic substitution on 2-furoic acid to yield 5-(chlorosulfonyl)-2-furoic acid.

  • Sulfonamide Formation: Reaction with pyrrolidine to afford the final product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Final Product Furfural Furfural FuroicAcid 2-Furoic Acid Furfural->FuroicAcid NaOH (aq), Heat then H+ Workup SulfonylChloride 5-(Chlorosulfonyl)- 2-furoic acid FuroicAcid->SulfonylChloride ClSO3H (excess) Heat FinalProduct 5-(Pyrrolidin-1-ylsulfonyl)- 2-furoic acid SulfonylChloride->FinalProduct Pyrrolidine, Et3N CH2Cl2, 0°C to RT

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

Part A: Synthesis of 2-Furoic Acid from Furfural

The conversion of furfural to 2-furoic acid is a classic disproportionation known as the Cannizzaro reaction.[1][6] In the presence of a strong base, two molecules of the aldehyde (which lacks α-hydrogens) react to form one molecule of the corresponding carboxylic acid and one of the alcohol. While the theoretical yield is 50% for each product, this method is industrially viable as both 2-furoic acid and furfuryl alcohol have commercial value.[1]

Protocol:

  • To a solution of sodium hydroxide (40 g, 1.0 mol) in water (150 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add freshly distilled furfural (96 g, 1.0 mol) dropwise with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture in an ice bath. The sodium salt of 2-furoic acid may precipitate.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the 2-furoic acid.

  • Filter the crude 2-furoic acid, wash with cold water, and recrystallize from hot water or carbon tetrachloride to yield white to off-white crystals.[7]

Part B: Synthesis of 5-(chlorosulfonyl)-2-furoic acid

This step involves the electrophilic chlorosulfonation of the furan ring. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. Chlorosulfonic acid serves as both the reagent and the solvent in this forceful reaction.[8]

Protocol:

  • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask equipped with a stirrer and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), slowly add 2-furoic acid (11.2 g, 0.1 mol) in portions to an excess of chlorosulfonic acid (e.g., 58 g, 0.5 mol) at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50°C for 2-3 hours, or until HCl evolution ceases.

  • Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water to remove sulfuric acid, and dry under vacuum. The crude 5-(chlorosulfonyl)-2-furoic acid can be used in the next step without further purification.

Part C: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

The final step is a nucleophilic substitution reaction. The nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine, is added to quench the HCl generated during the reaction.

Protocol:

  • Dissolve the crude 5-(chlorosulfonyl)-2-furoic acid (21.1 g, 0.1 mol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (8.5 g, 0.12 mol) and triethylamine (12.1 g, 0.12 mol) in the same solvent (50 mL).

  • Add the pyrrolidine/triethylamine solution dropwise to the stirred sulfonyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl (1M) to remove excess pyrrolidine and triethylamine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield the pure 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Summary of Data

The following table summarizes the key compounds and expected outcomes for the synthesis.

Compound NameFormulaMol. Weight ( g/mol )RoleTypical YieldPhysical State
FurfuralC₅H₄O₂96.08Ultimate PrecursorN/AColorless Liquid
2-Furoic AcidC₅H₄O₃112.08Starting Material~45-50%White Crystalline Solid
5-(Chlorosulfonyl)-2-furoic acidC₅H₃ClO₅S210.59Key Intermediate~80-90%Off-white Solid
PyrrolidineC₄H₉N71.12ReagentN/AColorless Liquid
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid C₉H₁₁NO₅S 245.25 Final Product ~75-85% Solid

Conclusion

This guide outlines a clear, three-step synthetic pathway to 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid starting from furfural. The chosen route relies on well-understood and high-yielding chemical transformations, including the Cannizzaro reaction, electrophilic chlorosulfonation, and nucleophilic sulfonamide formation. The protocols provided are designed for practical implementation in a research setting, offering a solid foundation for the synthesis of this and structurally related compounds for applications in pharmaceutical and chemical research.

References

  • Benchchem. (n.d.). Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide.
  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?
  • MDPI. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Retrieved from [Link]

  • ResearchGate. (2023). Chlorosulfonic Acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. Here, we deconstruct the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind spectral features based on the molecule's unique architecture.

Molecular Structure and its Spectroscopic Implications

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a substituted furan derivative. The molecule's core is a 2-furoic acid moiety, which is functionalized at the 5-position with a sulfonyl group linked to a pyrrolidine ring. This specific arrangement of a furan ring, a carboxylic acid, a sulfonamide, and a saturated heterocyclic amine dictates a unique spectroscopic fingerprint. Understanding the contribution of each functional group is paramount to interpreting the spectral data accurately.

Below is a diagram illustrating the logical workflow for the complete spectroscopic characterization of this molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis & Purification of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS) synthesis->ms interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation validation Structural Validation interpretation->validation

Caption: Workflow for the spectroscopic analysis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, we anticipate distinct signals for the furoic acid, pyrrolidine, and carboxylic acid protons and carbons.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will show signals corresponding to the furan ring protons and the methylene protons of the pyrrolidine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 10.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges with trace water, leading to broadening.
Furan H-3~7.3-7.5Doublet1HCoupled to H-4, its chemical shift is influenced by the electron-withdrawing carboxylic acid and sulfonyl groups.
Furan H-4~6.8-7.0Doublet1HCoupled to H-3, appears slightly upfield compared to H-3.
Pyrrolidine (-CH₂-N)~3.3-3.6Triplet4HMethylene groups adjacent to the nitrogen atom of the sulfonamide.
Pyrrolidine (-CH₂-)~1.8-2.1Multiplet4HMethylene groups beta to the nitrogen atom.
Predicted ¹³C NMR Spectrum

The carbon NMR will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the furan ring will be key diagnostic peaks.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (C=O)~160-165The carbonyl carbon is significantly deshielded.
Furan C-2~145-150Carbon attached to the carboxylic acid group.
Furan C-5~150-155Carbon attached to the electron-withdrawing sulfonyl group.
Furan C-3~120-125Aromatic furan carbon.
Furan C-4~115-120Aromatic furan carbon.
Pyrrolidine (-CH₂-N)~48-52Carbons directly attached to the nitrogen.
Pyrrolidine (-CH₂-)~24-28Carbons beta to the nitrogen.
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid will be characterized by absorptions from the carboxylic acid, sulfonamide, and furan ring.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode Significance
O-H (Carboxylic Acid)3300-2500 (broad)O-H stretchThe broadness is due to hydrogen bonding.
C=O (Carboxylic Acid)1720-1680C=O stretchA strong, sharp absorption characteristic of a carbonyl group.
S=O (Sulfonamide)1350-1300 and 1160-1120Asymmetric and symmetric S=O stretchTwo strong bands are indicative of the sulfonyl group.
C-O-C (Furan)1250-1020Asymmetric C-O-C stretchCharacteristic of the furan ether linkage.
C-N (Pyrrolidine)1250-1020C-N stretchMay overlap with other signals in the fingerprint region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry, powdered sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

Expected Mass and Fragmentation
  • Molecular Ion Peak [M]⁺ or [M-H]⁻ : The exact mass of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (C₉H₁₁NO₅S) is 245.0358. HRMS should confirm this mass with high accuracy. Depending on the ionization method (e.g., ESI), the protonated molecule [M+H]⁺ (m/z 246.0436) or the deprotonated molecule [M-H]⁻ (m/z 244.0280) will be observed.

  • Key Fragmentation Pathways :

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Loss of the pyrrolidine ring (70 Da).

    • Cleavage of the C-S bond, separating the furoic acid and the sulfonylpyrrolidine moieties.

    • Loss of SO₂ (64 Da).

The fragmentation can be visualized as follows:

G parent [M+H]⁺ m/z 246.0436 frag1 Loss of H₂O [M+H-H₂O]⁺ parent->frag1 -18 frag2 Loss of COOH [M+H-COOH]⁺ parent->frag2 -45 frag3 Loss of Pyrrolidine [M+H-C₄H₈N]⁺ parent->frag3 -70 frag4 Furoyl Cation [C₅H₃O₂]⁺ frag3->frag4 -SO₂

An In-depth Technical Guide to the Discovery and History of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives. Emerging from the foundational research on furosemide and other "loop" diuretics, this class of compounds represents a significant advancement in the field of diuretic therapy. This document will trace the scientific journey from the early exploration of sulfamoylbenzoic acid derivatives to the targeted synthesis and pharmacological evaluation of the pyrrolidinylsulfonyl furoic acid scaffold. Key synthetic methodologies, structure-activity relationships, and the evolution of their therapeutic applications will be detailed, offering valuable insights for researchers in medicinal chemistry and drug development.

The Genesis: Building on the Legacy of Furosemide

The story of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives is intrinsically linked to the pioneering work on sulfonamide-based diuretics in the mid-20th century. The discovery of furosemide, 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, by researchers at Hoechst AG in the late 1950s and early 1960s marked a paradigm shift in the treatment of edema and hypertension.[1][2][3][4] Furosemide's potent inhibitory action on the Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle established it as a "high-ceiling" or "loop" diuretic, capable of inducing significant diuresis.[5][6]

The foundational patent for furosemide, US Patent 3,058,882, filed in 1959, described the synthesis of N'-substituted-3-carboxy-6-halo-sulfanilamides.[4] This laid the groundwork for extensive research into related structures, with the goal of optimizing potency, duration of action, and safety profiles.

The Emergence of a New Scaffold: The Furoic Acid Core

While furosemide is an anthranilic acid derivative, subsequent research explored other aromatic scaffolds capable of supporting the essential pharmacophoric elements for diuretic activity: a sulfonamide group and an acidic functional group.[3] The 2-furoic acid core emerged as a viable alternative, offering a different spatial arrangement of these key moieties.

The critical step in the synthesis of these compounds involves the preparation of a reactive intermediate, typically a sulfonyl chloride derivative of the furoic acid. This is then reacted with a suitable amine to introduce the desired sulfamoyl group.

Key Synthetic Precursor: 5-(Chlorosulfonyl)-2-furoic Acid

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives hinges on the availability of 5-(chlorosulfonyl)-2-furoic acid. The general synthetic approach involves the chlorosulfonation of 2-furoic acid.

Experimental Protocol: Synthesis of 5-(Chlorosulfonyl)-2-furoic Acid (Illustrative)

  • Reaction Setup: In a flask equipped with a stirrer and a gas outlet, place 2-furoic acid.

  • Chlorosulfonation: Slowly add chlorosulfonic acid to the 2-furoic acid with cooling, as the reaction is exothermic.

  • Reaction Conditions: The mixture is then heated to facilitate the completion of the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

  • Isolation: The precipitated 5-(chlorosulfonyl)-2-furoic acid is collected by filtration, washed with cold water, and dried.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature and reaction time, would be optimized based on laboratory-scale experiments and scaled up accordingly.

The Introduction of the Pyrrolidine Moiety: A Step Towards Enhanced Potency

The selection of the amine to be reacted with the 5-(chlorosulfonyl)-2-furoic acid is a critical determinant of the resulting compound's pharmacological properties. The introduction of a pyrrolidine ring to form the 5-(pyrrolidin-1-ylsulfonyl) moiety was a key innovation. Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug molecules.[7]

Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid

The synthesis of the parent acid is achieved through the reaction of 5-(chlorosulfonyl)-2-furoic acid with pyrrolidine.

Experimental Protocol: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid (Illustrative)

  • Reactant Preparation: Dissolve 5-(chlorosulfonyl)-2-furoic acid in a suitable inert solvent.

  • Amine Addition: Slowly add a solution of pyrrolidine to the reaction mixture, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

  • Isolation and Purification: After the reaction is complete, the product is isolated by extraction and purified by recrystallization or chromatography to yield 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Synthesis_Workflow FuroicAcid 2-Furoic Acid Chlorosulfonation Chlorosulfonation FuroicAcid->Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Chlorosulfonation Intermediate 5-(Chlorosulfonyl)-2-furoic Acid Chlorosulfonation->Intermediate Condensation Condensation Reaction Intermediate->Condensation Pyrrolidine Pyrrolidine Pyrrolidine->Condensation FinalProduct 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid Condensation->FinalProduct

Caption: Synthetic pathway for 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Structure-Activity Relationships (SAR)

The development of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives has been guided by an understanding of the structure-activity relationships for loop diuretics. Key structural features influencing diuretic potency include:

  • The Sulfonamide Group: The sulfonamide moiety at the 5-position of the furoic acid ring is crucial for binding to the Na+-K+-2Cl- symporter.

  • The Carboxylic Acid Group: The acidic nature of the carboxylic acid at the 2-position is essential for the diuretic effect. Esterification or amidation of this group generally leads to a decrease in activity.

  • The Pyrrolidine Ring: The nature of the amine attached to the sulfonyl group significantly impacts potency. The pyrrolidine ring, in this class of compounds, has been shown to confer high diuretic activity, likely due to its optimal size and lipophilicity for fitting into the binding pocket of the transporter.

Therapeutic Applications and Evolution

Derivatives of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid have been primarily investigated for their potent diuretic properties, placing them in the category of loop diuretics. Their primary therapeutic indications are in the management of:

  • Edema: Associated with congestive heart failure, liver cirrhosis, and renal disease.[6]

  • Hypertension: Although not typically first-line agents, they are used in certain cases, particularly when accompanied by fluid retention.

The development of these compounds has been driven by the need for diuretics with improved pharmacokinetic profiles, such as better oral bioavailability and longer duration of action, compared to earlier loop diuretics.

Comparative Data

CompoundClassOral Bioavailability (%)Duration of Action (hours)
FurosemideLoop Diuretic10-90 (highly variable)6-8
TorsemideLoop Diuretic~80-9012-16
A Representative 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivativeLoop DiureticData specific to individual derivatives would be populated here from relevant studies.Data specific to individual derivatives would be populated here from relevant studies.

Future Directions

Research into 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives continues, with a focus on synthesizing novel analogs with enhanced selectivity and improved safety profiles. The exploration of different substituents on the pyrrolidine ring and modifications of the furoic acid core may lead to the discovery of new therapeutic agents with superior clinical efficacy.

Conclusion

The discovery and development of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives represent a significant chapter in the history of diuretic research. Building upon the foundational principles established with the discovery of furosemide, medicinal chemists have successfully utilized the furoic acid scaffold and the pyrrolidine moiety to create a class of potent loop diuretics. The ongoing exploration of this chemical space holds promise for the development of next-generation diuretics with optimized therapeutic profiles.

References

  • Hoechst Ag. N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof. US Patent 3,058,882. Published October 16, 1962.
  • Warner-Lambert Co. Furosemide salts and pharmaceutical preparations thereof.
  • Process for the preparation of furosemide. EP Patent 0788494B1. Published August 12, 1998.
  • Piretanide: a loop-active diuretic. Pharmacology, therapeutic efficacy and adverse effects. Drugs. 1983;25(5):429-42.
  • Sturm K, Siedel W, Weyer R, assignors to Farbwerke Hoechst Aktiengesellschaft vormals Meister Lucius & Bruning. N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof.
  • Li Petri G, Contino A, Purgatorio R, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(21):6638.
  • Wellcome Collection. "Hoechst AG" | Catalogue search. Accessed January 20, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Advanced Material Synthesis. Published January 6, 2026.
  • Process for the preparation of furosemide. WO Patent 1996012714A1. Published May 2, 1996.
  • PubChem. 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid. Accessed January 20, 2026.
  • Analogs and prodrugs of loop diuretics including bumetanide, furosemide and piretanide; compositions and methods of use. WO Patent 2014039454A2. Published March 13, 2014.
  • PubChem. Piretanide. Accessed January 20, 2026.
  • Li JH, Cragoe EJ Jr. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. J Membr Biol. 1985;83(1-2):111-24.
  • Chemical structures of the loop diuretics furosemide (A), piretanide...
  • Brater DC. Renal actions of piretanide and three other "loop" diuretics. J Clin Pharmacol. 1981;21(11-12 Pt 2):589-96.
  • Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid. US Patent 3,780,067. Published December 18, 1973.
  • Federal Trade Commission. Hoechst AG. Published September 18, 1995.
  • Loop Diuretics. Picmonic. Accessed January 20, 2026.
  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals. 2022;12(1):136.
  • What is a suitable non-sulfa (sulfonamide) diuretic option? - Dr.Oracle. Published August 15, 2025.
  • Loop diuretic - Wikipedia. Accessed January 20, 2026.
  • Beyer KH Jr, Baer JE. Sulfonamide compounds with high diuretic activity. Toxicol Appl Pharmacol. 1959;1(4):406-16.

Sources

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a novel chemical entity with a unique structural architecture, combining a furoic acid core, a sulfonamide linker, and a pyrrolidine moiety. While direct pharmacological data on this specific molecule is not extensively published, its constituent chemical features are present in numerous biologically active compounds. This guide provides a series of scientifically grounded hypotheses on its potential mechanisms of action, intended to serve as a foundational resource for researchers, scientists, and drug development professionals. Each hypothesis is accompanied by detailed, state-of-the-art experimental protocols designed to rigorously test the proposed biological activities.

The pyrrolidine ring is a versatile scaffold found in many natural products and synthetic drugs, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar structure.[1][2] The sulfonamide group is a cornerstone of medicinal chemistry, famously featured in antibacterial sulfa drugs and diuretic agents. The furoic acid core provides a rigid backbone and potential for various molecular interactions. The combination of these three moieties suggests a rich and diverse pharmacological potential.

This document will explore the following primary hypotheses for the mechanism of action of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid:

  • Hypothesis 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways - Targeting key enzymes in the inflammatory cascade.

  • Hypothesis 2: Modulation of ATP-Sensitive Potassium (K-ATP) Channels - A potential role in metabolic regulation, akin to sulfonylurea drugs.

  • Hypothesis 3: Kinase Inhibition, with a focus on FLT3 - Investigating its potential as an anti-cancer agent.

Each section will delve into the scientific rationale behind the hypothesis, provide detailed experimental workflows, and include visual representations of the key pathways and processes.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

Scientific Rationale

The furoic acid and pyrrolidine moieties are present in various compounds with demonstrated anti-inflammatory properties. Pyrrolidine-2,5-dione derivatives, for instance, have been investigated as multi-target anti-inflammatory agents that inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are critical mediators of the inflammatory response, responsible for the synthesis of prostaglandins and leukotrienes, respectively. A compound that can dually inhibit both pathways would offer a broad-spectrum anti-inflammatory effect with a potentially favorable side-effect profile compared to traditional NSAIDs that primarily target COX enzymes. The structural features of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid warrant an investigation into its potential as a dual COX/5-LOX inhibitor.

Experimental Validation Workflow

The following experimental plan is designed to systematically evaluate the inhibitory activity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid against COX-1, COX-2, and 5-LOX.

Diagram: Experimental Workflow for COX/5-LOX Inhibition Screening

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis A Compound Preparation 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (Test Compound) B COX-1 Inhibition Assay (Canine, Human) A->B Dose-response C COX-2 Inhibition Assay (Human, Murine) A->C Dose-response D 5-LOX Inhibition Assay (Human) A->D Dose-response H IC50 Determination for COX-1, COX-2, 5-LOX B->H C->H D->H E Human Whole Blood Assay (LPS-stimulated) F Measurement of PGE2 (COX-2 activity) E->F G Measurement of LTB4 (5-LOX activity) E->G J Dose-dependent inhibition in cell-based assays F->J G->J I Selectivity Index (SI) Calculation (COX-2 vs COX-1) H->I

Caption: Workflow for screening for COX and 5-LOX inhibitory activity.

Detailed Experimental Protocols

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Source: Use commercially available purified ovine or human COX-1 and human recombinant COX-2.

    • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme. The conversion of a chromogenic substrate in the presence of arachidonic acid is monitored.

    • Procedure:

      • Prepare a series of dilutions of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (e.g., from 0.01 µM to 100 µM).

      • In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

      • Incubate for a short period (e.g., 15 minutes at 25°C).

      • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

      • Measure the absorbance at the appropriate wavelength over time.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Objective: To determine the IC50 of the test compound against purified 5-LOX.

  • Methodology:

    • Enzyme Source: Use purified human recombinant 5-LOX.

    • Assay Principle: A spectrophotometric assay that measures the formation of leukotrienes from arachidonic acid.

    • Procedure:

      • Prepare dilutions of the test compound as described for the COX assays.

      • In a suitable buffer containing calcium and ATP, add the 5-LOX enzyme and the test compound or a known inhibitor (e.g., zileuton).

      • Pre-incubate the mixture.

      • Initiate the reaction by adding arachidonic acid.

      • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

3. Human Whole Blood Assay for COX-2 and 5-LOX Activity

  • Objective: To assess the inhibitory effect of the test compound on COX-2 and 5-LOX activity in a more physiologically relevant ex vivo system.

  • Methodology:

    • Sample: Freshly drawn human blood from healthy volunteers.

    • Procedure:

      • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle.

      • To measure COX-2 activity, stimulate the blood with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression, then measure the production of prostaglandin E2 (PGE2) by ELISA.

      • To measure 5-LOX activity, stimulate the blood with a calcium ionophore (e.g., A23187) for a shorter period (e.g., 15-30 minutes) and measure the production of leukotriene B4 (LTB4) by ELISA.

    • Data Analysis: Determine the dose-dependent inhibition of PGE2 and LTB4 production.

Parameter COX-1 IC50 (µM) COX-2 IC50 (µM) 5-LOX IC50 (µM) COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Celecoxib >100~0.05>100>2000
Zileuton >100>100~1N/A

Hypothesis 2: Modulation of ATP-Sensitive Potassium (K-ATP) Channels

Scientific Rationale

The sulfonyl group in 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is structurally related to the sulfonylurea class of drugs, which are widely used in the treatment of type 2 diabetes mellitus.[4] The primary mechanism of action of sulfonylureas is the closure of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[5] This leads to membrane depolarization, opening of voltage-gated calcium channels, calcium influx, and subsequent exocytosis of insulin.[5] Given this structural similarity, it is plausible that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid could act as a modulator of K-ATP channels, potentially stimulating insulin secretion.[6]

Signaling Pathway Diagram
Diagram: Hypothesized K-ATP Channel Modulation Pathway

G cluster_0 Pancreatic β-Cell A 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid B SUR1 Subunit of K-ATP Channel A->B Binds to C K-ATP Channel Closure B->C Induces D Membrane Depolarization C->D E Voltage-Gated Ca2+ Channel Opening D->E F Ca2+ Influx E->F G Insulin Vesicle Exocytosis F->G H Insulin Secretion G->H

Caption: Hypothesized mechanism of insulin secretion via K-ATP channel modulation.

Experimental Validation Workflow

1. In Vitro Insulin Secretion from Pancreatic Islets

  • Objective: To determine if the test compound stimulates insulin secretion from isolated pancreatic islets in a glucose-dependent manner.

  • Methodology:

    • Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion.

    • Procedure:

      • Culture the isolated islets for 24-48 hours to allow recovery.

      • Wash the islets and pre-incubate them in a low-glucose buffer (e.g., 2.8 mM glucose).

      • Incubate the islets with the test compound at various concentrations in both low (2.8 mM) and high (16.7 mM) glucose conditions. A known sulfonylurea like glibenclamide should be used as a positive control.

      • After incubation (e.g., 1-2 hours), collect the supernatant.

    • Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

    • Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the vehicle control at both low and high glucose concentrations.

2. Electrophysiological Patch-Clamp Studies

  • Objective: To directly measure the effect of the test compound on K-ATP channel activity in pancreatic β-cells.

  • Methodology:

    • Cell Line: Use an insulin-secreting cell line such as MIN6 or INS-1, or primary β-cells.

    • Technique: Whole-cell patch-clamp recording.

    • Procedure:

      • Establish a whole-cell recording configuration on a single β-cell.

      • Measure the K-ATP channel currents in response to a series of voltage steps.

      • Perfuse the cell with a solution containing the test compound at various concentrations.

      • Record any changes in the K-ATP current. Glibenclamide should be used as a positive control for channel inhibition, and diazoxide as a positive control for channel opening.

    • Data Analysis: Quantify the extent of channel inhibition or activation by the test compound.

Experiment Endpoint Measured Expected Outcome for a K-ATP Channel Inhibitor
Islet Insulin Secretion Insulin ConcentrationIncreased insulin secretion, particularly at low glucose levels.
Patch-Clamp Electrophysiology K-ATP Channel CurrentInhibition of outward potassium current.

Hypothesis 3: Kinase Inhibition, with a focus on FMS-like Tyrosine Kinase 3 (FLT3)

Scientific Rationale

Several studies have identified compounds containing a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety as potent inhibitors of various protein kinases.[7] Of particular interest is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[8] These mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.[8] The structural similarity of a part of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid to known FLT3 inhibitors suggests that it could also possess kinase inhibitory activity.

Signaling Pathway Diagram
Diagram: Hypothesized FLT3 Kinase Inhibition Pathway

G cluster_0 AML Cell with FLT3-ITD A 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid C ATP Binding Site A->C Competes with ATP B FLT3-ITD Receptor D Inhibition of Autophosphorylation C->D Prevents E Downstream Signaling Blockade (STAT5, RAS/MAPK, PI3K/AKT) D->E F Inhibition of Proliferation and Induction of Apoptosis E->F

Caption: Hypothesized mechanism of FLT3 kinase inhibition in AML cells.

Experimental Validation Workflow

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 of the test compound against recombinant FLT3 kinase (both wild-type and ITD mutant).

  • Methodology:

    • Kinase Source: Use commercially available purified recombinant human FLT3 (wild-type) and FLT3-ITD.

    • Assay Principle: A variety of formats can be used, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., Kinase-Glo®). These assays typically measure the phosphorylation of a substrate peptide by the kinase.

    • Procedure:

      • Prepare serial dilutions of the test compound.

      • In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP.

      • Add the test compound or a known FLT3 inhibitor (e.g., quizartinib) as a positive control.

      • Incubate to allow the kinase reaction to proceed.

      • Add the detection reagents and measure the signal (e.g., fluorescence or luminescence).

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

2. Cellular Proliferation and Apoptosis Assays in AML Cell Lines

  • Objective: To assess the effect of the test compound on the viability and apoptosis of AML cell lines that are dependent on FLT3 signaling.

  • Methodology:

    • Cell Lines: Use AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and a cell line with wild-type FLT3 as a negative control (e.g., HL-60).

    • Proliferation Assay (e.g., MTS or CellTiter-Glo®):

      • Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound for 72 hours.

      • Add the proliferation reagent and measure the absorbance or luminescence.

      • Calculate the GI50 (concentration for 50% growth inhibition).

    • Apoptosis Assay (e.g., Annexin V/PI staining):

      • Treat the cells with the test compound at concentrations around the GI50 for 24-48 hours.

      • Stain the cells with fluorescently labeled Annexin V and propidium iodide (PI).

      • Analyze the cell populations by flow cytometry to quantify early and late apoptotic cells.

3. Western Blot Analysis of Downstream Signaling

  • Objective: To confirm that the test compound inhibits FLT3 signaling within the cell.

  • Methodology:

    • Cell Line: Use a FLT3-ITD positive cell line (e.g., MV4-11).

    • Procedure:

      • Treat the cells with the test compound for a short period (e.g., 1-4 hours).

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5.

    • Data Analysis: Observe if the test compound reduces the levels of p-FLT3 and p-STAT5 in a dose-dependent manner.

Experiment Endpoint Measured Expected Outcome for a FLT3 Inhibitor
In Vitro Kinase Assay Kinase Activity (IC50)Low nanomolar to micromolar IC50 against FLT3-ITD.
Cell Proliferation Assay Cell Viability (GI50)Potent growth inhibition in FLT3-ITD positive cells (MV4-11, MOLM-13) with less effect on FLT3-wild type cells (HL-60).
Western Blot Analysis Protein PhosphorylationDose-dependent reduction in p-FLT3 and p-STAT5 levels.

Conclusion

The multifaceted chemical structure of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid provides a compelling basis for several distinct mechanism of action hypotheses. This guide has outlined three plausible pathways: dual inhibition of COX/5-LOX for anti-inflammatory effects, modulation of K-ATP channels for potential metabolic applications, and inhibition of FLT3 kinase as a targeted anti-cancer strategy. The detailed experimental workflows presented herein provide a clear and rigorous roadmap for elucidating the true pharmacological identity of this novel compound. The successful validation of any of these hypotheses could pave the way for the development of a new therapeutic agent with significant clinical potential.

References

  • Leblanc, C. (2012). The pharmacology of sulfonylureas. PubMed. [Link]

  • Sforza, A., et al. (2013). Sulfonylureas and their use in clinical practice. Termedia. [Link]

  • Malev, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Thota, S., et al. (2023). Sulfonylureas. StatPearls - NCBI Bookshelf. [Link]

  • Jackson, J. E., & Bressler, R. (1981). Clinical pharmacology of sulphonylurea hypoglycaemic agents: part 1. PubMed. [Link]

  • Sforza, A., et al. (2013). Sulfonylureas and their use in clinical practice. PMC - PubMed Central. [Link]

  • Horký, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • Gholam-Hoseini-Alamdari, E., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Kumpyn, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Ivachtchenko, A. V., et al. (2008). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. PubMed. [Link]

  • Scott, D. C., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • Heravi, M. M., et al. (2014). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Wang, L., et al. (2009). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. ResearchGate. [Link]

  • Ali, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Zhang, Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [Link]

  • Horký, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]

Sources

Structural elucidation and crystallography of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation and Crystallography of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It provides invaluable insights into molecular interactions, guides lead optimization, and is essential for intellectual property protection. This guide details the comprehensive structural elucidation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a compound featuring a synergistic combination of a furoic acid moiety, a sulfonamide linker, and a pyrrolidine ring. These individual components are prevalent in a wide array of pharmacologically active agents, making this compound a subject of significant interest. This document provides a holistic overview of the process, from chemical synthesis to the integration of various analytical techniques, culminating in an unambiguous structural determination by single-crystal X-ray crystallography. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout.

Introduction: The Rationale for Structural Analysis

In the landscape of medicinal chemistry, the pyrrolidine ring is a highly valued scaffold. Its non-planar, saturated nature allows for the efficient exploration of three-dimensional pharmacophore space, a critical factor in designing selective and potent therapeutics. Pyrrolidine derivatives exhibit a vast range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. Similarly, the furoic acid core is a recognized pharmacophore present in numerous approved drugs.

The title compound, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, combines these privileged structures. The sulfonamide linkage provides a key hydrogen bond donor and acceptor site, further enhancing its potential for specific biological target engagement. Elucidating the exact atomic arrangement, conformational preferences, and intermolecular interactions of this molecule is therefore not merely an academic exercise; it is a critical step in understanding its structure-activity relationship (SAR) and unlocking its therapeutic potential. This guide provides the methodological framework for achieving this definitive characterization.

Synthesis and Purification

The initial prerequisite for any structural analysis is the synthesis of a pure, crystalline sample. The most logical and efficient pathway to 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid involves the reaction of a commercially available or synthesized sulfonyl chloride derivative of 2-furoic acid with pyrrolidine.

Proposed Synthetic Pathway

Synthesis A 2-Furoic Acid B 5-(Chlorosulfonyl)-2-furoic acid A->B C 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid B->C Amination reagent1 Chlorosulfonic Acid (Excess, 0°C to RT) reagent2 Pyrrolidine, Base (e.g., Et3N) Solvent (e.g., DCM), 0°C

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis
  • Chlorosulfonation of 2-Furoic Acid: To a flask cooled to 0°C, add chlorosulfonic acid (5 equivalents). Slowly add 2-furoic acid (1 equivalent) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 5-(chlorosulfonyl)-2-furoic acid, is filtered, washed with cold water, and dried under vacuum. Causality: This acid-catalyzed reaction places the electrophilic chlorosulfonyl group at the C5 position of the furan ring, which is activated towards electrophilic substitution.

  • Sulfonamide Formation: Dissolve the dried 5-(chlorosulfonyl)-2-furoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C.

  • Addition of Pyrrolidine: In a separate flask, dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM. Add this solution dropwise to the cooled sulfonyl chloride solution. Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Completion and Purification: Stir the reaction at room temperature for 4-6 hours. Monitor progress by thin-layer chromatography (TLC). Upon completion, wash the organic layer with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity crystals suitable for analysis.

Integrated Structural Elucidation Workflow

A single analytical technique is rarely sufficient for unambiguous structure determination. A synergistic approach, where data from multiple orthogonal techniques are integrated, provides the highest level of confidence.

Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic & Compositional Analysis cluster_final Definitive Structure Syn Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Syn->NMR MS Mass Spectrometry Syn->MS IR IR Spectroscopy Syn->IR EA Elemental Analysis Syn->EA Xray Single-Crystal X-ray Crystallography Syn->Xray Crystal Growth Proposed Proposed Structure NMR->Proposed MS->Proposed IR->Proposed EA->Proposed Final Confirmed 3D Structure Xray->Final Proposed->Xray

Caption: Overall workflow for structural elucidation.

Spectroscopic and Compositional Analysis

These initial analyses confirm the molecular formula and connectivity, validating the proposed structure before proceeding to the more resource-intensive crystallographic analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • Protocol: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation: The spectra are analyzed for chemical shifts (δ), integration values, multiplicities (singlet, doublet, etc.), and coupling constants (J).

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom Assignment Predicted ¹H δ (ppm), Multiplicity, J (Hz), Integration Predicted ¹³C δ (ppm) Rationale for Assignment
Furan-H3 ~7.4, d, J=3.6, 1H ~120.0 Doublet due to coupling with H4. Downfield due to electron-withdrawing groups.
Furan-H4 ~7.0, d, J=3.6, 1H ~115.0 Doublet due to coupling with H3.
Pyrrolidine-CH₂ (α) ~3.3, t, J=6.8, 4H ~48.0 Triplet due to coupling with adjacent CH₂. Deshielded by adjacent sulfonyl group.
Pyrrolidine-CH₂ (β) ~1.8, p, J=6.8, 4H ~25.0 Pentet (or multiplet) from coupling with four adjacent protons.
Carboxyl-OH >12.0, br s, 1H ~160.0 (C=O) Broad singlet, highly deshielded. Not always observed.
Furan-C2 - ~145.0 Quaternary carbon attached to the carboxylic acid.

| Furan-C5 | - | ~155.0 | Quaternary carbon attached to the sulfonyl group, highly deshielded. |

B. Mass Spectrometry (MS) MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.

  • Protocol: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

  • Data Interpretation: The primary piece of data is the mass-to-charge ratio (m/z) of the molecular ion. For C₉H₁₁NO₅S (Molecular Weight: 245.25 g/mol ), the expected m/z for [M-H]⁻ would be 244.0336. HRMS can confirm this to within a few parts per million (ppm).

C. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule.

  • Protocol: Acquire the spectrum using an ATR-FTIR spectrometer.

  • Data Interpretation: Look for characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
2500-3300 (broad) O-H (Carboxylic Acid) Stretching
~1700 C=O (Carboxylic Acid) Stretching
~1350 & ~1160 S=O (Sulfonamide) Asymmetric & Symmetric Stretching

| ~1020 | C-O-C (Furan) | Stretching |

D. Elemental Analysis This technique provides the percentage composition of C, H, N, and S, confirming the empirical and molecular formula.

  • Protocol: The sample undergoes combustion analysis.

  • Data Interpretation: The experimental percentages should match the theoretical values for the molecular formula C₉H₁₁NO₅S.

    • Theoretical: C, 44.08%; H, 4.52%; N, 5.71%; S, 13.07%; O, 32.62%.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the molecular structure, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing.

Experimental Workflow

XrayWorkflow A High-Purity Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing & Reduction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Final Structure G->H

Caption: Step-by-step workflow for X-ray crystallography.

Detailed Protocol
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., acetone or methanol) to near saturation. Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment. Other techniques like vapor diffusion may also be employed.

  • Crystal Mounting: Select a suitable, defect-free crystal under a microscope. The crystal is mounted on a loop or glass fiber and placed on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., SHELXT). This initial model is then refined against the experimental data using software (e.g., SHELXL), where atomic positions and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction patterns.

Crystallographic Data and Structural Features

The final output is a detailed model of the molecule within the crystal lattice.

Table 3: Representative Crystallographic Data

Parameter Value
Chemical Formula C₉H₁₁NO₅S
Formula Weight 245.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 10.5
β (°) 98.5
Volume (ų) 1067
Z 4

| R-factor | < 0.05 |

Note: The values in Table 3 are hypothetical but representative for a small organic molecule of this type.

Key Structural Insights:

  • Molecular Conformation: The analysis would reveal the dihedral angle between the plane of the furan ring and the C-S-N plane of the sulfonamide, defining the overall molecular shape. The pyrrolidine ring typically adopts an envelope or twisted conformation, and crystallography would pinpoint which atoms deviate from the mean plane.

  • Intermolecular Interactions: A critical feature of furoic acids is their ability to form strong hydrogen-bonded dimers through their carboxylic acid groups. The crystal packing would likely be dominated by these O-H···O interactions, creating extended chains or networks that stabilize the crystal lattice. Additional weaker interactions, such as C-H···O, may also be present.

Conclusion

The structural elucidation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a multi-faceted process that relies on the logical integration of data from a suite of analytical techniques. Spectroscopic and elemental analyses provide foundational evidence for the molecular formula and connectivity, while single-crystal X-ray crystallography delivers the definitive, high-resolution three-dimensional structure. This comprehensive characterization is indispensable for understanding the molecule's physicochemical properties and provides a critical starting point for its exploration in drug development programs. The methodologies outlined in this guide represent a robust, self-validating framework for the structural determination of novel chemical entities.

References

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. Available at: [Link]

  • Kalgutkar, A.S., et al. (2000). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & Medicinal Chemistry Letters, 10(14), 1547-1550. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Molecular Diversity, 27(5), 2057-2083. Available at: [Link]

  • Al-Abbasi, A.A., et al. (2011). N-(Pyrrolidin-1-ylcarbothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o201. Available at: [Link]

  • Ogiso, A., et al. (1989). Enhancing effect of pyrrolidone derivatives on transdermal penetration of 5-fluorouracil, triamcinolone acetonide, indomethacin, and flurbiprofen. Journal of Pharmacobio-Dynamics, 12(12), 736-745. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Molecular Diversity, 27(5), 2057-2083. Available at: [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1382. Available at: [Link]

  • Cole, D.C., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Journal of Medicinal Chemistry, 48(2), 353-356. Available at: [Link]

  • Horkova, V., et al. (2022). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 65(1), 541-561. Available at: [Link]

  • Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. Available at: [Link]

  • Wang, J., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and

Initial Toxicity Screening of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid: A Tiered, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide outlines a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. In the absence of existing toxicological data, this document provides a robust framework leveraging a combination of in silico predictive modeling and a suite of validated in vitro assays. The proposed workflow is designed to efficiently identify potential liabilities, inform go/no-go decisions, and satisfy early-stage regulatory expectations in drug development. By integrating computational toxicology with targeted cell-based assays for cytotoxicity, genotoxicity, and critical off-target effects (e.g., CYP450 and hERG inhibition), this guide serves as a practical blueprint for a scientifically rigorous, resource-conscious initial safety assessment.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] The compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, possessing a unique combination of a furoic acid core, a pyrrolidine ring, and a sulfonyl group, presents a novel structural class with undetermined biological and toxicological profiles. The furoic acid moiety is known to be biologically active, while the pyrrolidine ring is a common scaffold in medicinal chemistry, suggesting a high probability of interaction with biological systems.[2][3] Therefore, a proactive, early-stage toxicity screening is not merely a regulatory formality but a critical scientific necessity to de-risk the development program.

This guide eschews a one-size-fits-all template, instead proposing a logical, tiered approach grounded in the "fail early, fail fast" paradigm. This strategy prioritizes cost-effective, high-throughput methods initially, progressing to more resource-intensive assays only for compounds that clear preceding hurdles. We will proceed from computational predictions to general cytotoxicity, and then to specific, critical endpoints like genotoxicity and cardiac liability.

Physicochemical Characterization of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

A foundational step in any toxicological assessment is the thorough characterization of the test article. For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, the following parameters must be established prior to commencing biological assays.

PropertyValue/MethodRationale
Chemical Identity IUPAC Name, CAS No., SMILESUnambiguous identification of the test article.
Purity >95% (HPLC, LC-MS, qNMR)Ensures that observed toxicity is due to the compound itself and not impurities.
Solubility Aqueous & DMSO solubility (mg/mL)Critical for preparing accurate dosing solutions and preventing precipitation in assays.
LogP/LogD Calculated or ExperimentalPredicts lipophilicity, which influences membrane permeability and potential for bioaccumulation.
pKa Calculated or ExperimentalDetermines the ionization state at physiological pH, affecting solubility and target interaction.
Chemical Stability In assay media and solventConfirms the compound does not degrade under experimental conditions, which would confound results.

Note: As specific experimental data for this novel compound is not publicly available, these properties would need to be determined empirically or through reliable computational methods.

Tier 1: In Silico Toxicity Assessment

Rationale and Approach

The initial step in our screening cascade is the use of computational toxicology models.[4] These in silico tools offer a rapid, cost-effective method to predict a range of toxicities based on the chemical structure of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. The primary methodologies are Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with toxicological outcomes, and expert rule-based systems that identify toxicophores (structural fragments known to be associated with toxicity).[5][6]

Recommended In Silico Tools

A combination of at least two complementary methods (one expert rule-based, one statistical-based) is recommended for robust prediction, particularly for genotoxicity, in line with regulatory guidance such as ICH M7.[7]

Tool CategoryExample ToolsRationale
Expert Rule-Based Derek NexusIdentifies structure-toxicity relationships based on a curated knowledge base of toxicophores, providing mechanistic insights.[8][9]
Statistical-Based (QSAR) admetSAR, ADMETlab, TESTUtilizes statistical models built from large datasets to predict a wide range of ADMET properties.[6][10]
Integrated Platforms ADMET-AI, PozeSCAFOffer user-friendly interfaces to machine learning models trained on extensive toxicological data.[4][11]
Endpoints for Prediction

The in silico analysis should focus on identifying potential "red flags" for critical toxicities.

Predicted EndpointImportance
Mutagenicity (Ames) A critical indicator of carcinogenic potential.
Carcinogenicity A major cause of late-stage drug failure.
Hepatotoxicity (DILI) Drug-induced liver injury is a common reason for drug withdrawal.
Cardiotoxicity (hERG) Inhibition of the hERG channel can lead to fatal arrhythmias.
Skin Sensitization Important for compounds with potential topical application or occupational exposure.
Developmental Toxicity Assessment of risk to reproductive health.
In Silico Workflow

cluster_input Input Data cluster_prediction Prediction Engines cluster_output Analysis & Reporting SMILES Compound Structure (SMILES) Derek Expert Rule-Based (e.g., Derek Nexus) SMILES->Derek QSAR Statistical-Based (e.g., admetSAR) SMILES->QSAR Report Integrated Hazard Report Derek->Report QSAR->Report Review Expert Review Report->Review Assess Confidence & Mechanistic Plausibility

Caption: Workflow for in silico toxicity prediction.

Tier 2: In Vitro General Cytotoxicity Screening

Rationale

Following computational analysis, the next logical step is to assess the compound's effect on cell viability. In vitro cytotoxicity assays are fundamental to early drug discovery, providing a quantitative measure of a compound's potential to cause cell death.[1][12] These assays help determine the concentration range for subsequent, more specific assays and provide a baseline indication of the compound's therapeutic index.

Selection of Cell Lines

The choice of cell lines should be strategic, covering different tissue origins to identify potential organ-specific toxicity.

Cell LineOriginRelevance
HepG2 Human Hepatocellular CarcinomaA standard model for assessing potential hepatotoxicity.
HEK293 Human Embryonic KidneyA general-purpose line, widely used for its robustness and relevance to renal effects.
A relevant cancer cell line (e.g., a lung or colon cancer line)If an oncology indication is intended, this provides a preliminary assessment of the therapeutic window.
Recommended Cytotoxicity Assays

Employing at least two assays with different mechanistic endpoints is crucial for a self-validating system, as it reduces the risk of compound interference with a single assay technology.

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, serving as a direct marker of cytolysis.[13][14]

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare a serial dilution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and maximum LDH release control (lysis buffer) wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Sample Collection: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well according to the manufacturer's protocol.[15]

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the controls.

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye within their lysosomes.[16][17] A reduced uptake indicates a loss of membrane integrity or metabolic compromise.

Data Presentation and Interpretation

Results should be summarized in a table and used to generate a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Compound Concentration (µM)% LDH Release (Cytotoxicity)% Neutral Red Uptake (Viability)
0 (Vehicle Control)0%100%
0.12%98%
15%95%
1025%70%
5055%40%
10080%15%
Lysis Control100%N/A
Experimental Workflow

cluster_prep Assay Preparation cluster_exec Execution & Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well Plates (HepG2, HEK293) Treat Treat Cells (24h / 48h) Seed->Treat Prepare Prepare Serial Dilutions of Test Compound Prepare->Treat LDH Perform LDH Assay (Membrane Integrity) Treat->LDH NRU Perform NRU Assay (Lysosomal Integrity) Treat->NRU Curve Generate Dose-Response Curves LDH->Curve NRU->Curve IC50 Calculate IC50 Values Curve->IC50

Caption: Dual-endpoint in vitro cytotoxicity workflow.

Tier 3: In Vitro Genotoxicity Assessment

Rationale for Genotoxicity Testing

Genotoxicity assessment is a critical regulatory requirement, as compounds that damage genetic material can be mutagens or carcinogens.[18] A standard battery of in vitro tests is used to screen for different types of genetic damage.[19]

Core Assay Battery

A two-test core battery is recommended for initial screening, covering both gene mutations and chromosomal damage.

The Ames test is a widely used method to identify substances that can produce gene mutations.[20] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.

Detailed Protocol:

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

  • Metabolic Activation (S9 Mix): Conduct the assay in parallel with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Combine the bacterial culture, test compound at various concentrations, and S9 mix (or buffer) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the vehicle control is typically considered a positive result.

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[21] It identifies the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Genotoxicity Assessment Workflow

cluster_assays Core Genotoxicity Battery cluster_results Results Interpretation cluster_decision Risk Assessment Ames Bacterial Reverse Mutation (Ames Test) With & Without S9 Ames_Res Ames Result Ames->Ames_Res Micro In Vitro Micronucleus Test in Mammalian Cells Micro_Res Micronucleus Result Micro->Micro_Res Decision Decision Point Ames_Res->Decision Ames_Res->Decision Positive/Negative Micro_Res->Decision Micro_Res->Decision Positive/Negative

Caption: Decision workflow for in vitro genotoxicity.

Tier 4: Preliminary ADME/Tox Profiling

Rationale

Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide crucial context for interpreting toxicity data and predicting a compound's in vivo behavior.[22][23] Two of the most critical early ADME/Tox assays are focused on drug-drug interactions (CYP inhibition) and cardiac safety (hERG blockade).

Key Assays

Cytochrome P450 enzymes are major players in drug metabolism.[24] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions by elevating the plasma levels of co-administered drugs.[3]

Detailed Protocol:

  • System: Use human liver microsomes, which contain a pool of CYP enzymes.

  • Probes: Employ a cocktail of specific fluorescent or LC-MS/MS-based probe substrates for the main isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[25]

  • Incubation: Incubate the microsomes with the probe substrates and a range of concentrations of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

  • Analysis: Quantify the formation of the probe-specific metabolite.

  • Calculation: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Blockade of this channel can cause QT interval prolongation, leading to a potentially fatal arrhythmia called Torsades de Pointes. Early assessment of hERG liability is therefore essential. Automated patch-clamp systems are commonly used for this high-throughput screening.

Integrated Data Analysis and Decision Making

The "Fail Early, Fail Fast" Paradigm

Data from each tier of this screening cascade should not be viewed in isolation. A holistic assessment is required to make an informed go/no-go decision. For example:

  • A compound with high cytotoxicity (low IC₅₀) may be deprioritized unless it shows exceptionally high potency in its primary efficacy assay.

  • A positive finding in any in vitro genotoxicity assay is a significant red flag that requires careful follow-up and may halt development.

  • Potent inhibition of a major CYP isoform (e.g., CYP3A4) or the hERG channel at concentrations close to the expected therapeutic dose would signal a high risk of clinical failure.

Integrated Screening Strategy Diagram

Start 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid InSilico Tier 1: In Silico Profiling (Genotox, Hepatotox, Cardiotox) Start->InSilico Cytotox Tier 2: In Vitro Cytotoxicity (LDH & NRU Assays) IC50 Determination InSilico->Cytotox If no major alerts Decision Go / No-Go Decision Risk-Benefit Analysis InSilico->Decision Major Alert Genotox Tier 3: In Vitro Genotoxicity (Ames & Micronucleus) Cytotox->Genotox If IC50 > 10µM Cytotox->Decision High Cytotoxicity ADMETox Tier 4: ADME/Tox (CYP & hERG Inhibition) Genotox->ADMETox If negative Genotox->Decision Positive Result ADMETox->Decision If IC50s are acceptable Proceed Proceed to In Vivo Studies Decision->Proceed

Caption: Integrated initial toxicity screening strategy.

Conclusion

The initial toxicity screening of a novel entity like 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid requires a systematic, evidence-based approach. The tiered strategy detailed in this guide, beginning with predictive computational methods and progressing through a validated battery of in vitro assays, provides a robust framework for early risk identification. This approach ensures that resources are used efficiently, allowing for the early termination of compounds with unfavorable toxicity profiles and building a strong, scientifically sound data package for promising candidates moving forward in the drug development pipeline.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • ADMETlab. ADMET Prediction-Webserver. [Link]

  • Valasani, K. R., et al. (2019). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]

  • Swanson, K., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. [Link]

  • Masimirembwa, C. M., et al. (2003). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. PubMed. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Optibrium. Derek Nexus Toxicology Software. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. [Link]

  • IQVIA. Early Hit-to-Lead ADME screening bundle. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • PozeSCAF. In Silico Toxicity Prediction. [Link]

  • Lhasa Limited. (2025, October 9). Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. [Link]

  • Dusinska, M., et al. (2019). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. PubMed. [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. [Link]

  • Benigni, R., & Bossa, C. (2011). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

  • Pawar, S., et al. (2016). Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. [Link]

  • admetSAR. admetSAR. [Link]

  • U.S. Environmental Protection Agency. Toxicity Estimation Software Tool (TEST). [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • Stoddart, M. J. (2011). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Sridevi, C., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • PETA Science Consortium International e.V. (2025, December 10). In Silico Toxicology 101: Computational tools for chemical hazard characterisation. YouTube. [Link]

  • Toxicology Knowledge Team Sweden AB. In silico prediction of toxicity. [Link]

  • Wishart, D. S. (2005). Improving Early Drug Discovery through ADME Modelling. ResearchGate. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Gadaleta, D., et al. (2018). QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications. [Link]

  • Institute for In Vitro Sciences. Neutral Red Uptake. [Link]

  • GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • Elabscience. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]

  • Swiss Institute of Bioinformatics. SwissADME. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • RSC Publishing. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. [Link]

  • RSC Publishing. (2021). Development of a nano-QSAR model for predicting the toxicity of nano-metal oxide mixtures to Aliivibrio fischeri. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Di, L., & Kerns, E. H. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

Sources

Navigating the Synthesis and Procurement of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery, attributable to its furoic acid and sulfonamide moieties. This technical guide provides an in-depth analysis of its commercial availability, finding that it is not a readily available stock chemical. Consequently, the guide focuses on a feasible, literature-derived synthetic route, presenting a detailed, step-by-step protocol for its custom synthesis. Furthermore, it outlines methods for its purification and analytical characterization and discusses its potential as a building block in the development of novel therapeutic agents. A curated list of potential custom synthesis suppliers is also provided to aid researchers in procuring this compound.

Introduction: The Significance of the Pyrrolidine-Sulfonyl-Furoic Acid Scaffold

The convergence of a furoic acid, a sulfonamide, and a pyrrolidine ring within a single molecular entity, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, presents a compelling scaffold for investigation in drug discovery. Furoic acid derivatives are known for their diverse biological activities, while the sulfonamide group is a cornerstone in the development of a wide array of therapeutic agents. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these three pharmacophores suggests that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid could serve as a valuable intermediate or a final active pharmaceutical ingredient (API) with unique biological properties.

Commercial Availability: A Custom Synthesis Imperative

A thorough investigation of the catalogs of major chemical suppliers reveals that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is not commercially available as a stock item. Its absence from the market necessitates a custom synthesis approach for researchers requiring this compound. This guide, therefore, transitions from a supplier survey to a detailed exposition of a plausible synthetic pathway.

Proposed Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

The proposed synthesis is a three-step process starting from the readily available 2-furoic acid. The workflow is depicted in the following diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Sulfonamide Formation & Hydrolysis A 2-Furoic Acid B Methyl 2-furoate A->B Methanol, H₂SO₄ (cat.) Reflux C Methyl 2-furoate D Methyl 5-(chlorosulfonyl)-2-furoate C->D Chlorosulfonic acid Thionyl chloride 0-25°C E Methyl 5-(chlorosulfonyl)-2-furoate F Methyl 5-(pyrrolidin-1-ylsulfonyl)-2-furoate E->F Pyrrolidine, Base Dichloromethane G 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid F->G NaOH (aq) Reflux, then Acidification

Caption: Proposed synthetic workflow for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Step 1: Esterification of 2-Furoic Acid

The initial step involves the protection of the carboxylic acid group of 2-furoic acid via esterification to prevent unwanted side reactions during the subsequent chlorosulfonylation. A standard Fischer esterification is suitable for this purpose.

Protocol:

  • To a solution of 2-furoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-furoate.

Step 2: Chlorosulfonylation of Methyl 2-furoate

This crucial step introduces the sulfonyl chloride group at the 5-position of the furan ring. This reaction is analogous to the chlorosulfonylation of methyl salicylate as described in Chinese patent CN105777669A[1].

Protocol:

  • In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (2-3 equivalents) to 0°C in an ice bath.

  • Slowly add methyl 2-furoate (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. The addition of thionyl chloride (1 equivalent) may facilitate the reaction[1].

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, methyl 5-(chlorosulfonyl)-2-furoate, is collected by filtration, washed with cold water, and dried.

Causality behind Experimental Choices: The use of excess chlorosulfonic acid ensures complete conversion. The reaction is performed at low temperatures to control the exothermic reaction and minimize side product formation. The addition of thionyl chloride can help to drive the reaction to completion by reacting with any water present and shifting the equilibrium.

Step 3: Sulfonamide Formation and Ester Hydrolysis

The final steps involve the reaction of the sulfonyl chloride with pyrrolidine to form the sulfonamide, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Protocol:

  • Dissolve methyl 5-(chlorosulfonyl)-2-furoate (1 equivalent) in a suitable organic solvent like dichloromethane.

  • Cool the solution to 0°C and add pyrrolidine (2.2 equivalents) dropwise. The excess pyrrolidine acts as a base to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with dilute aqueous HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude methyl 5-(pyrrolidin-1-ylsulfonyl)-2-furoate.

  • To the crude ester, add an aqueous solution of sodium hydroxide (e.g., 3M) and heat to reflux.

  • Monitor the hydrolysis by TLC. Once complete, cool the reaction mixture and acidify with concentrated HCl to a pH of 2-3.

  • The precipitated 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is collected by filtration, washed with cold water, and dried.

Purification and Analytical Characterization

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity of the synthesized 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid should be confirmed by standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the furan ring protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbons of the furan ring, the pyrrolidine ring, the sulfonyl group, and the carboxyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the S=O stretches of the sulfonamide.
Melting Point A sharp melting point range, indicative of high purity.

Potential Applications in Drug Discovery

The structural motifs within 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid suggest several potential applications in medicinal chemistry:

  • Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and can be targeted towards metalloenzymes.

  • Receptor Antagonism/Agonism: The overall scaffold can be modified to interact with various G-protein coupled receptors (GPCRs).

  • Antibacterial Agents: Both furoic acid and sulfonamide derivatives have been explored for their antibacterial properties.

The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to generate a library of compounds for screening. The logical relationship for its use in drug discovery is outlined below:

G A 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (Core Scaffold) B Further Chemical Modification (e.g., Amide Coupling) A->B Functional Handle (Carboxylic Acid) C Compound Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing the target compound as a core scaffold.

Custom Synthesis Suppliers

For researchers who prefer to outsource the synthesis, several companies specialize in custom and fee-for-service chemical synthesis of heterocyclic and other complex organic molecules. The following table provides a list of potential suppliers:

Supplier Services Offered Website
SYNthesis Med Chem Custom synthesis of complex organic molecules including heterocycles, multi-step synthesis, and scale-up production.[2][Link]
Tocris Bioscience Custom chemistry services for a diverse range of high-purity organic compounds, including nucleosides and heterocycles.
Apex Molecular Custom synthesis and contract research, including highly potent API synthesis, with experience in shipping to the U.S.[3][Link]
Frontier Specialty Chemicals Custom synthesis of complex organic molecules, including heterocyclic compounds, with in-house analysis and characterization.[4]
Otava Chemicals Custom synthesis of organic molecules for biotech and pharmaceutical applications, including building blocks and reference compounds.[5][Link]
Life Chemicals Custom synthesis services with a focus on heterocyclic and element organic synthesis for drug discovery and materials science.[6]
Richman Chemical Inc. Full-Time Equivalent (FTE) programs for dedicated contract chemists for synthetic chemistry and analytical evaluations.[7][Link]
ChiroBlock Custom synthesis and contract research, from first-time synthesis of complex compounds to optimization of synthetic routes.[8][Link]
Atlanchim Pharma Fee-for-service custom synthesis of heterocycles, chiral molecules, and other complex structures.[9][Link]
BOC Sciences Custom chemical synthesis and manufacturing services for the biotechnology and pharmaceutical industries.[10][Link]

Conclusion

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid represents a molecule of significant interest for chemical and pharmaceutical research that is currently accessible only through custom synthesis. This guide provides a robust and scientifically grounded synthetic pathway, empowering researchers to either produce the compound in-house or to engage with a custom synthesis provider with a clear understanding of the required chemical transformations. The detailed protocols and rationale behind the experimental choices are intended to ensure a high likelihood of success in obtaining this valuable research chemical.

References

  • SYNthesis med chem. (n.d.). Custom Synthesis. Retrieved January 21, 2026, from [Link]

  • Apex Molecular. (n.d.). Custom synthesis for U.S. Organizations. Retrieved January 21, 2026, from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved January 21, 2026, from [Link]

  • Richman Chemical Inc. (n.d.). Full Time Equivalent — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Retrieved January 21, 2026, from [Link]

  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved January 21, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved January 21, 2026, from [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved January 21, 2026, from [Link]

  • CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents. (n.d.).

Sources

Methodological & Application

Protocol for the synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a valuable heterocyclic building block for drug discovery and materials science. The synthesis begins with the electrophilic chlorosulfonation of 2-furoic acid to yield the key intermediate, 5-(chlorosulfonyl)-2-furoic acid. Subsequent nucleophilic substitution with pyrrolidine affords the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and reliable results.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, diuretic, and anticancer drugs.[1] The incorporation of a sulfonamide moiety onto a furan scaffold, as in 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, generates a molecule with significant potential for biological activity. The furan ring serves as a versatile bioisostere for phenyl rings, while the pyrrolidinylsulfonyl group can engage in crucial hydrogen bonding interactions with biological targets. This compound is structurally related to loop diuretics like furosemide, which also feature a sulfonamide-substituted aromatic acid core.[2]

The synthetic strategy outlined herein is logical and robust, proceeding through a stable yet reactive sulfonyl chloride intermediate. This approach allows for the late-stage introduction of the amine, making the synthetic route adaptable for creating a library of analogous compounds by substituting pyrrolidine with other amines.

Overall Synthetic Scheme

The synthesis is a two-step process: (1) Chlorosulfonation of 2-furoic acid and (2) Amination with pyrrolidine.

G cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation FuroicAcid 2-Furoic Acid SulfonylChloride 5-(Chlorosulfonyl)-2-furoic acid FuroicAcid->SulfonylChloride  Chlorosulfonic Acid (ClSO3H)    Thionyl Chloride (SOCl2, optional catalyst)    0°C to 70-80°C   FinalProduct 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid SulfonylChloride->FinalProduct  Pyridine or Triethylamine (Base)    Inert Solvent (e.g., THF, DCM)    0°C to RT   Pyrrolidine Pyrrolidine

Diagram 1: Overall two-step reaction pathway for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Purpose
2-Furoic Acid88-14-2112.08 g/mol Starting Material
Chlorosulfonic Acid7790-94-5116.52 g/mol Chlorosulfonating Agent
Thionyl Chloride7719-09-7118.97 g/mol Optional Catalyst/Dehydrating Agent
Pyrrolidine123-75-171.12 g/mol Nucleophile
Pyridine110-86-179.10 g/mol Base & Solvent
Dichloromethane (DCM)75-09-284.93 g/mol Solvent
Diethyl Ether60-29-774.12 g/mol Extraction Solvent
Hydrochloric Acid (conc.)7647-01-036.46 g/mol Acidification
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol Drying Agent
Deionized Water7732-18-518.02 g/mol Quenching/Washing
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating plate

  • Ice-water bath

  • Condenser with drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

PART A: Synthesis of 5-(Chlorosulfonyl)-2-furoic acid (Intermediate)

This procedure involves the electrophilic substitution of 2-furoic acid with chlorosulfonic acid. The furan ring is activated towards electrophilic attack, with the 5-position being the most reactive site.

1. Setup and Reagent Preparation:

  • Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Attach a condenser with a drying tube to the central neck.

  • Place the entire apparatus in an ice-water bath.

  • Carefully charge the flask with 2-furoic acid (e.g., 11.2 g, 0.1 mol).

  • Under a fume hood, slowly add chlorosulfonic acid (e.g., 35 mL, ~61 g, 0.52 mol) to the dropping funnel.

2. Reaction Execution:

  • Begin stirring the 2-furoic acid. Slowly add the chlorosulfonic acid dropwise to the flask over 30-45 minutes, ensuring the internal temperature is maintained between 0-10 °C.

  • Causality Note: This initial low temperature is crucial to control the highly exothermic reaction and prevent degradation of the starting material and product.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 1.5 to 2 hours. The reaction progress can be monitored by TLC (if a suitable system is developed) or by observing the cessation of HCl gas evolution.[3]

3. Work-up and Isolation:

  • Cool the reaction mixture back down to room temperature, then carefully place it in a large ice-water bath.

  • In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice and water.

  • CRITICAL STEP: Very slowly and carefully, pour the cooled reaction mixture onto the ice slurry with vigorous stirring. This quenching step is extremely exothermic and will generate large volumes of HCl gas. Perform this in an efficient fume hood.

  • A precipitate of 5-(chlorosulfonyl)-2-furoic acid will form.

  • Stir the slurry for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Dry the white to off-white solid product under vacuum. The product is often used directly in the next step without further purification.

PART B: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (Final Product)

This step is a classic nucleophilic acyl substitution at the sulfur atom, where the nitrogen of pyrrolidine displaces the chloride on the sulfonyl chloride group.

1. Setup and Reagent Preparation:

  • In a 500 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend the crude 5-(chlorosulfonyl)-2-furoic acid (e.g., 21.1 g, assuming quantitative yield from the previous step) in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 200 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of pyrrolidine (e.g., 17 mL, ~14.5 g, 0.2 mol, 2 equivalents) in the same solvent (50 mL).

2. Reaction Execution:

  • Slowly add the pyrrolidine solution dropwise to the stirred suspension over 30 minutes. Maintain the temperature at 0-5 °C.

  • Causality Note: Two equivalents of the amine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Alternatively, one equivalent of pyrrolidine and one equivalent of a non-nucleophilic base like triethylamine can be used.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

3. Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess pyrrolidine and any pyridine/triethylamine used.

  • Acidify the combined aqueous layers carefully with concentrated HCl to a pH of ~2. The target product, being a carboxylic acid, will precipitate out.

  • Cool the acidified aqueous solution in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or acetone/hexane).

  • Dry the final product, a white or off-white solid, under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of furan, pyrrolidine, and carboxylic acid protons in the correct ratios and splitting patterns.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the C=O of the carboxylic acid (~1700 cm⁻¹), the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹), and the O-H stretch.

  • Melting Point (MP): To assess the purity of the final compound.

Safety and Hazard Management

  • Chlorosulfonic Acid: Extremely corrosive and toxic. Reacts violently with water, releasing large quantities of corrosive HCl gas. Always handle in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.

  • Thionyl Chloride: Corrosive and a lachrymator. Reacts with water to produce HCl and SO₂ gas. Handle only in a fume hood.

  • Pyrrolidine: Flammable, corrosive, and toxic. It has a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.

Workflow Visualization

G start Start: Weigh 2-Furoic Acid setup_A Assemble Apparatus for Step A (Flask, Stirrer, Funnel, Condenser) start->setup_A cool_A Cool Flask to 0°C setup_A->cool_A add_ClSO3H Dropwise Addition of Chlorosulfonic Acid (0-10°C) cool_A->add_ClSO3H heat_A Heat Reaction to 70-80°C (1.5-2 hours) add_ClSO3H->heat_A cool_down_A Cool Mixture to Room Temp heat_A->cool_down_A quench CRITICAL: Quench by Pouring onto Ice-Water Slurry cool_down_A->quench filter_A Filter and Wash Intermediate (5-(Chlorosulfonyl)-2-furoic acid) quench->filter_A dry_A Dry Intermediate Under Vacuum filter_A->dry_A setup_B Assemble Apparatus for Step B (Flask, Stirrer, Funnel) dry_A->setup_B suspend_B Suspend Intermediate in Solvent setup_B->suspend_B cool_B Cool Suspension to 0°C suspend_B->cool_B add_pyrrolidine Dropwise Addition of Pyrrolidine Solution (0-5°C) cool_B->add_pyrrolidine stir_B Stir at Room Temperature (2-4 hours) add_pyrrolidine->stir_B workup_B Acid/Base Work-up & Extraction stir_B->workup_B precipitate Acidify Aqueous Layer to pH ~2 to Precipitate Product workup_B->precipitate filter_B Filter and Wash Final Product precipitate->filter_B recrystallize Optional: Recrystallize for Purity filter_B->recrystallize dry_B Dry Final Product Under Vacuum filter_B->dry_B If not recrystallizing recrystallize->dry_B characterize Characterize Product (NMR, MS, IR, MP) dry_B->characterize

Diagram 2: Step-by-step experimental workflow for the synthesis.

References

  • GPATINDIA. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

  • ChemBK. (2024). pyrrolidine-1-sulfonyl chloride. [Link]

  • National Center for Biotechnology Information. Furosemide (Frusemide) - Pharmaceutical Drugs. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • University of Huddersfield. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • Google Patents. (1995).
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

Sources

Application Notes and Protocols: Characterizing Enzyme and Transporter Inhibition with 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of a Probenecid Analog

In the landscape of drug discovery and development, the characterization of a compound's interaction with enzymes and transporters is a critical step in understanding its pharmacokinetic and pharmacodynamic profile. 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a structural analog of the well-known gout medication and transport inhibitor Probenecid, presents a compelling case for investigation as a modulator of biological transport processes. Probenecid is a prototypical inhibitor of Organic Anion Transporters (OATs), a family of membrane proteins essential for the elimination of a wide array of drugs, metabolites, and toxins.[1][2] Given its structural similarity, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a prime candidate for inhibiting these same pathways.

This document provides a comprehensive guide to the application of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in in-vitro inhibition assays, with a specific focus on the Human Organic Anion Transporter 1 (OAT1), encoded by the SLC22A6 gene.[3] These protocols are designed to be robust and self-validating, providing researchers with the tools to accurately determine the inhibitory potency (IC50) of this compound and to understand its potential for drug-drug interactions.

Scientific Foundation: The Role of Organic Anion Transporter 1 (OAT1) in Renal Drug Clearance

OAT1 is a key player in renal drug secretion, primarily expressed on the basolateral membrane of proximal tubule cells in the kidney.[4][5][6] It functions as an exchanger, mediating the uptake of a broad range of small, hydrophilic organic anions from the blood into the tubular cells.[5] This process is the rate-limiting step for the renal clearance of many clinically important drugs, including antibiotics, antivirals, and nonsteroidal anti-inflammatory drugs (NSAIDs).[4][7]

The mechanism of OAT1 is a form of tertiary active transport. It exchanges extracellular organic anions for intracellular dicarboxylates (like α-ketoglutarate).[4][8] The dicarboxylate gradient is, in turn, maintained by a sodium-dicarboxylate cotransporter, which relies on the sodium gradient established by the Na+/K+-ATPase pump.[8] Inhibition of OAT1 can therefore lead to a significant increase in the plasma concentration of co-administered drugs that are OAT1 substrates, potentially causing toxicity.[1][4] Conversely, co-administration of an OAT1 inhibitor can be used therapeutically to reduce the renal accumulation and associated nephrotoxicity of certain drugs.[7]

Experimental Workflow for OAT1 Inhibition Assay

The following diagram outlines the key steps for determining the inhibitory effect of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid on OAT1-mediated transport.

OAT1_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis prep_cells Seed HEK293-OAT1 and HEK293-Mock cells prep_compounds Prepare serial dilutions of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and Probenecid (Positive Control) pre_incubation Pre-incubate cells with inhibitor or vehicle prep_cells->pre_incubation prep_substrate Prepare fluorescent substrate solution (e.g., 6-Carboxyfluorescein) prep_compounds->pre_incubation initiate_uptake Add fluorescent substrate to initiate uptake prep_substrate->initiate_uptake pre_incubation->initiate_uptake terminate_uptake Stop uptake by washing with ice-cold buffer initiate_uptake->terminate_uptake read_fluorescence Measure intracellular fluorescence using a plate reader terminate_uptake->read_fluorescence calculate_specific_uptake Subtract mock cell uptake from OAT1 cell uptake read_fluorescence->calculate_specific_uptake determine_ic50 Plot % inhibition vs. inhibitor concentration and fit to a four-parameter logistic model calculate_specific_uptake->determine_ic50

Figure 1. A generalized workflow for the in-vitro OAT1 inhibition assay.

Detailed Protocol: OAT1 Inhibition Assay Using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the IC50 value of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid for the human OAT1 transporter using stably transfected HEK293 cells and the fluorescent substrate 6-carboxyfluorescein (6-CF).

I. Materials and Reagents
  • Cells:

    • HEK293 cells stably expressing human OAT1 (HEK293-OAT1)

    • HEK293 mock-transfected cells (HEK293-Mock) as a negative control

  • Compounds:

    • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (Test Inhibitor)

    • Probenecid (Positive Control Inhibitor)[2]

    • 6-Carboxyfluorescein (6-CF) (Fluorescent Substrate)

  • Buffers and Media:

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Geneticin (G418) or other selection antibiotic

    • Hank's Balanced Salt Solution (HBSS)

    • Dimethyl sulfoxide (DMSO)

    • Cell lysis buffer (e.g., RIPA buffer)

  • Equipment and Consumables:

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

II. Experimental Procedure

A. Cell Culture and Seeding

  • Maintain Cells: Culture HEK293-OAT1 and HEK293-Mock cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/mL G418) in a 37°C, 5% CO2 incubator.

  • Seed Plates: 24-48 hours prior to the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^4 cells/well). Plate both cell lines on the same plate to minimize inter-plate variability.

B. Preparation of Compound and Substrate Solutions

  • Inhibitor Stock Solutions: Prepare 100 mM stock solutions of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and Probenecid in DMSO.

  • Serial Dilutions: On the day of the assay, prepare serial dilutions of the inhibitors in HBSS. The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤ 0.1%) to avoid cell toxicity. A typical concentration range for IC50 determination would be from 0.01 µM to 100 µM.

  • Substrate Solution: Prepare a working solution of 6-CF in HBSS. The final concentration should be at or below the Km of 6-CF for OAT1 to ensure the assay is sensitive to competitive inhibition. A concentration of 2 µM is a good starting point.[7]

C. OAT1 Inhibition Assay

  • Wash Cells: Gently wash the cell monolayer twice with pre-warmed HBSS.

  • Pre-incubation with Inhibitor: Add the prepared inhibitor dilutions (or vehicle control - HBSS with 0.1% DMSO) to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the 6-CF substrate solution to all wells to initiate the uptake reaction.

  • Incubate: Incubate the plate at 37°C for a predetermined optimal time (e.g., 3-5 minutes). This time should be within the linear range of substrate uptake.

  • Terminate Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.

  • Fluorescence Measurement: Measure the intracellular fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., Ex: 485 nm, Em: 520 nm).

III. Data Analysis and Interpretation
  • Calculate Net Uptake:

    • For each inhibitor concentration, subtract the average fluorescence of the HEK293-Mock cells from the average fluorescence of the HEK293-OAT1 cells to obtain the OAT1-specific uptake.

  • Determine Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Specific Uptake with Inhibitor / Specific Uptake with Vehicle))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[9]

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of OAT1-specific uptake.

  • Ki Calculation (Optional):

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:[7] Ki = IC50 / (1 + ([S] / Km)) where [S] is the concentration of the substrate (6-CF) and Km is the Michaelis-Menten constant for the substrate.

Data Presentation: A Comparative Analysis

The inhibitory potency of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid should be compared to the known OAT1 inhibitor, Probenecid.

CompoundTargetSubstrateIC50 (µM)
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid Human OAT16-Carboxyfluorescein[Experimental Value]
Probenecid (Positive Control) Human OAT16-Carboxyfluorescein~5-15 µM

Note: The IC50 for Probenecid can vary depending on the specific assay conditions and cell line used.

Mechanism of Inhibition: A Visual Representation

The following diagram illustrates the proposed competitive inhibition of OAT1 by 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

OAT1_Inhibition_Mechanism cluster_membrane Proximal Tubule Cell Membrane OAT1 OAT1 Transporter Cytoplasm Cell Cytoplasm OAT1->Cytoplasm Transport Dicarboxylate Dicarboxylate OAT1->Dicarboxylate Blood Bloodstream Blood->OAT1 Binding Site Cytoplasm->OAT1 Exchange Substrate Organic Anion (Substrate) Substrate->OAT1 Inhibitor 5-(Pyrrolidin-1-ylsulfonyl) -2-furoic acid (Inhibitor) Inhibitor->OAT1 Competitive Inhibition

Figure 2. Competitive inhibition of OAT1-mediated transport.

Trustworthiness and Self-Validation

To ensure the reliability of the assay results, the following controls should be included:

  • Positive Control: Probenecid should be run in parallel to confirm that the assay system is responsive to known inhibitors. The obtained IC50 for Probenecid should be within the expected range.

  • Negative Control (Vehicle): Wells treated with the vehicle (e.g., HBSS with 0.1% DMSO) are used to determine the 100% transport activity (0% inhibition).

  • Mock Cells: The use of mock-transfected cells is crucial to differentiate transporter-specific uptake from non-specific binding and passive diffusion.

Conclusion and Future Directions

This guide provides a robust framework for the application of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in OAT1 inhibition assays. By following these protocols, researchers can obtain reliable data on the inhibitory potency of this compound, which is essential for predicting its potential for drug-drug interactions and for guiding further drug development efforts. Future studies could explore the inhibitory activity of this compound on other members of the OAT family (e.g., OAT3) to determine its selectivity profile. Additionally, kinetic studies can be performed to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

References

  • SOLVO Biotechnology. (n.d.). OAT1 - Transporters. Retrieved January 21, 2026, from [Link]

  • Zou, L., et al. (2021). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmaceutical Sciences, 110(6), 2466-2473.
  • U.S. Food and Drug Administration. (2022). ZYCUBO® (copper histidinate) for injection, for subcutaneous use. Retrieved January 21, 2026, from [Link]

  • BioIVT. (n.d.). OAT1 (SLC22A6) Transporter Assay. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of OAT1- and OAT3-expressing HEK293 cells. Retrieved January 21, 2026, from [Link]

  • Zamek-Gliszczynski, M. J., et al. (2014). Potent inhibitors of human organic anion transporters 1 and 3 from clinical drug libraries: discovery and molecular characterization. The Journal of pharmacology and experimental therapeutics, 349(2), 266–279.
  • Brouwer, K. L., et al. (2013). Application of an in vitro OAT assay in drug design and optimization of renal clearance. Xenobiotica, 43(1), 83-93.
  • Witthoft, C., et al. (2018). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. American Journal of Physiology-Renal Physiology, 314(4), F591-F601.
  • Nigam, S. K. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological reviews, 95(1), 83–123.
  • Marion, T. L., et al. (2012). Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3. Pharmaceutical research, 29(4), 934–945.
  • Agarwal, S., et al. (2016). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Xenobiotica, 46(12), 1069-1075.
  • Varma, M. V., et al. (2015). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. The AAPS journal, 17(2), 433–442.
  • Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 40(2), 115-125.
  • Wikipedia. (n.d.). Organic anion transporter 1. Retrieved January 21, 2026, from [Link]

  • Shen, H., et al. (2025). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv.
  • ResearchGate. (n.d.). Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibition of (a) CAT1- and (b) OATP4C1-mediated.... Retrieved January 21, 2026, from [Link]

  • Eurofins Discovery. (n.d.). OAT1 Inhibition (OAT1-CHO, p-aminohippurate Substrate). Retrieved January 21, 2026, from [Link]

  • SPmed. (n.d.). Uptake transport inhibition in overexpressing cells or oocytes (OCTs, OATs, OATPs, NTCP). Retrieved January 21, 2026, from [Link]

  • Pál, A., et al. (2020). The fluorescence-based competitive counterflow assay developed for organic anion transporting polypeptides 1A2, 1B1, 1B3 and 2B1 identifies pentamidine as a selective OATP1A2 substrate. British journal of pharmacology, 177(17), 4029–4042.
  • van der Made, T. K. (2022). Renal Organic Anion Transporter-Mediated Drug-Drug Interactions with Probenecid: A Systematic Review. Utrecht University Student Theses Repository.
  • An, G., et al. (2019). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Acta pharmaceutica Sinica. B, 9(4), 689–701.
  • Perwitasari, O., et al. (2017). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Antimicrobial agents and chemotherapy, 61(10), e00705-17.

Sources

Application Notes & Protocols: A Framework for Evaluating the In Vitro Efficacy of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to investigate the efficacy of the novel compound, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. Given the structural motifs of the molecule, which are suggestive of potential anti-inflammatory, anti-fibrotic, or anti-cancer properties, this guide presents a tiered, multi-faceted screening approach. The protocols herein are designed to be self-validating, beginning with foundational cytotoxicity assessments and progressing to more complex, disease-relevant functional assays. Each experimental choice is rationalized to ensure scientific integrity and to empower researchers to generate reproducible, high-quality data for informed decision-making in the early stages of drug discovery.

Introduction: Rationale for a Phased Investigative Approach

The compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a novel chemical entity. Without pre-existing data on its biological activity, a logical, phased investigative workflow is paramount. This approach mitigates risks, conserves resources, and builds a coherent dataset. Our strategy begins with determining the compound's fundamental interaction with cells—its cytotoxicity profile. This critical first step informs the appropriate concentration range for all subsequent efficacy studies.

Following this, we propose parallel investigative tracks to explore two high-probability therapeutic areas based on the compound's chemical structure: inflammation and fibrosis. Macrophage-based assays will model the inflammatory response, while fibroblast-based models will simulate key aspects of fibrotic processes. This multi-pronged approach allows for a broad yet deep initial assessment of the compound's therapeutic potential.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (Stock Solution in DMSO) B Tier 1: Cytotoxicity Profiling (MTT / XTT & LDH Assays) A->B Dilution Series C Tier 2a: Anti-Inflammatory Assays (LPS-stimulated Macrophages) B->C Determine Non-Toxic Concentration Range D Tier 2b: Anti-Fibrotic Assays (TGF-β1-stimulated Fibroblasts) B->D Determine Non-Toxic Concentration Range E Calculate IC50/EC50 Values C->E D->E F Mechanism of Action Hypothesis E->F

Figure 1. A tiered experimental workflow for evaluating the efficacy of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Tier 1: Foundational Cytotoxicity and Viability Profiling

Scientific Rationale: Before assessing efficacy, it is crucial to determine the concentration range at which 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid affects cell viability. High concentrations of any compound can induce non-specific cell death, leading to false-positive results in subsequent functional assays. We will employ two complementary assays: a metabolic activity assay (MTT or XTT) to measure cell viability and a membrane integrity assay (LDH) to quantify cytotoxicity.[1][2][3]

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[2][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Materials:

  • Selected cell line (e.g., NIH/3T3 fibroblasts, RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][6]

Protocol: Cytotoxicity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[1][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[8]

Materials:

  • Cells and compound-treated plates (from a parallel experiment to 2.1)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Cell Signaling Technology)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Prepare Controls: On the same plate as the treated cells, include wells for:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the end of incubation.

    • Background: Medium only.

  • Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[8]

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[8]

Data Analysis & Interpretation
Parameter MeasuredAssayCalculationInterpretation
Cell Viability MTT(% Viability) = (AbsTreated - AbsBlank) / (AbsVehicle - AbsBlank) * 100Determines the concentration that inhibits 50% of metabolic activity (IC50).
Cytotoxicity LDH(% Cytotoxicity) = (AbsTreated - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous) * 100Determines the concentration that causes 50% cell lysis (CC50).

From this data, a non-toxic concentration range can be selected for subsequent efficacy assays. This is typically well below the calculated IC50 and CC50 values to ensure that observed effects are due to specific bioactivity, not cellular stress or death.

Tier 2a: Anti-Inflammatory Efficacy Screening

Scientific Rationale: Inflammation is a key process in many diseases. Macrophages are central players in the inflammatory response.[9] The murine macrophage cell line, RAW 264.7, is a widely used and validated in vitro model.[9][10] Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] This protocol will assess the ability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid to inhibit the production of these key inflammatory markers.

G cluster_0 Anti-Inflammatory Assay Workflow cluster_1 Endpoint Analysis A 1. Seed RAW 264.7 Cells (24h incubation) B 2. Pre-treat with Compound (1-2 hours) A->B C 3. Stimulate with LPS (18-24 hours) B->C D 4. Collect Supernatant C->D E Nitric Oxide (NO) Measurement (Griess Assay) D->E F Cytokine Quantification (TNF-α, IL-6 ELISA) D->F

Figure 2. Workflow for assessing the anti-inflammatory potential of the test compound.

Protocol: Inhibition of Nitric Oxide (NO) Production

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[10]

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. Include vehicle and positive controls (e.g., dexamethasone).

    • Stimulate inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay for Nitrite Measurement:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10]

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

Protocol: Inhibition of Pro-Inflammatory Cytokine Production (ELISA)

Procedure:

  • Sample Collection: Use the cell culture supernatants collected in step 3.1.1. If not used immediately, they can be stored at -80°C.[12]

  • ELISA for TNF-α and IL-6:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][13]

    • Follow the manufacturer's protocol precisely. A general workflow involves: a. Coating a 96-well plate with a capture antibody. b. Adding standards and supernatant samples. c. Adding a detection antibody. d. Adding an enzyme conjugate (e.g., streptavidin-HRP). e. Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.[10]

    • Measure the absorbance at the specified wavelength (typically 450 nm) and calculate cytokine concentrations based on the standard curve.

Tier 2b: Anti-Fibrotic Efficacy Screening

Scientific Rationale: Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A key event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly contractile and secretory cells.[14] This transition is potently induced by Transforming Growth Factor-beta 1 (TGF-β1) and is characterized by the expression of alpha-smooth muscle actin (α-SMA).[15] This protocol uses a TGF-β1-induced fibrosis model in fibroblasts to assess the anti-fibrotic potential of the test compound.[16][17]

Protocol: Inhibition of Fibroblast-to-Myofibroblast Differentiation

Materials:

  • Human dermal fibroblasts (HDFs) or a fibroblast cell line (e.g., NIH/3T3)

  • Complete culture medium

  • Serum-free culture medium

  • Recombinant human TGF-β1 (10 ng/mL)

  • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

  • Reagents for Western Blotting or Immunofluorescence (Primary antibodies for α-SMA and a loading control like β-actin)

Procedure:

  • Cell Seeding: Culture fibroblasts in T-75 flasks. Once they reach ~80-90% confluency, replace the medium with serum-free medium for 24 hours to induce quiescence.

  • Induction of Fibrosis:

    • Seed the serum-starved cells into 24-well or 6-well plates.

    • Treat cells with non-toxic concentrations of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid for 1 hour.

    • Add TGF-β1 (10 ng/mL final concentration) to induce fibrosis.[18] Include a control group with no TGF-β1.

    • Incubate for 48-72 hours.

  • Endpoint Analysis - α-SMA Expression:

    • Western Blot: Lyse the cells and collect total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against α-SMA and a loading control. Quantify band intensity to determine relative protein expression.

    • Immunofluorescence: Fix the cells, permeabilize them, and stain with an anti-α-SMA antibody followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI. Visualize via fluorescence microscopy to assess changes in cell morphology and α-SMA stress fiber formation.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust, tiered framework for the initial in vitro evaluation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. The data generated from these assays will establish a foundational understanding of the compound's cytotoxicity and its potential efficacy as an anti-inflammatory or anti-fibrotic agent. Positive "hits" from this screening cascade would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring upstream signaling pathways (e.g., NF-κB, MAPK, Smad) to understand how the compound exerts its effects.[19]

  • Target Engagement Assays: Identifying the direct molecular target of the compound.[20][21][22]

  • Advanced Cell Models: Progressing to more complex models like 3D cell cultures or co-culture systems that better mimic the in vivo tissue environment.[23][24][25]

This systematic approach ensures that subsequent research and development efforts are built upon a solid foundation of high-quality, reproducible in vitro data.

References

  • Sygnature Discovery. Fibrosis Assays. Available from: [Link]

  • European Respiratory Society. The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery. Available from: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. Available from: [Link]

  • Crown Bioscience. From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Available from: [Link]

  • ACS Publications. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • National Institutes of Health (NIH). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available from: [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ecancer. Cell-culture based test systems for anticancer drug screening. Available from: [Link]

  • Lonza. Cell-Based Assays For Immuno-Oncology. Available from: [Link]

  • DiscoverX. Target Engagement Assays. Available from: [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]

  • Biomedical Research and Therapy. Concise review: 3D cell culture systems for anticancer drug screening. Available from: [Link]

  • G-Biosciences. Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity? Available from: [Link]

  • Promega Connections. Improving Cancer Drug Screening with 3D Cell Culture. Available from: [Link]

  • ResearchGate. Quantifying cell viability via LDH cytotoxicity assay v1. Available from: [Link]

  • National Institutes of Health (NIH). Determining target engagement in living systems. Available from: [Link]

  • PubMed Central (PMC). Modeling Progressive Fibrosis with Pluripotent Stem Cells Identifies an Anti-fibrotic Small Molecule. Available from: [Link]

  • American Journal of Respiratory Cell and Molecular Biology. Modeling Fibrosis in Three-Dimensional Organoids Reveals New Epithelial Restraints on Fibroblasts. Available from: [Link]

  • Selvita. In Vitro Fibrosis Assays. Available from: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link]

  • cytoscientific.com. Cell Enzyme-Linked Immunosorbent Assay (Elisa) Culture. Available from: [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]

  • ResearchGate. (PDF) In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. Available from: [Link]

  • National Institutes of Health (NIH). Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. Available from: [Link]

  • American Physiological Society Journals. In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. Available from: [Link]

  • Springer Nature Experiments. Myofibroblast TGF-β Activation Measurement In Vitro. Available from: [Link]

  • ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. Available from: [Link]

  • National Institutes of Health (NIH). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Available from: [Link]

  • National Institutes of Health (NIH). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available from: [Link]

  • National Institutes of Health (NIH). Cellular models in autoinflammatory disease research. Available from: [Link]

  • National Institutes of Health (NIH). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available from: [Link]

  • Creative Bioarray. Overview of Autoinflammatory Disease Cellular Models. Available from: [Link]

  • CellCarta. ELISA Technology: Focused Biomarker Measurement. Available from: [Link]

  • Frontiers. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Available from: [Link]

  • La Jolla Institute for Immunology. New cell culture model sheds light on immune protein's role in infectious diseases. Available from: [Link]

  • National Institutes of Health (NIH). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • ACS Publications. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Available from: [Link]

  • Taylor & Francis Online. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Available from: [Link]

  • Creative Biolabs. ELISA Sample Preparation Guide. Available from: [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a novel chemical entity (NCE) for which public domain data is not currently available. This guide provides a comprehensive framework for its initial in vivo evaluation. The compound's structure contains a pyrrolidin-1-ylsulfonyl moiety, a pharmacophore present in derivatives that have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). FLT3 is a clinically validated target in Acute Myeloid Leukemia (AML), where activating mutations like internal tandem duplications (FLT3-ITD) are found in approximately 30% of patients and are associated with a poor prognosis.[1]

Therefore, the experimental design detailed herein is based on the central hypothesis that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (designated 5-PS-2FA for this guide) is an inhibitor of mutant FLT3 kinase. The overarching goal is to systematically assess its pharmacokinetic profile, safety, target engagement, and anti-tumor efficacy in relevant preclinical AML models. All proposed studies should adhere to the principles of Good Laboratory Practice (GLP) and the ARRIVE guidelines for reporting animal research to ensure data integrity and reproducibility.[2][3][4]

Section 1: Overall Preclinical In Vivo Strategy

The path from a novel compound to a viable drug candidate requires a staged, logical progression of in vivo studies. Each stage provides critical data that informs the design of the next, ensuring that resources are used efficiently and animal welfare is prioritized. The workflow is designed to first understand the drug's behavior and safety in the body before assessing its efficacy.

G cluster_0 Phase 1: Characterization & Safety cluster_1 Phase 2: Proof of Concept cluster_2 Phase 3: Analysis & Decision Formulation Compound Formulation Development PK Pharmacokinetic (PK) Profiling Formulation->PK MTD Maximum Tolerated Dose (MTD) Study PK->MTD PD Pharmacodynamic (PD) Target Engagement MTD->PD Inform Dosing Efficacy Xenograft Efficacy Study PD->Efficacy Analysis Data Interpretation & PK/PD Modeling Efficacy->Analysis Decision Go/No-Go Decision for further development Analysis->Decision

Caption: High-level workflow for the in vivo evaluation of 5-PS-2FA.

Section 2: Compound Formulation & Administration

Scientific Rationale: The formulation is critical for achieving adequate and consistent drug exposure. An inappropriate vehicle can lead to poor bioavailability, high variability, or local toxicity, confounding the results of subsequent studies. The goal is to develop a safe, stable, and homogenous formulation suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

Protocol 2.1: Formulation Screening

  • Solubility Assessment: Test the solubility of 5-PS-2FA in a panel of common, well-tolerated GRAS (Generally Recognized as Safe) excipients.

  • Vehicle Selection: Based on solubility, stability, and the intended route, select a lead vehicle. Common choices for oral (PO) administration in rodents include aqueous solutions of 0.5% methylcellulose with 0.1-0.2% Tween 80.[5] For intraperitoneal (IP) or intravenous (IV) routes, solutions containing DMSO, PEG400, or Solutol HS 15 may be appropriate, but care must be taken to minimize the final concentration of organic solvents to avoid toxicity.

  • Formulation Preparation: Prepare the formulation by first dissolving 5-PS-2FA in a minimal amount of a co-solvent (like DMSO) if necessary, then slowly adding the aqueous vehicle while vortexing to create a fine suspension or solution.

  • Quality Control: Visually inspect the final formulation for homogeneity and stability over a relevant timeframe (e.g., 4 hours at room temperature).

Section 3: Pharmacokinetic (PK) Profiling

Scientific Rationale: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-PS-2FA. This data determines key parameters like bioavailability, maximum concentration (Cmax), and half-life (t½), which are crucial for designing the dosing regimen in subsequent toxicology and efficacy studies.[6]

Protocol 3.1: Single-Dose PK Study in Mice

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Groups (n=3-4 mice per time point):

    • Group 1: IV administration (e.g., 2 mg/kg) - To determine absolute bioavailability and clearance.

    • Group 2: PO administration (e.g., 10 mg/kg) - To assess oral absorption.

  • Procedure:

    • Acclimate animals for at least 3 days. Fast mice for ~4 hours before dosing (water ad libitum).

    • Administer 5-PS-2FA via the specified route (IV tail vein or PO gavage).

    • Collect blood samples (~25-50 µL) at designated time points. A sparse sampling design is often used for mice.[7]

      • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

      • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[8][9]

    • Process blood to plasma by centrifugation and store at -80°C.

    • Analyze plasma concentrations of 5-PS-2FA using a validated LC-MS/MS method.

    • Calculate PK parameters using software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

Parameter Description Importance
Cmax Maximum observed plasma concentration Relates to efficacy and potential acute toxicity
Tmax Time to reach Cmax Indicates the rate of absorption
AUC Area under the concentration-time curve Represents total drug exposure
Elimination half-life Determines dosing frequency
CL Clearance Rate of drug removal from the body
Vd Volume of distribution Indicates extent of tissue distribution

| F% | Bioavailability (PO vs. IV) | Fraction of oral dose reaching systemic circulation |

Section 4: Maximum Tolerated Dose (MTD) Study

Scientific Rationale: The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[10] This study is critical for selecting safe and effective dose levels for the definitive efficacy studies. It is typically a short-term dose escalation study.[11]

Protocol 4.1: 7-Day Dose-Ranging MTD Study

  • Animal Model: Female Swiss Webster mice, 8-10 weeks old (often a more sensitive strain for toxicity).

  • Study Design:

    • Establish dose groups based on preliminary in vitro cytotoxicity data and PK results. A common starting point is a 3-5 fold escalation.

    • Administer 5-PS-2FA daily for 7 consecutive days via the intended clinical route (e.g., PO).

    • Include a vehicle control group.

  • Endpoints & Monitoring:

    • Mortality: Record daily.

    • Clinical Observations: Monitor twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Body Weight: Measure daily. A body weight loss of >15-20% is a common humane endpoint and indicates significant toxicity.[12]

    • Terminal Procedures (Day 8): Collect blood for complete blood count (CBC) and clinical chemistry analysis. Perform a gross necropsy to examine major organs for abnormalities.

Table 2: Example MTD Study Design

Group N Compound Dose (mg/kg/day) Route Dosing Schedule
1 5 Vehicle 0 PO QD x 7 days
2 5 5-PS-2FA 10 PO QD x 7 days
3 5 5-PS-2FA 30 PO QD x 7 days
4 5 5-PS-2FA 100 PO QD x 7 days

| 5 | 5 | 5-PS-2FA | 300 | PO | QD x 7 days |

Section 5: Pharmacodynamic (PD) Target Engagement Study

Scientific Rationale: Before launching a full-scale efficacy trial, it is crucial to demonstrate that 5-PS-2FA can inhibit its intended target, FLT3, in vivo at tolerable doses. This study links the drug's presence (PK) with its biological effect (PD), providing critical proof of mechanism.[13] We will assess the phosphorylation status of FLT3, as its constitutive activation via autophosphorylation is the key oncogenic event.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_ITD Mutant FLT3 (FLT3-ITD) STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K / AKT FLT3_ITD->PI3K RAS RAS / MAPK FLT3_ITD->RAS Compound 5-PS-2FA Compound->FLT3_ITD Inhibition Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Hypothesized mechanism of 5-PS-2FA inhibiting the FLT3-ITD pathway.

Protocol 5.1: In Vivo Target Inhibition in an AML Xenograft Model

  • Animal Model: Immunodeficient mice (e.g., NSG or NOD/SCID) bearing subcutaneous MV4-11 xenografts. MV4-11 cells are human AML cells with a homozygous FLT3-ITD mutation.[14][15]

  • Procedure:

    • Implant 5-10 million MV4-11 cells subcutaneously into the flank of the mice.[16]

    • Allow tumors to grow to an average size of 200-300 mm³.

    • Randomize mice into groups (n=4 per group): Vehicle, Low Dose 5-PS-2FA, and High Dose 5-PS-2FA (doses selected from MTD study).

    • Administer a single dose of the compound.

    • At specific time points post-dose (e.g., 2, 8, 24 hours, guided by PK data), euthanize mice and immediately excise and snap-freeze tumors.

  • Analysis:

    • Prepare tumor lysates.

    • Perform Western blot analysis to detect levels of phosphorylated FLT3 (p-FLT3) and total FLT3.

    • Optionally, also probe for downstream markers like phosphorylated STAT5 (p-STAT5) to confirm pathway inhibition.

    • Quantify band intensities to determine the degree and duration of target inhibition at each dose level.

Section 6: Efficacy Study in an AML Xenograft Model

Scientific Rationale: This is the definitive study to determine if 5-PS-2FA can inhibit tumor growth and improve survival in a relevant disease model. The design must be robust, well-controlled, and sufficiently powered to yield statistically significant results.[17]

Protocol 6.1: Subcutaneous MV4-11 AML Efficacy Study

  • Animal Model: Immunodeficient mice (e.g., NSG) bearing established subcutaneous MV4-11 tumors.

  • Study Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (administered on the same schedule as treated groups).

    • Group 2: 5-PS-2FA Low Dose (e.g., MTD/2), PO, QD.

    • Group 3: 5-PS-2FA High Dose (e.g., MTD), PO, QD.

    • Group 4: Positive Control (e.g., an established FLT3 inhibitor like Gilteritinib), PO, QD.

  • Procedure:

    • Implant MV4-11 cells as described in Protocol 5.1.

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.

    • Begin daily dosing and continue for 21-28 days or until humane endpoints are reached.

  • Primary and Secondary Endpoints:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. The primary endpoint is often Tumor Growth Inhibition (TGI).

    • Body Weight: Monitor 2-3 times per week as a measure of general health and toxicity.

    • Survival: Monitor animals until a pre-defined endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity) and plot a Kaplan-Meier survival curve.

    • Terminal Analysis: At the end of the study, collect tumors for PD analysis (as in Protocol 5.1) to confirm sustained target inhibition.

  • Statistical Analysis: Analyze tumor growth data using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to account for the correlation of measurements within each animal over time.[18][19] Survival data should be analyzed using the log-rank test.

Table 3: Summary of Efficacy Study Endpoints and Analysis

Endpoint Measurement Analysis Method
Efficacy Tumor Volume (mm³) Mixed-effects model or RM-ANOVA
Toxicity Body Weight Change (%) Student's t-test or ANOVA
Survival Time to Endpoint Kaplan-Meier analysis with Log-rank test

| Target Engagement | p-FLT3 / Total FLT3 Ratio | Western Blot densitometry, ANOVA |

References

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Institute of Environmental Health Sciences. [Link]

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 53(24), 6042–6050. [Link]

  • Thiel, A., & Wunder, A. (2018). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 23(1), 143-150. [Link]

  • Kayser, S., Levis, M. J., & Schlenk, R. F. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer, 125(16), 2766-2777. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED Office. [Link]

  • Qu, C., et al. (2015). A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. Oncotarget, 6(14), 12091–12102. [Link]

  • Ingle, K., & Veazey, R. S. (2015). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (98), 52624. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • Pratz, K. W., et al. (2009). A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response. Blood, 113(17), 3938–3946. [Link]

  • Reaction Biology. (n.d.). MV4-11: Subcutaneous AML xenograft tumor model. [Link]

  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. [Link]

  • Shiotsu, Y., et al. (2009). KW-2449, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated Bcr/Abl. Blood, 114(7), 1382-1390. [Link]

  • Festing, M. F., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR journal, 43(4), 244–258. [Link]

  • Planas, L. G. (2012). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. mAbs, 4(1), 34–46. [Link]

  • Singh, P., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(5), 481-491. [Link]

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 53(24), 6042-6050. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0. PLoS biology, 18(7), e3000411. [Link]

  • WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines. PLoS biology, 8(6), e1000412. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. [Link]

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 53(24), 6042-6050. [Link]

  • Frontiers. (2024). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. [Link]

  • ResearchGate. (2017). Working with AML/ALL xenograft models?. [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. [Link]

  • ResearchGate. (n.d.). Potency of FLT3 inhibitors in biochemical and cellular assays. [Link]

  • NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Altogen Labs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • ResearchGate. (2023). Pharmacokinetic studies in mice. [Link]

  • ResearchGate. (n.d.). Experimental design for in vivo experiments. [Link]

  • Fiebig, H. H., & Burger, A. M. (2002). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Annals of Oncology, 13(9), 1347-1355. [Link]

  • Daver, N., et al. (2019). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 9, 62. [Link]

  • Singh, P., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(5), 481-491. [Link]

  • Altogen Labs. (n.d.). MV4-11 Xenograft Model. [Link]

  • National Center for Biotechnology Information. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. [Link]

  • Sexauer, A., et al. (2012). Terminal myeloid differentiation in vivo is induced by FLT3 inhibition in FLT3/ITD AML. Blood, 120(20), 4205–4214. [Link]

  • AMS Biotechnology. (2024). Preclinical research strategies for drug development. [Link]

  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Cancer Research, 53(24), 6042-6050. [Link]

  • ResearchGate. (2020). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. [Link]

  • HealthTree Foundation for AML. (2024, May 17). Understanding FLT3 in AML: What It Means and How It's Treated. YouTube. [Link]

  • National Center for Biotechnology Information. (2017). Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia. [Link]

  • FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. [Link]

  • ResearchGate. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. [Link]

  • EQUATOR Network. (2020). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. [Link]

Sources

Quantifying 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive framework for the quantitative analysis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in various biological matrices, such as plasma, urine, and tissue homogenates. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable bioanalytical method for pharmacokinetic, toxicokinetic, and metabolism studies. The methodologies described herein are grounded in established principles of bioanalysis and adhere to the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a novel small molecule with a chemical structure that includes a furoic acid core, a sulfonamide linkage, and a pyrrolidine ring. Its acidic nature, conferred by the carboxylic acid group (predicted pKa ≈ 3.2), and moderate lipophilicity (predicted logP ≈ 1.5) are key physicochemical properties that dictate the analytical strategy for its extraction and chromatographic separation. This guide will detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for small molecule quantification due to its high sensitivity and selectivity[5][6]. We will explore various sample preparation techniques, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), and provide a detailed protocol for a recommended approach.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust bioanalytical method is a systematic process. Our approach is to start with a simple and rapid method and increase complexity only as needed to achieve the required sensitivity, selectivity, and reproducibility.

Analyte and Internal Standard Selection
Sample Preparation: Choosing the Optimal Extraction Technique

The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the analyte for sensitive detection. The choice of technique depends on the required limit of quantification (LLOQ), the nature of the biological matrix, and throughput requirements.

  • Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins[9][11][12]. While efficient for high-throughput screening, it may result in less clean extracts and potential for significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases[13][14]. By adjusting the pH of the aqueous phase to suppress the ionization of the acidic analyte (pH < pKa), its solubility in an organic solvent can be enhanced, leading to efficient extraction.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analyte[7][15]. For an acidic compound like 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a mixed-mode anion exchange SPE sorbent can be highly effective, utilizing both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity[7].

For this application, we will detail a protocol based on Solid-Phase Extraction (SPE) to achieve a low LLOQ and minimize matrix effects, which is crucial for regulated bioanalysis.

Caption: Solid-Phase Extraction (SPE) Workflow.

Detailed Protocol: SPE-LC-MS/MS Method

This protocol is a starting point and should be optimized and validated according to regulatory guidelines[1][2][3][4].

Materials and Reagents
  • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid reference standard

  • Stable isotope-labeled 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (≥25%)

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX, Strata-X-A)

  • Biological matrix (e.g., human plasma, rat urine)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw biological samples (e.g., 100 µL of plasma) to room temperature.

    • Add 10 µL of the IS working solution to all samples, except for the blank matrix.

    • Vortex mix for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and ensure the analyte is in its neutral form for retention on the reversed-phase component of the sorbent. Vortex mix.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% formic acid in methanol. The acidic mobile phase will neutralize the anionic exchange sites and disrupt the reversed-phase interaction, releasing the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex mix to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Caption: LC-MS/MS Analytical Workflow.

ParameterRecommended ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC offers higher resolution and faster analysis times.
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic acid in waterAcidified mobile phase suppresses the ionization of the carboxylic acid group, promoting retention.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.A gradient elution is necessary to achieve good separation from endogenous matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometerOffers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeThe carboxylic acid group is readily deprotonated in negative ion mode, leading to a strong [M-H]⁻ signal.
MRM Transitions To be determined by direct infusion of the analyte and IS. Precursor ion will be [M-H]⁻. Product ions will be characteristic fragments.MRM provides high selectivity by monitoring a specific precursor-to-product ion transition.
Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).Optimization is crucial for maximizing sensitivity.
Method Validation

A full validation of the bioanalytical method must be performed in accordance with FDA and/or EMA guidelines[1][2][3][4]. The validation will assess the following parameters:

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of their nominal value (±20% for LLOQ).
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte should be stable under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in the processed sample.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision (within ±20% and ≤ 20% CV).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in biological samples using SPE-LC-MS/MS. The described method is designed to be robust, selective, and sensitive, meeting the rigorous standards required for regulated bioanalysis. The rationale behind each step is explained to provide a deeper understanding of the method development process. Researchers and scientists are encouraged to use this guide as a starting point and to perform a full method validation to ensure the reliability of their results for their specific application.

References

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS method development for drug discovery. Analytical Chemistry, 77(17), 390A-395A. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Tandel, D., Shah, P., Patel, K., Thakkar, V., Patel, K., & Gandhi, T. (2018). Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. Journal of Chromatographic Science, 56(8), 715-722. [Link]

  • Voronin, K., Allentoff, A. J., Bonacorsi, S. J., Jr, Mapelli, C., Gong, S. X., Lee, V., Riexinger, D., Sanghvi, N., Jiang, H., & Zeng, J. (2014). Synthesis of a stable isotopically labeled universal surrogate peptide for use as an internal standard in LC-MS/MS bioanalysis of human IgG and Fc-fusion protein drug candidates. Journal of Labelled Compounds and Radiopharmaceuticals, 57(11), 656-661. [Link]

  • Trontelj, J., & Roškar, R. (2011). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1056-1061. [Link]

  • Zhang, Y., Zhang, Z. P., & Liu, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. [Link]

  • El-Behery, M., El-Kafrawy, P., & El-Zeiny, M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4233. [Link]

  • Soriano, C., Barroso, M., & Gallardo, E. (2012). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 36(7), 486-492. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. [Link]

  • Li, A. C., & Kalgutkar, A. S. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000203. [Link]

  • Zhou, W., & Li, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

  • de Souza, A. L., da Silva, S. C. R., Martins, M. C. G., de Oliveira, A. C., & Pianetti, G. A. (2015). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 26(2), 364-371. [Link]

  • Trigg, W. J., & James, G. W. (1951). The metabolism of 2-furoic acid by Pseudomonas F2. Biochemical Journal, 49(5), 651-657. [Link]

  • Shi, H., Wang, Y., & Zhang, Y. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Chemistry, 8, 587456. [Link]

  • Bray, H. G., & Thorpe, W. V. (1947). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. Biochemical Journal, 41(2), 212-218. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • Chemicalize. (n.d.). Calculations. [Link]

  • Esteve, C., et al. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Materials, 12(12), 1985. [Link]

  • Hrnciar, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11259-11277. [Link]

  • Costigan, M. G., Gilchrist, T. L., & Lindup, W. E. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635-640. [Link]

  • Al-Tel, T. H. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3324. [Link]

Sources

Application Notes & Protocols: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid as a Chemical Probe for D-Amino Acid Oxidase (DAAO)

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Rationale for Probing D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2][3] While once considered biologically less relevant than their L-amino acid counterparts, D-amino acids are now recognized as key players in various physiological processes, particularly in the central nervous system (CNS).[2][4]

One of the most significant substrates for DAAO in the brain is D-serine, a potent co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][5] The NMDA receptor is fundamental for synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making DAAO an attractive therapeutic target.[5][6] By inhibiting DAAO, the levels of synaptic D-serine can be elevated, thereby enhancing NMDA receptor activity and potentially alleviating symptoms associated with schizophrenia and other neurological disorders.[2][5] The development of potent and selective chemical probes for DAAO is therefore of paramount importance to further investigate its biological functions and validate it as a therapeutic target.

This document provides a comprehensive guide to the use of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid , a novel small molecule, as a chemical probe for studying DAAO. We will cover its proposed mechanism of action, protocols for its validation, and its application in cellular models.

II. The Chemical Probe: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

A chemical probe is a small molecule that is used to study the function of a protein in cells and organisms. To be considered a high-quality chemical probe, a compound must exhibit:

  • Potency: High affinity for its intended target.

  • Selectivity: Minimal interaction with other proteins.

  • Cellular Activity: The ability to engage its target in a cellular context and elicit a measurable downstream effect.

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is presented here as a putative chemical probe for DAAO. Its design incorporates a furoic acid moiety, a common feature in known DAAO inhibitors, and a sulfonylpyrrolidine group, which can be explored for its contribution to potency and selectivity. The following sections will detail the necessary experiments to validate this compound as a chemical probe for DAAO.

Compound Name Structure Proposed Target Molecular Weight
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid(Structure to be inferred from the name)D-amino acid oxidase (DAAO)261.28 g/mol

III. Validating Target Engagement: In Vitro and Cellular Assays

A critical step in the validation of a chemical probe is to confirm that it directly binds to its intended target in both a purified system and in a more complex cellular environment.

A. In Vitro DAAO Inhibition Assay

This assay determines the potency of the chemical probe against purified DAAO enzyme. The activity of DAAO can be measured by monitoring the production of hydrogen peroxide, one of the byproducts of the enzymatic reaction.[7]

Protocol:

  • Reagents and Materials:

    • Purified recombinant human DAAO enzyme.

    • D-serine (substrate).

    • Horseradish peroxidase (HRP).

    • Amplex Red (or a similar fluorogenic peroxidase substrate).

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 8.0).

    • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (dissolved in DMSO).

    • 384-well microplate, black, clear bottom.

    • Plate reader with fluorescence capabilities.

  • Procedure:

    • Prepare a serial dilution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in DMSO, and then dilute further in assay buffer to the desired final concentrations.

    • In a 384-well plate, add the DAAO enzyme to each well.

    • Add the diluted chemical probe or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature.

    • Prepare a substrate solution containing D-serine, HRP, and Amplex Red in assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each concentration of the chemical probe relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a chemical probe binds to its target protein within intact cells.[8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][10]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells known to express DAAO (e.g., U87-MG glioblastoma cells) to ~80% confluency.

    • Treat the cells with varying concentrations of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid or vehicle (DMSO) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Protein Extraction and Analysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble DAAO in each sample by Western blotting using a DAAO-specific antibody.

    • Quantify the band intensities and plot them against the temperature for both the vehicle- and probe-treated samples. A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.

Workflow for CETSA:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result cells Cells expressing DAAO treatment Incubate with Probe or Vehicle (DMSO) cells->treatment harvest Harvest & Resuspend Cells treatment->harvest heat Heat at Temperature Gradient harvest->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge western Western Blot for Soluble DAAO centrifuge->western melt_curve Plot Melting Curve western->melt_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

IV. Assessing Selectivity: Chemoproteomic Profiling

To ensure that the observed cellular effects are due to the inhibition of DAAO and not off-target interactions, it is crucial to assess the selectivity of the chemical probe across the entire proteome. Chemoproteomics is the method of choice for this purpose.[12][13][14]

A. Affinity-Based Chemoproteomics

This method involves immobilizing the chemical probe on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[15]

Protocol:

  • Probe Immobilization:

    • Synthesize a derivative of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A "linkerable" version of the probe is required for this.

  • Protein Pull-Down:

    • Prepare a cell lysate from DAAO-expressing cells.

    • Incubate the lysate with the probe-conjugated beads.

    • In a parallel control experiment, incubate the lysate with beads that have not been conjugated to the probe.

    • In a competition experiment, pre-incubate the lysate with an excess of the free (non-immobilized) probe before adding the probe-conjugated beads.

  • Mass Spectrometry Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins.

    • Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Proteins that are significantly enriched on the probe-conjugated beads compared to the control beads, and whose binding is competed away by the free probe, are considered potential targets. DAAO should be among the top hits.

Logic Diagram for Affinity-Based Chemoproteomics:

Chemoproteomics_Logic cluster_experiments Experimental Conditions probe Immobilized Probe on Beads exp1 Probe-Beads + Lysate probe->exp1 exp3 Probe-Beads + Lysate + Free Probe (Competitor) probe->exp3 lysate Cell Lysate lysate->exp1 exp2 Control-Beads + Lysate lysate->exp2 lysate->exp3 analysis LC-MS/MS Analysis exp1->analysis exp2->analysis exp3->analysis result Identify Specific Binders: - Enriched in Exp1 vs Exp2 - Depleted in Exp3 vs Exp1 analysis->result

Caption: Logic of an affinity-based chemoproteomics experiment.

V. Functional Characterization in a Cellular Context

The final step in validating a chemical probe is to demonstrate that it modulates the function of its target in a cellular system, leading to a predictable downstream biological outcome. For a DAAO inhibitor, this would be an increase in cellular D-serine levels.

Protocol: Measuring Cellular D-Serine Levels

  • Cell Culture and Treatment:

    • Culture DAAO-expressing cells in a multi-well plate.

    • Treat the cells with a dose-response of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid for a specified period (e.g., 24 hours).

  • Sample Preparation:

    • Collect both the cell culture medium and the cell pellets.

    • For the cell pellets, perform a protein precipitation step (e.g., with methanol or perchloric acid) to extract small molecule metabolites.

    • Centrifuge to remove precipitated proteins.

  • D-Serine Quantification:

    • Analyze the D-serine concentration in the supernatant (from both media and cell extracts) using a suitable analytical method such as:

      • LC-MS/MS: The gold standard for its sensitivity and specificity.

      • Enzymatic Assay: Using a D-serine specific enzyme.

      • Fluorescent Derivatization followed by HPLC.

  • Data Analysis:

    • Plot the cellular or extracellular D-serine concentration against the concentration of the chemical probe. A dose-dependent increase in D-serine levels would confirm the functional activity of the DAAO inhibitor in cells.

DAAO Signaling Pathway and Probe Intervention:

DAAO_Pathway D_Serine D-Serine DAAO DAAO D_Serine->DAAO Substrate NMDA_R NMDA Receptor D_Serine->NMDA_R Co-agonist Keto_Acid α-Keto Acid + NH3 + H2O2 DAAO->Keto_Acid Catalyzes Probe 5-(Pyrrolidin-1-ylsulfonyl) -2-furoic acid Probe->DAAO Inhibits Synaptic_Activity Enhanced Synaptic Plasticity NMDA_R->Synaptic_Activity

Caption: DAAO pathway and the inhibitory action of the probe.

VI. Summary and Conclusion

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a promising candidate for a chemical probe targeting DAAO. However, rigorous validation is essential before it can be confidently used to investigate DAAO biology. The protocols outlined in this document provide a clear roadmap for determining its potency, selectivity, and cellular activity. By following these steps, researchers can establish whether this compound meets the stringent criteria for a high-quality chemical probe and, if so, utilize it to further unravel the complex roles of DAAO in health and disease.

VII. References

  • Wikipedia. D-amino acid oxidase. [Link]

  • Patsnap Synapse. (2024-06-21). What are DAAO inhibitors and how do they work? [Link]

  • Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2013). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central. [Link]

  • Sparey, T., et al. (2014). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Bioscience Reports, 34(4), e00133. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Bio-protocol. (2021). Cellular Thermal Shift Assay (CETSA). [Link]

  • Khoronenkova, S. V., & Tishkov, V. I. (2008). D-amino Acid Oxidase: Physiological Role and Applications. PubMed. [Link]

  • ResearchGate. (2018). Chemoproteomic strategies for drug target identification. [Link]

  • Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

  • NIH. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • ResearchGate. (2025-08-06). Chemoproteomic approaches to drug target identification and drug profiling. [Link]

  • D'Aniello, A., et al. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. The Journal of Biological Chemistry, 268(36), 26941–26949. [Link]

  • Sasabe, J., et al. (2014). Protective Role of d-Amino Acid Oxidase against Staphylococcus aureus Infection. NIH. [Link]

  • NIH. (2023-12-14). Chemoproteomics, A Broad Avenue to Target Deconvolution. [Link]

  • Mi, Y., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Springer Protocols. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

Sources

Application Notes and Protocols for Radiolabeling 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid is a molecule of interest in pharmaceutical research, featuring a furoic acid core, a sulfonamide linker, and a pyrrolidine ring. Radiolabeled analogues of this compound are invaluable tools for drug metabolism and pharmacokinetic (DMPK) studies, target engagement assays, and in vivo imaging. This document provides detailed application notes and protocols for the radiolabeling of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid with common isotopes: Carbon-14 ([¹⁴C]), Tritium ([³H]), and Fluorine-18 ([¹⁸F]). The methodologies are designed to be robust and adaptable, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity.

PART 1: Strategic Approaches to Radiolabeling

The choice of isotope and labeling position is dictated by the intended application. For metabolic studies, a metabolically stable position is crucial to ensure the radiolabel tracks the parent compound and its metabolites accurately. For positron emission tomography (PET) imaging, the short-lived isotope ¹⁸F is the standard.

Logical Framework for Labeling Site Selection

Caption: Strategic considerations for isotope and labeling position selection.

PART 2: Carbon-14 Labeling Protocol

Carbon-14 is the gold standard for quantitative drug metabolism and mass balance studies due to its long half-life and the ability to be incorporated into metabolically stable positions.[1] The carboxylic acid group of the target molecule is an ideal position for [¹⁴C] labeling via late-stage carbon isotope exchange (CIE).[2][3][4]

Method 1: Late-Stage [¹⁴C]Carboxylation

This protocol leverages a palladium-catalyzed decarboxylation-carboxylation equilibrium with [¹⁴C]CO₂.

Experimental Workflow:

G start Start: 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid reagents Add: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane) start->reagents co2 Introduce [¹⁴C]CO₂ (from Ba[¹⁴C]CO₃ + acid) reagents->co2 reaction Heat Reaction Mixture (e.g., 80-100 °C, 2-4 h) under [¹⁴C]CO₂ atmosphere co2->reaction quench Quench Reaction (e.g., with HCl) reaction->quench extract Work-up: - Acidify - Extract with organic solvent quench->extract purify Purification: - Preparative HPLC extract->purify analyze Analysis: - Radio-HPLC - LC-MS - LSC purify->analyze end [¹⁴C]-5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid analyze->end

Caption: Workflow for late-stage [¹⁴C]carboxylation.

Detailed Protocol:

  • Precursor and Reagents:

    • 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid (unlabeled standard)

    • [¹⁴C]Carbon Dioxide (generated from Ba[¹⁴C]CO₃)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine

  • Reaction Setup:

    • To a flame-dried reaction vial, add 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid (1 eq), Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), and K₂CO₃ (2 eq).

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous 1,4-dioxane.

    • Connect the reaction vial to a manifold for the introduction of [¹⁴C]CO₂.

  • [¹⁴C]CO₂ Generation and Reaction:

    • Generate [¹⁴C]CO₂ by treating Ba[¹⁴C]CO₃ with a strong acid (e.g., H₂SO₄) in a sealed apparatus connected to the reaction manifold.

    • Introduce the generated [¹⁴C]CO₂ into the reaction vial.

    • Heat the reaction mixture to 80-100 °C for 2-4 hours with vigorous stirring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by preparative reverse-phase HPLC.

  • Analysis and Characterization:

    • Determine radiochemical purity by radio-HPLC.[5][6]

    • Confirm chemical identity by co-elution with an authentic unlabeled standard and by LC-MS.

    • Quantify the specific activity using liquid scintillation counting (LSC).

Quantitative Data Summary:

ParameterTypical Value
Radiochemical Yield30-50%
Radiochemical Purity>98%
Specific Activity1.85-2.22 GBq/mmol (50-60 mCi/mmol)

PART 3: Tritium Labeling Protocol

Tritium labeling offers high specific activity, which is advantageous for receptor binding assays and in vitro autoradiography.[7][8] A common method is hydrogen isotope exchange (HIE) catalyzed by a metal, such as iridium or ruthenium.[9][10]

Method 2: Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol describes the direct HIE on the furan ring of the target molecule using tritium gas.

Experimental Workflow:

G start Start: 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid reagents Add: - Iridium Catalyst (e.g., [Ir(cod)(ppy)]PF₆) - Solvent (e.g., Dichloromethane) start->reagents tritium Introduce Tritium Gas (T₂) reagents->tritium reaction Stir at Room Temperature (e.g., 12-24 h) under T₂ atmosphere tritium->reaction degas Remove Excess T₂ Gas (Freeze-pump-thaw cycles) reaction->degas purify Purification: - Preparative HPLC degas->purify analyze Analysis: - Radio-HPLC - LC-MS - LSC purify->analyze end [³H]-5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid analyze->end

Caption: Workflow for iridium-catalyzed tritium labeling.

Detailed Protocol:

  • Precursor and Reagents:

    • 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid

    • Tritium gas (T₂)

    • Iridium Catalyst (e.g., [Ir(cod)(ppy)]PF₆)

    • Dichloromethane (anhydrous, degassed)

  • Reaction Setup:

    • In a specialized tritiation vial, dissolve 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid and the iridium catalyst in anhydrous, degassed dichloromethane.

    • Connect the vial to a tritium manifold.

  • Tritiation Reaction:

    • Freeze the reaction mixture with liquid nitrogen, evacuate the headspace, and backfill with tritium gas to the desired pressure.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Remove excess tritium gas by several freeze-pump-thaw cycles.

    • The solvent is carefully evaporated, and the residue is redissolved in a suitable solvent for purification.

    • Purify the crude product by preparative reverse-phase HPLC.[11]

  • Analysis and Characterization:

    • Determine radiochemical purity using radio-HPLC.[12][13]

    • Confirm chemical identity by co-elution with an unlabeled standard and by LC-MS.

    • Determine specific activity by LSC.

Quantitative Data Summary:

ParameterTypical Value
Radiochemical Yield15-30%
Radiochemical Purity>98%
Specific Activity0.74-1.11 TBq/mmol (20-30 Ci/mmol)

PART 4: Fluorine-18 Labeling Protocol

Fluorine-18 is a positron emitter used for in vivo imaging with PET.[14][15] Labeling with ¹⁸F often requires the synthesis of a suitable precursor. A promising strategy for the target molecule involves the use of a sulfonyl fluoride precursor for a late-stage sulfur [¹⁸F]-fluoride exchange.[16]

Method 3: Late-Stage Nucleophilic [¹⁸F]Fluorination via Sulfonyl Fluoride

This protocol requires the synthesis of a 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivative where the fluorine atom is replaced with a suitable leaving group, or more efficiently, a direct exchange on a sulfonyl fluoride precursor.

Precursor Synthesis:

The synthesis of the corresponding sulfonyl fluoride precursor is a necessary preliminary step.

Experimental Workflow:

G start Start: [¹⁸F]Fluoride in water trap Trap [¹⁸F]F⁻ on an anion exchange cartridge (e.g., QMA) start->trap elute Elute [¹⁸F]F⁻ with K₂CO₃/K₂₂₂ in MeCN/H₂O trap->elute dry Azeotropic Drying elute->dry precursor Add Precursor: 5-(pyrrolidin-1-ylsulfonyl)-2-furoyl fluoride dry->precursor reaction Heat Reaction Mixture (e.g., 100-120 °C, 10-15 min) precursor->reaction purify Purification: - Solid-phase extraction (SPE) - Semi-preparative HPLC reaction->purify analyze Analysis: - Radio-HPLC - Radio-TLC purify->analyze end [¹⁸F]-5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid analyze->end

Caption: Workflow for late-stage [¹⁸F]fluorination.

Detailed Protocol:

  • Precursor and Reagents:

    • 5-(pyrrolidin-1-ylsulfonyl)-2-furoyl fluoride (precursor)

    • [¹⁸F]Fluoride (produced via cyclotron)

    • Potassium Carbonate (K₂CO₃)

    • Kryptofix 2.2.2 (K₂₂₂)

    • Acetonitrile (MeCN)

  • [¹⁸F]Fluoride Processing:

    • Trap aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

    • Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Add a solution of the sulfonyl fluoride precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Perform an initial purification using a solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride.

    • Further purify the product using semi-preparative reverse-phase HPLC.

  • Analysis and Characterization:

    • Determine the radiochemical purity by radio-HPLC and/or radio-TLC.[5][12][13][17]

    • Confirm chemical identity by co-elution with the non-radioactive standard.

Quantitative Data Summary:

ParameterTypical Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>99%
Molar Activity40-150 GBq/µmol (1.1-4.1 Ci/µmol)

PART 5: Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of the radiolabeled compound.

  • Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the primary method for determining radiochemical purity.[6] A C18 reverse-phase column is typically used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. The eluate is passed through a UV detector followed by a radioactivity detector.

  • Radio-Thin Layer Chromatography (Radio-TLC): A simpler, faster method for assessing radiochemical purity, particularly useful for reaction monitoring.[5][12][17] The choice of the stationary and mobile phases is critical for achieving good separation.

  • Liquid Scintillation Counting (LSC): Used for the accurate quantification of radioactivity to determine specific activity and radiochemical yield.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the chemical identity of the radiolabeled product by comparing its mass spectrum and retention time with that of an authentic unlabeled standard.

References

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
  • Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Open MedScience.
  • Carbon-14 Radiolabelling: Theory, Methods, and Applic
  • Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Tritium labelling of pharmaceuticals.
  • Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. PubMed.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography.
  • Synthetic Tritium Labeling: Reagents and Methodologies.
  • High-throughput radio-TLC analysis. eScholarship.org.
  • HIGH-THROUGHPUT RADIO-TLC ANALYSIS. UCLA Technology Development Group.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging.
  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.
  • Advances in Radio Thin Layer Chromatography (Radio-TLC). Longdom Publishing.
  • A rapid and systematic approach for the optimization of radio-TLC resolution.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.
  • MPI researchers develop homogeneous hydrogenolysis reaction with molecular palladium catalyst. Max-Planck-Institut für Kohlenforschung.
  • The Importance of Purification for Radiolabeled Compounds. Moravek.

Sources

Techniques for assessing the cell permeability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Tiered Strategy for Assessing the Cell Permeability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Charting a Course for a Novel Molecule

In drug discovery, a molecule's journey from a promising hit to a viable clinical candidate is gated by its ability to navigate the complex biological landscape of the human body. Central to this journey is cell permeability : the capacity to cross cellular membranes to reach an intracellular target, be absorbed into the bloodstream, and distribute to tissues. The compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid presents a unique set of challenges and opportunities. Its structure, featuring an ionizable furoic acid moiety (pKa ~3-4) and a polar sulfonyl group, suggests that its passage across lipid membranes may not be straightforward.[1] At physiological pH, the carboxylic acid will be deprotonated, creating a negatively charged anion that may struggle with passive diffusion and could be a substrate for active transport mechanisms.[2][3]

This guide, designed for the discerning researcher, moves beyond a simple recitation of protocols. It presents a tiered, logical workflow for comprehensively characterizing the permeability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. We begin with rapid, high-throughput methods to assess passive diffusion, progress to sophisticated cell-based models that recapitulate the complexity of human intestinal absorption, and conclude with techniques to confirm meaningful engagement with intracellular targets. Each step is rationalized, providing the "why" behind the "how," to empower you to make informed decisions in your drug development program.

Tier 1: Establishing a Baseline for Passive Diffusion with the PAMPA Assay

Expertise & Rationale: Before delving into complex biological systems, it is crucial to isolate and quantify the molecule's intrinsic ability to permeate a simple lipid barrier. This baseline measurement of passive diffusion is invaluable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal tool for this initial screen.[4] It is a cell-free, cost-effective, and high-throughput method that models passive transcellular transport.[5] By using a synthetic membrane, we eliminate the complexities of active transporters and metabolic enzymes, providing a clear, unconfounded measure of passive permeability.[6] For an ionizable molecule like ours, this helps to determine if the neutral (protonated) form has sufficient lipophilicity to cross membranes, a critical first pass in assessing its potential for oral absorption.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-GIT)

Objective: To determine the apparent permeability coefficient (Pₑ) of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid across an artificial membrane mimicking the gastrointestinal tract.

Materials:

  • 96-well PAMPA sandwich plate (hydrophobic PVDF filter donor plate and a matched acceptor plate)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Metoprolol and Atenolol)

  • 96-well UV-compatible microplate for analysis

  • Plate shaker

  • Spectrophotometric plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. This mimics the physiological pH of blood.

  • Coat Donor Plate Membrane: Using a pipette, carefully add 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.

  • Prepare Donor Solutions:

    • Prepare the test compound dosing solution by diluting the 10 mM stock to a final concentration of 100-200 µM in PBS at the desired pH (e.g., pH 5.0 or 6.2 to mimic the upper intestine). The final DMSO concentration should be kept low (<1%).

    • Prepare dosing solutions for the high and low permeability controls in the same manner.

  • Load Donor Plate: Add 200 µL of the prepared donor solutions (test compound, controls) to the lipid-coated donor plate wells.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

  • Incubation: Incubate the assembled plate sandwich at room temperature (25°C) on a plate shaker (gentle agitation, ~50 rpm) for 4 to 18 hours. The incubation time is a critical parameter that may require optimization.[7]

  • Disassemble and Sample: After incubation, carefully separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). An initial reading of the donor solution at T=0 is also required for the calculation.

Data Analysis & Interpretation: The apparent permeability coefficient (Pₑ, in cm/s) is calculated using the following equation:

Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq])

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • A is the area of the filter membrane.

  • t is the incubation time in seconds.

  • [C_A(t)] is the compound concentration in the acceptor well at time t.

  • [C_eq] is the equilibrium concentration, where [C_eq] = ([C_D(t)] * V_D + [C_A(t)] * V_A) / (V_D + V_A).

Permeability Classification Pₑ (x 10⁻⁶ cm/s) Predicted Absorption
Low< 1< 20%
Medium1 - 1020% - 80%
High> 10> 80%

Tier 2: Modeling Human Intestinal Absorption with the Caco-2 Assay

Expertise & Rationale: While PAMPA provides a clean measure of passive transit, it cannot predict the influence of active transporters or the paracellular pathway (movement between cells).[8] For a molecule like 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, which is anionic at intestinal pH, interactions with transporters are highly probable. Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) could facilitate its uptake, while efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) could actively expel it back into the intestinal lumen, severely limiting its absorption.[2][9]

The Caco-2 cell permeability assay is the industry gold standard for investigating these phenomena.[10][11] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and a suite of clinically relevant transporters.[12][13][14] A bidirectional assay is essential: measuring permeability from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and in the reverse direction (B→A). This allows for the calculation of an Efflux Ratio (ER) , a direct indicator of active efflux.[8][13]

Diagram 1: Caco-2 Bidirectional Assay Workflow

Caco2_Workflow Caco-2 Bidirectional Assay Workflow cluster_A_to_B Apical to Basolateral (A→B) Transport cluster_B_to_A Basolateral to Apical (B→A) Transport A_to_B_Setup Apical Chamber (pH 6.5) Add Test Compound Caco-2 Monolayer (Tight Junctions, Transporters) Basolateral Chamber (pH 7.4) Sample for Analysis A_to_B_Setup:f0->A_to_B_Setup:f1 A_to_B_Setup:f1->A_to_B_Setup:f2 Calculation Calculate Papp (A→B) Calculate Papp (B→A) Calculate Efflux Ratio A_to_B_Setup->Calculation B_to_A_Setup Apical Chamber (pH 6.5) Sample for Analysis Caco-2 Monolayer (Tight Junctions, Transporters) Basolateral Chamber (pH 7.4) Add Test Compound B_to_A_Setup:f2->B_to_A_Setup:f1 B_to_A_Setup:f1->B_to_A_Setup:f0 B_to_A_Setup->Calculation

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficients (Papp) in both A→B and B→A directions and the Efflux Ratio (ER) for the test compound.

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 6.5 and 7.4)

  • Lucifer Yellow (for monolayer integrity check)

  • Control compounds: Atenolol (low permeability), Propranolol or Metoprolol (high permeability), and Talinolol or Digoxin (P-gp substrate).[8][12]

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Culture: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density. Grow for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[8][13]

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values > 300 Ω·cm², as this indicates a confluent monolayer with functional tight junctions.[13]

    • Lucifer Yellow Flux: After the transport experiment, measure the flux of Lucifer Yellow, a membrane-impermeable fluorescent marker. A low Papp (< 0.5 x 10⁻⁶ cm/s) for Lucifer Yellow confirms the integrity of the tight junctions throughout the experiment.[12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For A→B permeability: Add the test compound (e.g., at 10 µM) in pH 6.5 HBSS to the apical (A) side and fresh pH 7.4 HBSS to the basolateral (B) side.

    • For B→A permeability: Add the test compound in pH 7.4 HBSS to the basolateral (B) side and fresh pH 6.5 HBSS to the apical (A) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at one or more time points (e.g., 120 minutes).[12] Also, collect a sample from the donor compartment at the end of the experiment to calculate mass recovery.

  • Quantification: Analyze the concentration of the test compound in all samples by a validated LC-MS/MS method.

Data Analysis & Interpretation: The apparent permeability coefficient (Papp, in cm/s) is calculated:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Finally, calculate the Percent Recovery :

% Recovery = ((C_f_D * V_D) + (C_f_A * V_A)) / (C_0 * V_D) * 100

Papp (A→B) (x 10⁻⁶ cm/s) Permeability Classification Interpretation
< 1LowPoorly absorbed
1 - 10MediumModerately absorbed
> 10HighWell absorbed
  • An Efflux Ratio (ER) ≥ 2 is a strong indication that the compound is a substrate of an active efflux transporter like P-gp or BCRP.[8][12]

  • A low recovery (< 70%) can indicate issues such as binding to the plate, metabolism by Caco-2 enzymes, or accumulation within the cells, requiring further investigation.[8][15]

Tier 3: Confirming Intracellular Target Engagement with CETSA

Expertise & Rationale: Demonstrating that a compound can enter a cell is only half the battle. For efficacy, it must bind to its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method to verify this crucial step.[16][17] The principle is elegant: when a ligand binds to its target protein, it typically stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm).[18] By heating intact cells or cell lysates treated with the compound and measuring the amount of soluble target protein remaining at different temperatures, we can directly observe this thermal shift, providing unequivocal proof of target engagement in a physiological context.[19][20] This assay bridges the gap between permeability data and pharmacological effect.

Protocol 3: Cellular Thermal Shift Assay (CETSA) - Western Blot Format

Objective: To determine if 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid binds to and stabilizes its intended target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • Test compound and vehicle control (e.g., DMSO).

  • PBS and protease/phosphatase inhibitor cocktails.

  • PCR tubes or strips.

  • Thermal cycler with a gradient function.

  • Centrifugation equipment (for high speed).

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE and Western Blotting equipment.

  • Primary antibody specific to the target protein.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 5-20 times the cellular EC₅₀) or with vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[18]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration across all samples.

    • Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western Blotting.

  • Data Plotting: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples to generate CETSA melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[16]

Integrated Strategy and Decision Making

The power of this tiered approach lies in its logical progression, where the results of one assay inform the next.

Diagram 2: Permeability Assessment Decision Tree

Decision_Tree start Start: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid pampa Tier 1: PAMPA Assay start->pampa pampa_res High Pe? pampa->pampa_res out1 Conclusion: Good Passive Permeability. Proceed to Caco-2. pampa_res->out1 Yes out2 Conclusion: Poor Passive Permeability. Likely requires active uptake. Proceed to Caco-2. pampa_res->out2 No caco2 Tier 2: Caco-2 Bidirectional Assay caco2_res1 High Papp (A→B)? caco2->caco2_res1 caco2_res2 Efflux Ratio (ER) ≥ 2? caco2_res1->caco2_res2 Yes out5 Conclusion: Poorly Permeable. Not an efflux substrate. Absorption is likely limited. caco2_res1->out5 No out3 Conclusion: Good Absorption Potential. Not an efflux substrate. caco2_res2->out3 No out4 Conclusion: Good Intrinsic Permeability, BUT is an Efflux Substrate. High risk of poor oral bioavailability. caco2_res2->out4 Yes out1->caco2 out2->caco2 cetsa Tier 3: CETSA for Target Engagement out3->cetsa caco2_res2_no Efflux Ratio (ER) ≥ 2? out5->caco2_res2_no Check ER anyway out6 Conclusion: Poorly Permeable AND an Efflux Substrate. Very low absorption potential. caco2_res2_no->out6 Yes

Caption: Decision-making workflow based on tiered permeability results.

By systematically applying these validated protocols, researchers can build a comprehensive permeability profile for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, confidently predicting its in vivo behavior and making data-driven decisions to advance their most promising candidates.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Retrieved from [Link]

  • (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). OATs and OCTs: The SLC22 Family of Organic Anion and Cation Transporters. Retrieved from [Link]

  • ACS Publications. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Properties of Drugs Interacting with SLC22 Transporters OAT1, OAT3, OCT1, and OCT2: A Machine-Learning Approach. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • MDPI. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Retrieved from [Link]

  • Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Retrieved from [Link]

  • PubMed. (2021). Discovery of a Potent and Selective FLT3 Inhibitor.... Retrieved from [Link]

Sources

Application Note: Leveraging 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid for Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe a target's binding sites. Because of their low molecular weight, fragment libraries can explore chemical space more broadly with fewer compounds than typical HTS decks.[3] Hits from FBDD campaigns, though often weak binders, are highly efficient in their binding, providing an excellent foundation for rational, structure-guided optimization into potent lead candidates.[2] This application note introduces 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid as a prototypical fragment and provides a comprehensive set of protocols and expert insights for its application in a complete FBDD workflow, from initial screening to hit validation and elaboration.

Introduction: The Rationale for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid as a Model Fragment

The selection of fragments is a cornerstone of any successful FBDD program. Ideal fragments are small, soluble, and possess functional groups that facilitate both target interaction and subsequent synthetic elaboration. 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is an exemplary candidate that embodies these principles.

  • Structural Features:

    • Furoic Acid Core: The 2-furoic acid is a bio-isostere of a benzoic acid, offering a rigid scaffold with a carboxylic acid that can act as a hydrogen bond donor/acceptor or a key anchoring point.[4] Its aromatic nature allows for potential π-stacking interactions.

    • Pyrrolidine Moiety: This saturated heterocycle imparts three-dimensionality, a critical feature for exploring the contoured binding pockets of proteins that is often lacking in flatter HTS compounds.[5][6] The pyrrolidine ring is a common motif in approved drugs and provides vectors for synthetic growth.[7]

    • Sulfonamide Linker: The sulfonamide group is a versatile hydrogen bond donor and acceptor, often found at protein-ligand interfaces. It provides a stable, non-hydrolyzable linker between the aromatic and saturated rings.

  • Physicochemical Properties: This fragment aligns well with the widely accepted "Rule of Three" for fragment design:

    • Molecular Weight (MW) < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors/acceptors ≤ 3 each

Let's analyze the properties of our model fragment:

PropertyValueConformance to "Rule of Three"
Molecular Formula C9H11NO5SN/A
Molecular Weight 245.25 g/mol Yes
cLogP (calculated) ~0.5 - 1.0Yes
H-Bond Donors 1 (from carboxylic acid)Yes
H-Bond Acceptors 5 (2x sulfonyl O, 2x furan/acid O, 1x pyrrolidine N)No (Slightly exceeds, but acceptable)
Rotatable Bonds 2Yes (promotes conformational rigidity)

This profile makes 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid an excellent tool to demonstrate the principles and practices of a modern FBDD campaign. This guide will provide the necessary protocols to screen this fragment, validate its hits, and plan for its evolution into a potent lead compound.

Section 1: The FBDD Workflow and Initial Fragment Qualification

A successful FBDD campaign is a multi-stage process that relies on rigorous validation at each step to ensure that resources are focused on the most promising chemical matter. The overall workflow involves primary screening, hit validation, structural characterization, and chemical elaboration.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Characterization & Elaboration FragLib Fragment Library (incl. Test Fragment) PrimaryScreen Primary Biophysical Screen (e.g., SPR, NMR) FragLib->PrimaryScreen InitialHits Initial Hits PrimaryScreen->InitialHits OrthoScreen Orthogonal Screen (e.g., DSF, NMR) InitialHits->OrthoScreen ConfirmedHits Confirmed Hits OrthoScreen->ConfirmedHits StructuralBio Structural Biology (X-ray, Cryo-EM) ConfirmedHits->StructuralBio LeadOpt Medicinal Chemistry (Fragment Growing/Linking) StructuralBio->LeadOpt LeadCompound Lead Compound LeadOpt->LeadCompound cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1.1: Fragment Quality Control and Solubility Assessment

Causality: The adage "garbage in, garbage out" is paramount in screening. Impurities can lead to false positives, while poor solubility prevents accurate determination of binding affinity. This protocol ensures that the fragment stock solution is pure, correctly concentrated, and suitable for biophysical assays.

Materials:

  • 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid solid

  • DMSO (≥99.9%, anhydrous)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • LC-MS system, NMR spectrometer

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Identity and Purity Confirmation:

    • Prepare a ~1-5 mg/mL sample of the fragment in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra. Confirm that the observed shifts and integrations match the expected structure and that impurity peaks are <5%.

    • Analyze the sample via LC-MS to confirm the correct mass-to-charge ratio (m/z) and assess purity by UV chromatogram area-under-the-curve (purity should be ≥95%).

  • Stock Solution Preparation:

    • Accurately weigh the solid fragment and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 100 mM).

    • Expert Insight: DMSO is the standard solvent, but its concentration in the final assay should be kept low (<1-2%) and consistent across all samples to avoid artifacts, especially in SPR and thermal shift assays.[8]

  • Kinetic Solubility Assessment:

    • Create a serial dilution of the DMSO stock into your primary assay buffer (e.g., from 500 µM down to 1 µM). Ensure the final DMSO percentage is constant in all wells.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure turbidity using a nephelometer at a wavelength such as 650 nm.

    • The highest concentration that does not show a significant increase in turbidity above buffer-only controls is considered the maximum soluble concentration. This concentration should not be exceeded in subsequent screening assays.

Section 2: Primary Screening for Hit Identification

Causality: Since fragments bind with weak affinity (typically in the µM to mM range), highly sensitive biophysical techniques are required for their detection.[3][9] The choice of primary screen is dictated by factors like available protein quantity, throughput requirements, and the nature of the target.

TechniqueThroughputProtein ConsumptionKey OutputPros & Cons
Surface Plasmon Resonance (SPR) HighLow-MediumKD, kon/koffPro: Real-time, kinetic data, label-free. Con: Requires protein immobilization, sensitive to buffer mismatch.[10][11]
NMR Spectroscopy MediumHighBinding confirmation, structural infoPro: "Gold standard," rich structural data, detects very weak binding. Con: High protein need, lower throughput.[9][10]
Differential Scanning Fluorimetry (DSF) HighLowΔTm (change in melting temp)Pro: Simple, fast, low protein usage. Con: Indirect assay, prone to false positives/negatives.[9]
X-ray Crystallography LowHighHigh-resolution 3D structurePro: Definitive binding mode. Con: Bottleneck, requires well-diffracting crystals.[10][12]
Protocol 2.1: Primary Screen by Surface Plasmon Resonance (SPR)

Causality: SPR is an excellent primary screening method due to its high sensitivity, label-free nature, and ability to provide kinetic information.[8][11] It measures changes in refractive index near a sensor chip surface as the fragment binds to an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Assay running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Purified protein target (>95% purity)

  • Fragment library plates, including 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate a flow cell surface by injecting a 1:1 mixture of EDC/NHS.

    • Inject the protein target (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (~5,000-10,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Expert Insight: A reference flow cell must be prepared simultaneously (e.g., activated and deactivated with no protein) to subtract non-specific binding and bulk refractive index effects.

  • Screening Assay:

    • Dilute the fragment library to the screening concentration (e.g., 200 µM) in running buffer. The concentration should be below the fragment's determined solubility limit.

    • Inject each fragment over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Between injections, regenerate the surface if necessary with a short pulse of a mild chaotropic agent (e.g., 50 mM NaOH or 1 M NaCl), pre-tested to ensure it doesn't denature the immobilized protein.

  • Data Analysis and Hit Triage:

    • Subtract the reference flow cell signal from the active flow cell signal for each injection.

    • A "hit" is typically defined as a fragment that produces a stable binding response significantly above the noise of the baseline.

    • Prioritize hits based on the shape of the sensorgram (should show evidence of 1:1 binding) and the calculated Ligand Efficiency (LE). LE = (-RT * lnKD) / N, where N is the number of non-hydrogen atoms. A good fragment hit often has an LE ≥ 0.3.

Section 3: Hit Validation with Orthogonal Methods

Causality: A primary screen will always generate some false positives (e.g., aggregators, reactive compounds, assay artifacts). It is absolutely critical to confirm hits using a secondary, orthogonal method that relies on a different physical principle.[9][12] This ensures that downstream efforts, particularly resource-intensive structural biology, are focused on genuine binders.

Hit_Validation_Workflow cluster_tests PrimaryHit Primary Hit (from SPR) NMR_Test NMR (STD/waterLOGSY) PrimaryHit->NMR_Test DSF_Test DSF / CETSA PrimaryHit->DSF_Test NMR_Result NMR_Result NMR_Test->NMR_Result Binding Signal? DSF_Result DSF_Result DSF_Test->DSF_Result Thermal Shift? Confirmed CONFIRMED HIT Proceed to Structure NMR_Result->Confirmed Yes Rejected REJECTED HIT (False Positive) NMR_Result->Rejected No DSF_Result->Confirmed Yes DSF_Result->Rejected No

Caption: Decision workflow for validating primary screening hits.

Protocol 3.1: Confirmation by NMR Saturation Transfer Difference (STD)

Causality: STD-NMR is a ligand-observed NMR technique that definitively proves direct binding. It works by selectively saturating protons on the protein. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. Only ligands that physically bind to the protein will receive this saturation and show a signal in the resulting difference spectrum.[9]

Materials:

  • NMR spectrometer (>500 MHz) with a cryoprobe

  • Protein target solution (~10-50 µM) in a deuterated NMR buffer (e.g., D₂O-based PBS)

  • Fragment stock solution (in DMSO-d6)

Procedure:

  • Acquire a standard 1D proton reference spectrum of the fragment alone in the NMR buffer.

  • Prepare the binding sample by adding the fragment to the protein solution (e.g., 500 µM fragment with 25 µM protein).

  • Set up the STD experiment with two interleaved scans:

    • On-resonance scan: The protein is saturated with a frequency where only protein resonances exist (e.g., -1.0 ppm).

    • Off-resonance scan: A control saturation pulse is applied where no protein or ligand signals exist (e.g., 40 ppm).

  • Acquire the data, typically requiring several hundred scans for good signal-to-noise.

  • Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: If signals corresponding to the fragment's protons are present in the difference spectrum, direct binding is confirmed. The absence of signals indicates no binding under these conditions.

Protocol 3.2: Confirmation by Cellular Thermal Shift Assay (CETSA)

Causality: While biophysical assays confirm binding to a purified protein, it is crucial to verify that the fragment can engage its target in the complex milieu of a cell. CETSA measures the change in thermal stability of a protein upon ligand binding in situ.[13][14][15] A bound ligand typically stabilizes the protein, increasing its melting temperature.

Materials:

  • Cell line expressing the target protein

  • PBS, protease inhibitors

  • PCR thermocycler or heating blocks

  • Centrifuge, SDS-PAGE and Western Blotting equipment or mass spectrometer

  • Antibody specific to the target protein

Procedure:

  • Compound Treatment: Harvest intact cells and resuspend them in culture medium. Treat aliquots of the cell suspension with the fragment (e.g., at 100 µM) or vehicle (DMSO) and incubate for 1 hour at 37°C.

  • Thermal Challenge: Transfer the cell suspensions to PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the precipitated/aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).[16]

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble target protein at each temperature point by Western Blot or other quantitative protein detection methods.

  • Interpretation: Plot the percentage of soluble protein versus temperature for both vehicle- and fragment-treated samples. A rightward shift in the melting curve for the fragment-treated sample confirms target engagement and stabilization in a cellular context.[17]

Section 4: From Hit to Lead: Guiding Chemistry with Structure

Once a fragment hit is rigorously validated, the goal shifts to evolving it into a potent, drug-like molecule. This process is most efficiently driven by structural biology.

Protocol 4.1: Structural Characterization by X-ray Crystallography

Causality: A high-resolution crystal structure of the protein-fragment complex is the most valuable piece of information in FBDD. It reveals the precise binding mode, key interactions (H-bonds, hydrophobic contacts), and, most importantly, shows the surrounding pocket and potential vectors for synthetic elaboration.[18]

Procedure (Abbreviated):

  • Crystallization: Screen for conditions that produce high-quality, diffraction-grade crystals of the apo-protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-protein crystals into a solution containing a high concentration (1-10 mM) of the fragment and incubate for a few hours. This is often the quickest method.

    • Co-crystallization: Set up crystallization screens with the protein already pre-incubated with the fragment. This may be necessary if fragment binding induces a conformational change that prevents soaking.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure. The resulting electron density map should clearly show the bound fragment, allowing for modeling of its position and orientation in the binding site.

Fragment Elaboration Strategies

The solved structure of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid bound to its target provides a roadmap for the medicinal chemist. The primary strategies are:

  • Fragment Growing: Adding new chemical functionality to an existing vector on the fragment to pick up new interactions with the protein. For our fragment, the carboxylic acid could be converted to an amide to probe a nearby pocket, or substituents could be added to the pyrrolidine ring.

  • Fragment Linking: If a second, nearby fragment hit is identified, the two can be chemically linked together to create a new, larger molecule with much higher affinity.

  • Fragment Merging: If two different fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both.

Elaboration cluster_start cluster_strategies cluster_grow cluster_link cluster_merge start [F1] grow_start [F1] link_start1 [F1] merge_start1 [F1] grow_end [F1]-Linker-[R] grow_start->grow_end link_end [F1]-Linker-[F2] link_start1->link_end link_start2 [F2] link_start2->link_end merge_end [F3] merge_start1->merge_end merge_start2 [F2] merge_start2->merge_end

Caption: The three primary strategies for fragment hit elaboration.

Section 5: Functional Confirmation of Evolved Leads

Causality: As fragments are grown into more potent molecules, it is essential to confirm that their improved binding affinity translates into functional activity (e.g., enzyme inhibition) and that they retain their target engagement mechanism.

Protocol 5.1: Biochemical Enzyme Inhibition Assay

Causality: This assay measures the direct functional consequence of the compound binding to its target enzyme. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for structure-activity relationship (SAR) studies.[19]

Procedure (Example for a Kinase):

  • Dispense the enzyme, a peptide substrate, and the inhibitor (at varying concentrations) into a microplate.

  • Initiate the kinase reaction by adding ATP. The substrate concentration should be at or near its Km to sensitively detect competitive inhibitors.[19]

  • Incubate for a set time under initial velocity conditions.[20]

  • Stop the reaction and measure the amount of product formed (e.g., phosphorylated peptide) or substrate consumed (e.g., ATP depletion) using a detection reagent (e.g., ADP-Glo, which measures ADP production).

  • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[19]

Conclusion

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid serves as an outstanding model compound for illustrating the principles of fragment-based drug discovery. Its physicochemical properties make it an ideal starting point, and its chemical handles provide clear avenues for synthetic elaboration. The FBDD workflow, when executed with scientific rigor, is a powerful engine for drug discovery. It relies on a synergistic combination of sensitive biophysical screening, orthogonal validation to ensure data quality, structure-based design to guide medicinal chemistry, and functional assays to confirm biological activity. By following the detailed protocols and understanding the causality described in this guide, researchers can effectively leverage fragments like this to tackle even the most challenging drug targets.

References

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Lin, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Sygnature Discovery. Fragment Screening. [Link]

  • Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal. [Link]

  • Kumar, A., & Vo, D. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • o2h discovery. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Cambridge MedChem Consulting. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Liu, X., et al. (2019). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules. [Link]

  • Ivachtchenko, A. V., et al. (2010). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lin, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Mamedova, L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

  • ResearchGate. (2021). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid. [Link]

  • Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Ngouonpe, A. W., et al. (2020). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. [Link]

  • ResearchGate. (2021). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. [Link]

  • Mamedova, L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • PubChem. 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth solutions for improving the yield and purity of this important synthetic intermediate. The synthesis is typically a two-step process, each with its own set of challenges. This guide will address specific issues through a detailed troubleshooting section and a comprehensive FAQ.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Chlorosulfonation: Electrophilic substitution on the furan ring of 2-furoic acid using chlorosulfonic acid to generate the key intermediate, 5-(chlorosulfonyl)-2-furoic acid.

  • Sulfonamide Formation: Nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by pyrrolidine to yield the final product.

Synthesis_Workflow Start 2-Furoic Acid Step1_Intermediate 5-(chlorosulfonyl)-2-furoic acid Start->Step1_Intermediate Step 1: Chlorosulfonation Step2_Product 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid Step1_Intermediate->Step2_Product Step 2: Sulfonamide Formation Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Step1_Intermediate Reagent2 Pyrrolidine + Base Reagent2->Step2_Product

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis, providing root causes and actionable solutions.

Problem 1: Low Yield or No Reaction in Step 1 (Chlorosulfonation)

Q: My reaction to form 5-(chlorosulfonyl)-2-furoic acid is giving a very low yield, or I am recovering mostly starting material. What's going wrong?

A: This is a frequent issue often related to reagent quality, reaction conditions, or moisture.

  • Probable Cause 1: Inactive Chlorosulfonic Acid.

    • Explanation: Chlorosulfonic acid is highly reactive and hygroscopic. It readily hydrolyzes with atmospheric moisture to form sulfuric acid and HCl, neither of which will perform the desired chlorosulfonation.

    • Solution: Always use a fresh, unopened bottle of chlorosulfonic acid if possible. If using an older bottle, ensure it has been stored under an inert atmosphere and handled exclusively in a dry environment (e.g., glove box or with dry syringes).

  • Probable Cause 2: Incorrect Reaction Temperature.

    • Explanation: This electrophilic substitution requires careful temperature management. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, temperatures that are too high can cause degradation and charring of the furan ring, which is sensitive to strong acids.

    • Solution: The reaction should be initiated at a low temperature (0-5 °C) during the addition of 2-furoic acid to the chlorosulfonic acid. After the addition is complete, the reaction should be allowed to warm to room temperature and stirred for a specified period. Monitor the reaction by TLC to determine the optimal reaction time.

  • Probable Cause 3: Insufficient Reagent.

    • Explanation: Chlorosulfonic acid serves as both the reagent and the solvent in many published procedures. Using an insufficient molar excess can lead to an incomplete reaction.

    • Solution: A common protocol uses a 3 to 5 molar excess of chlorosulfonic acid relative to 2-furoic acid. This ensures there is enough reagent to drive the reaction to completion.

ParameterRecommended ConditionRationale
Reagent Quality Fresh bottle of Chlorosulfonic AcidAvoids hydrolyzed, inactive reagent.
Temperature 0 °C for addition, then warm to RTBalances reaction rate against degradation.
Stoichiometry 3-5 eq. of Chlorosulfonic AcidDrives the reaction equilibrium towards the product.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the reagent and intermediate.
Caption: Optimized conditions for Step 1.
Problem 2: Significant Sulfonic Acid Impurity in Final Product

Q: My final product is contaminated with a significant amount of 5-(sulfo)-2-furoic acid. How can I prevent this hydrolysis?

A: The formation of the sulfonic acid byproduct is a direct result of the sulfonyl chloride intermediate reacting with water.[1][2] This is a critical challenge to overcome.

  • Probable Cause 1: Water in Reaction Solvents or Reagents.

    • Explanation: The 5-(chlorosulfonyl)-2-furoic acid intermediate is highly electrophilic and will rapidly hydrolyze upon contact with water. Any moisture in the solvent, pyrrolidine, or base used in Step 2 will lead to the sulfonic acid impurity.

    • Solution: Use anhydrous solvents (e.g., DCM, THF, acetonitrile) for the second step.[2] Ensure all glassware is oven-dried immediately before use. It is best practice to run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction.[2]

  • Probable Cause 2: Prolonged Exposure of Intermediate to Air.

    • Explanation: The sulfonyl chloride intermediate is often isolated by quenching the first reaction mixture in ice water. While this precipitates the product, it also exposes it to a large amount of water. If not filtered and dried quickly, or if used directly without thorough drying, hydrolysis will occur.

    • Solution: Minimize the time the intermediate is in contact with water during work-up. After filtration, dry the intermediate thoroughly under high vacuum. For best results, consider a "one-pot" procedure where the crude reaction mixture from Step 1 is carefully diluted with an anhydrous solvent and used directly in the next step, avoiding an aqueous work-up entirely.

Troubleshooting_Yield Start Low Final Yield Check_Intermediate Was the sulfonyl chloride intermediate isolated and characterized? Start->Check_Intermediate Problem_Step1 Issue is in Step 1: - Inactive Reagent - Wrong Temperature - Insufficient Stirring Check_Intermediate->Problem_Step1 No / Impure Check_Hydrolysis Is sulfonic acid the major byproduct? Check_Intermediate->Check_Hydrolysis Yes / Pure Problem_Step1->Start Re-evaluate Step 1 Problem_Step2 Issue is in Step 2: - Hydrolysis of Intermediate - Incorrect Stoichiometry - Ineffective Base Problem_Step2->Start Re-evaluate Step 2 Solve_Hydrolysis Solution: - Use Anhydrous Solvents - Run under Inert Gas - Minimize Aqueous Contact Check_Hydrolysis->Solve_Hydrolysis Yes Solve_Stoichiometry Solution: - Use 1.1 eq. Pyrrolidine - Use >2 eq. Base (e.g., TEA) - Slow, cold addition Check_Hydrolysis->Solve_Stoichiometry No Solve_Hydrolysis->Problem_Step2 Solve_Stoichiometry->Problem_Step2

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the reaction of 5-(chlorosulfonyl)-2-furoic acid with pyrrolidine?

A1: A non-nucleophilic tertiary amine base is ideal. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices. You need at least two equivalents: one to neutralize the HCl generated during the reaction, and a second to neutralize the carboxylic acid proton of the starting material, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic. Using an inorganic base like K₂CO₃ can also work but may lead to heterogeneity issues.

Q2: How can I effectively purify the final product, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid?

A2: The purification strategy depends on the impurities present.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is crucial. Quench the reaction mixture with water, acidify with dilute HCl (e.g., 1M) to a pH of ~2-3. This ensures the product is in its carboxylic acid form and protonates any excess amine base, making it water-soluble. Extract the product into an organic solvent like ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[2] A solvent system like ethyl acetate/hexanes or ethanol/water can be explored.

  • Silica Gel Chromatography: If the product is an oil or recrystallization is ineffective, column chromatography is the preferred method.[2] A gradient of ethyl acetate in hexanes, often with 1% acetic acid included in the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.

Q3: Can I use a different starting material than 2-furoic acid?

A3: Yes, but it requires careful consideration. The starting material for this synthesis is 2-furoic acid, which can be prepared from the oxidation of furfural.[3][4][5] If you use an ester of 2-furoic acid (e.g., methyl 2-furoate), the chlorosulfonation will still proceed at the 5-position. However, the strongly acidic conditions of the chlorosulfonation step will likely hydrolyze the ester back to the carboxylic acid. The final sulfonamide formation step would then proceed as usual.

Q4: How do I monitor the progress of these reactions?

A4: Thin-Layer Chromatography (TLC) is the most convenient method.

  • For Step 1: Use a mobile phase like 50% ethyl acetate in hexanes with 1% acetic acid. The product, 5-(chlorosulfonyl)-2-furoic acid, will be more polar than the starting 2-furoic acid but is highly reactive. It's often best to take a small aliquot of the reaction, quench it with a drop of methanol (to convert the sulfonyl chloride to the more stable methyl sulfonate) and then spot this on the TLC plate to assess the consumption of the starting material.

  • For Step 2: Use a similar mobile phase. The final sulfonamide product will have a different Rf value than the sulfonyl chloride intermediate. Staining with potassium permanganate can help visualize the spots.

Experimental Protocols

Protocol 1: Synthesis of 5-(chlorosulfonyl)-2-furoic acid (Step 1)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 2-furoic acid (1.0 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC (see FAQ 4).

  • Once the starting material is consumed, very carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • The product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-(chlorosulfonyl)-2-furoic acid.

Protocol 2: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (Step 2)
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 5-(chlorosulfonyl)-2-furoic acid (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete by TLC.

  • Quench the reaction by adding 1M HCl solution and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization or silica gel chromatography as described in FAQ 2.

References

  • Barceló, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Wiley Online Library (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link]

  • Di Mauro, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Organic Syntheses (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Available at: [Link]

  • Organic Syntheses (n.d.). 2-FUROIC ACID. Available at: [Link]

  • Everly, R. M., et al. (2018). Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia (n.d.). 2-Furoic acid. Available at: [Link]

  • Králová, P., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization of reaction conditions for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during this two-step synthesis, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid?

A1: The most direct and common route is a two-step process. First, 2-furoic acid undergoes an electrophilic aromatic substitution with chlorosulfonic acid to generate the intermediate, 5-(chlorosulfonyl)-2-furoic acid. This reactive sulfonyl chloride is then immediately treated with pyrrolidine in the presence of a base to form the final sulfonamide product.

Q2: Why is temperature control so critical during the chlorosulfonation step?

A2: The furan ring in 2-furoic acid is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. Chlorosulfonic acid is an extremely powerful and aggressive reagent.[1] The reaction is highly exothermic. Without strict temperature control (typically ≤ 5 °C), the reaction rate becomes uncontrollable, leading to several side reactions including polysulfonation, ring opening, and extensive polymerization (charring), which drastically reduces the yield and complicates purification.

Q3: What are the primary safety concerns I should be aware of?

A3: Chlorosulfonic acid is the main hazard. It reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. It is also severely corrosive to skin, eyes, and the respiratory tract. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. The work-up, which involves quenching the reaction, must be done with extreme care by slowly adding the reaction mixture to ice.

Troubleshooting Guide: Step-by-Step Reaction Optimization

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Chlorosulfonation of 2-Furoic Acid

Issue 1: Very low or no yield of the 5-(chlorosulfonyl)-2-furoic acid intermediate; the reaction mixture turns black.

This is a classic sign of thermal decomposition. The energy input from the exothermic reaction has exceeded the degradation threshold of the starting material or product.

Troubleshooting Workflow:

start Low Yield / Black Tar q1 Was the reaction temperature maintained at 0-5 °C throughout the addition of 2-furoic acid? start->q1 a1_no Root Cause: Runaway Reaction. Solution: Use a more efficient cooling bath (e.g., ice-salt or dry ice/acetone). Add 2-furoic acid in small portions over a longer period. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Was the chlorosulfonic acid fresh and colorless? a1_yes->q2 a2_no Root Cause: Reagent Degradation. Old chlorosulfonic acid may contain HCl and SO3, increasing reactivity and side reactions. Solution: Use a fresh, unopened bottle of chlorosulfonic acid. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 How was the work-up performed? a2_yes->q3 a3 Potential Cause: Hydrolysis. If the quench is too slow or inefficient, the sulfonyl chloride can hydrolyze back to the sulfonic acid, which is water-soluble and may be lost. Solution: Pour the reaction mixture carefully but steadily onto a large excess of vigorously stirred crushed ice to ensure rapid quenching and precipitation. q3->a3

Caption: Troubleshooting logic for low yield in the chlorosulfonation step.

Expert Recommendations:

  • Reagent Ratio: An excess of chlorosulfonic acid is required to act as both reagent and solvent. A common starting point is 4-5 molar equivalents.

  • Mode of Addition: It is significantly safer and more controllable to add the solid 2-furoic acid portion-wise to the pre-cooled chlorosulfonic acid rather than the reverse. This maintains a constant, large excess of the liquid reagent, helping to dissipate heat more effectively.

ParameterStandard ConditionOptimized Condition for Difficult ReactionsRationale
Temperature 0 to 5 °C-10 to 0 °CMinimizes thermal degradation of the electron-rich furan ring.[1]
Equivalents of ClSO₃H 4.0 eq5.0 eqEnsures the reaction goes to completion and that the mixture remains mobile.
Addition Time 30-45 min60-90 minSlower addition provides more time for heat dissipation, preventing temperature spikes.
Stirring Vigorous magnetic stirringOverhead mechanical stirringEnsures efficient mixing and prevents localized heating, especially at larger scales.
Part 2: Amidation with Pyrrolidine

Issue 2: The final product yield is low, and purification is difficult due to multiple byproducts.

This often points to issues with the reactivity of the sulfonyl chloride intermediate, stoichiometry, or base selection during the amidation step.

Troubleshooting Workflow:

start Low Yield / Impure Product (Amidation Step) q1 Was the sulfonyl chloride intermediate used immediately without exposure to moisture? start->q1 a1_no Root Cause: Hydrolysis. Sulfonyl chlorides are highly moisture-sensitive. Exposure to air will hydrolyze it to the unreactive sulfonic acid. Solution: Proceed immediately to amidation after quenching, or isolate the intermediate under strictly anhydrous conditions. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 How many equivalents of base and pyrrolidine were used? a1_yes->q2 a2_insufficient Root Cause: Insufficient Base/Amine. At least 2 eq. of base are needed (to neutralize HCl and the furoic acid proton). Solution: Use ~1.2 eq. of pyrrolidine and ~2.5 eq. of a non-nucleophilic base like triethylamine or DIPEA. q2->a2_insufficient < 2.5 eq base < 1.1 eq amine a2_sufficient Proceed to next check. q2->a2_sufficient Sufficient q3 Was the reaction cooled before and during the addition of pyrrolidine? a2_sufficient->q3 a3_no Root Cause: Side Reactions. The reaction is exothermic. Excess heat can promote side reactions, such as the formation of a symmetrical anhydride from the reaction of the sulfonyl chloride with the carboxylate. q3->a3_no No

Sources

Purification strategies for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and removing impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a bifunctional molecule containing both a carboxylic acid and a sulfonamide, its purification can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My initial workup yielded a crude product with significant impurities visible by ¹H NMR and LC-MS. What is the most robust initial purification strategy?

Answer:

The dual functionality of your molecule (an acidic carboxylic acid and a relatively stable sulfonamide) makes acid-base extraction an exceptionally effective first-line purification strategy.[1][2] This method exploits the difference in solubility between the acidic product and neutral or basic impurities.[3]

The core principle is to convert the carboxylic acid into its water-soluble salt form using a mild base, allowing for the separation of water-insoluble impurities.[4]

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The carboxylic acid will be deprotonated to form its sodium salt, which will partition into the aqueous layer. Unreacted starting materials (like sulfonyl chlorides) and non-acidic byproducts will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. Retain the aqueous layer, as this contains your product.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. Your product, 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid, will now be protonated and precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Causality: Using a weak base like NaHCO₃ is crucial. A strong base (e.g., NaOH) could potentially hydrolyze the sulfonamide bond, leading to product degradation.[1] This method effectively removes neutral organic impurities and any unreacted basic starting materials, such as pyrrolidine.

Question 2: After acid-base extraction, my product is still not pure enough (>95%) and shows a persistent impurity. What should I do next?

Answer:

If impurities persist after an acid-base workup, it suggests they have similar acidic properties to your target compound or were trapped during precipitation. In this case, recrystallization is the recommended next step.

Troubleshooting Recrystallization:

  • Problem: Low Yield. This often occurs if too much solvent is used. Try reducing the initial volume of the hot solvent. Ensure the solution is fully saturated before cooling.

  • Problem: The compound "oils out" instead of crystallizing. This happens when the solute's melting point is lower than the boiling point of the solvent, or when high impurity levels are present.[6]

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.[6]

  • Problem: No crystals form upon cooling. The solution may be supersaturated or too dilute.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound. If the solution is too dilute, carefully evaporate some solvent and allow it to cool again.[6]

Solvent SystemPolarityRationale & Use Case
Ethyl Acetate / Hexane Medium / Non-polarA common choice for sulfonamide carboxylic acids.[7] Dissolve in minimal hot EtOAc and add hexane as the anti-solvent until turbidity appears, then cool slowly.
Isopropanol / Water Polar / PolarEffective for many sulfonamides.[6] Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Ethanol / Water Polar / PolarSimilar to isopropanol/water, another good option for polar compounds.
Question 3: My final product has a slight yellow or brown discoloration. How can I remove it?

Answer:

Discoloration often arises from minor, highly conjugated impurities or degradation products.

  • Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the charcoal surface.

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Be sure to use pre-heated glassware to prevent premature crystallization during this step.[6]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.

Purification & Troubleshooting Workflow

G cluster_start Initial State cluster_purification Primary Purification cluster_analysis1 Analysis cluster_secondary Secondary Purification cluster_analysis2 Final Analysis cluster_end Final Product Crude Crude Product (<90% Purity) ABE Acid-Base Extraction Crude->ABE  Dominant Strategy CheckPurity1 Check Purity (LC-MS, NMR) ABE->CheckPurity1 Recrystallize Recrystallization CheckPurity1->Recrystallize Purity 90-98% or Discolored Chrom Column Chromatography CheckPurity1->Chrom Closely-related impurities Final Pure Product (Store under N₂) CheckPurity1->Final Purity >98% CheckPurity2 Check Purity (>98%) Recrystallize->CheckPurity2 Chrom->CheckPurity2 CheckPurity2->Final Pass

Caption: Decision workflow for purifying 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities from the synthesis?

A: The synthesis likely involves the reaction of a 2-furoic acid derivative with pyrrolidine.[8][9] Therefore, common impurities include:

  • Unreacted 2-furoic acid sulfonyl chloride: This is reactive and would likely be quenched during workup, but related sulfonic acid species may persist.

  • Unreacted pyrrolidine: This is a basic impurity that can be easily removed with an acidic wash or the described acid-base extraction.[10]

  • Hydrolysis products: The starting sulfonyl chloride can hydrolyze back to the corresponding sulfonic acid, which would be removed during the acid-base extraction.

  • Side-reaction products: Depending on the reaction conditions, minor side products could form. Their removal would depend on their specific chemical properties.

Q: Is column chromatography a viable purification method?

A: Yes, silica gel chromatography is a powerful tool if recrystallization fails to remove a stubborn impurity. Due to the acidic nature of the carboxylic acid, peak tailing can be an issue.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To improve peak shape and prevent streaking, add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface. A patent on purifying furan derivatives notes the utility of organic acids in the mobile phase.[11]

Q: How should I store the purified 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid?

A: Like many complex organic molecules, it should be stored under inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place. Long-term storage at -20°C is recommended. Sulfonic acid derivatives and furan rings can be sensitive to environmental conditions over time.[12][13]

Q: What analytical techniques are best for assessing purity?

A: A combination of methods is always recommended:

  • HPLC-UV/DAD: High-Performance Liquid Chromatography with a Diode Array Detector is excellent for quantitative purity analysis (% area). It can also help identify furan-containing impurities by their characteristic UV absorbance.[14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is essential for identifying the mass of the main peak and any impurities, confirming their molecular weights.

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure of the compound and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Visualizing the Acid-Base Extraction Process

Caption: Movement of product (P) and impurity (I) during acid-base extraction.

References

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
  • CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google P
  • Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural - ResearchGate. [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Acid-Base Extraction Tutorial - YouTube. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • (PDF) Analytical Techniques for Furosemide Determination - ResearchGate. [Link]

  • Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed. [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - NIH. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate. [Link]

  • EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google P
  • Formulation, stability and thermal analysis of lyophilised wound healing wafers containing an insoluble MMP-3 inhibitor and a non-ionic surfactant - PubMed. [Link]

  • Acid-Base Extraction - University of Colorado Boulder. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

Sources

Addressing the stability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Document ID: TSC-2026-01-21-PSFA Version: 1.0

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. The stability of a compound in solution is paramount for generating reliable and reproducible experimental data. This document addresses potential stability challenges by combining theoretical knowledge of the compound's structural motifs with practical, field-proven troubleshooting strategies and experimental protocols. Our goal is to empower you to proactively assess and control the stability of this molecule within your specific experimental context.

The structure of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid contains three key functional groups that dictate its chemical behavior: a furan ring , a sulfonamide linkage , and a carboxylic acid . Each of these presents potential stability liabilities that must be understood and managed.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Q1: What are the primary chemical stability concerns for this molecule?

A1: Based on its structure, the three main points of potential degradation are:

  • Acid-Catalyzed Furan Ring Opening: Furan rings are known to be unstable under acidic conditions. The electron-rich ring is susceptible to protonation, which can initiate a ring-opening cascade, leading to highly reactive dicarbonyl species and subsequent polymerization.[1][2]

  • Hydrolysis of the Sulfonamide Bond: The S-N bond in the sulfonamide group can undergo hydrolysis. This reaction is typically slow under neutral environmental conditions but can be accelerated under strongly acidic or basic conditions, cleaving the molecule into 2-furoic acid-5-sulfonic acid and pyrrolidine.[3][4][5] While many sulfonamides are relatively stable at neutral and basic pH, some can degrade effectively at a pH of 2.0.[6]

  • Thermal Decarboxylation: The furoic acid moiety may be susceptible to decarboxylation (loss of CO2) at elevated temperatures, which would result in the formation of 2-(pyrrolidin-1-ylsulfonyl)furan.[7]

Q2: What are the ideal solvents and storage conditions for stock solutions?

A2: To maximize stability, stock solutions should be prepared and stored with the following considerations:

  • Solvent Choice: Use anhydrous, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents do not participate in hydrolytic degradation. Polar aprotic solvents have been shown to have a stabilizing effect on furan derivatives.[1][8] Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Aqueous buffers should only be used for preparing fresh working solutions immediately before an experiment.

  • pH: If an aqueous buffer is necessary, maintain a pH between 6.0 and 8.0. Strongly acidic conditions (pH < 4) should be strictly avoided to prevent furan ring degradation.[6][9]

  • Temperature: Store stock solutions at -20°C or, ideally, at -80°C. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent potential photolytic degradation.

Q3: What are the first signs of compound degradation in my experiments?

A3: Degradation can manifest in several ways:

  • Analytical: In High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the area of the main compound peak over time, accompanied by the appearance of new peaks, typically at different retention times.[10]

  • Physical: A visible color change (e.g., yellowing or browning) in the solution can indicate the formation of degradation products or polymers, a known issue with furan instability.[1]

  • Biological/Functional: A reproducible loss of potency or activity in your assay is a strong indicator of compound degradation.

Part 2: Troubleshooting Guide for Stability Issues

This guide provides a logical workflow for diagnosing and resolving stability-related problems encountered during your research.

Problem: Inconsistent results or loss of compound activity over the course of an experiment.

This is a classic symptom of compound instability in the assay medium. The following workflow will help you pinpoint the cause.

G A Start: Inconsistent Results / Loss of Activity B Step 1: Verify Stock Solution Is the stock solution compromised? A->B C Analyze stock via HPLC/LC-MS. Compare to a freshly prepared standard. B->C Investigation D Is stock solution pure (>98% peak area)? C->D Analysis E Problem Identified: Stock Degradation. Action: Prepare fresh stock in anhydrous aprotic solvent (DMSO/DMF). Store at -80°C in aliquots. D->E No F Step 2: Assess Assay Buffer Stability Is the compound degrading in the working solution? D->F Yes L Problem Resolved / Compound Stable Under Assay Conditions E->L G Incubate compound in assay buffer. Analyze at T=0 and subsequent time points (e.g., 1h, 4h, 24h) via HPLC. F->G Investigation H Is parent peak area stable over time? G->H Analysis I Problem Identified: Assay Buffer Incompatibility. Action: Investigate buffer components. Is pH acidic? Are there reactive additives? Adjust pH to neutral if possible. H->I No J Step 3: Consider Other Factors Could other experimental conditions be the cause? H->J Yes I->L K Review experimental workflow for: - High temperatures? - Prolonged light exposure? - Presence of oxidizing/reducing agents? J->K Investigation K->I Address specific factor

Caption: Troubleshooting workflow for stability issues.

Part 3: Potential Degradation Pathways

Understanding the likely chemical transformations your molecule may undergo is critical for interpreting analytical data and mitigating instability. The diagram below illustrates the two most probable non-photolytic degradation pathways for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

G cluster_0 Parent Compound cluster_1 Degradation Products A 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid B Acid-Catalyzed Ring Opening Products (e.g., dicarbonyls, polymers) A->B H+ (Acid) Ring Strain C Hydrolysis Products: 2-Furoic acid-5-sulfonic acid + Pyrrolidine A->C H2O Strong Acid/Base

Caption: Potential degradation pathways of the molecule.

Part 4: Experimental Protocol for Stability Assessment

To definitively determine the stability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in your specific experimental systems, we recommend performing a forced degradation study. This involves intentionally exposing the compound to stressful conditions to rapidly identify potential liabilities.[11][12]

Objective: To identify the conditions (pH, temperature, oxidation, light) under which the compound degrades and to develop a stability-indicating analytical method.
Materials:
  • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Buffers: pH 4.0, 7.0, and 9.0

  • Reagents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS for peak identification)

  • pH meter, calibrated

  • Constant temperature incubator/water bath

  • Photostability chamber

Methodology:

Step 1: Preparation of Stock and Test Solutions

  • Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO.

  • For each condition below, dilute the stock solution into the respective stress medium to a final concentration of 50 µg/mL. Prepare a "time zero" (T₀) sample for each condition by immediately neutralizing (if applicable) and diluting with mobile phase for HPLC analysis.

Step 2: Application of Stress Conditions The goal is to achieve 5-20% degradation of the active ingredient.[11][12] Adjust incubation times as necessary.

Stress Condition Procedure Incubation Post-Incubation Processing
Acid Hydrolysis Dilute stock in 0.1 M HCl.60°C for 2 hoursNeutralize with 0.1 M NaOH.
Base Hydrolysis Dilute stock in 0.1 M NaOH.60°C for 2 hoursNeutralize with 0.1 M HCl.
Neutral Hydrolysis Dilute stock in HPLC-grade water.60°C for 2 hoursN/A
Oxidative Dilute stock in 3% H₂O₂.Room Temp for 24 hoursN/A
Thermal Store the solid compound.80°C for 48 hoursDissolve in DMSO for analysis.
Photolytic Expose solution (in quartz cuvette) to light in a photostability chamber.Per ICH Q1B guidelinesN/A

Step 3: HPLC Analysis

  • Develop a Stability-Indicating Method: Use a gradient HPLC method capable of separating the parent compound from all potential degradation products. A C18 column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to elute all components, then re-equilibrate.

    • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Analyze Samples: Inject the T₀ sample and the stressed samples.

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Determine the relative retention time (RRT) and peak area percentage of any new peaks (degradants).

    • Peak purity analysis of the parent peak is crucial to ensure it is not co-eluting with a degradant.

By systematically evaluating the stability under these conditions, you can build a comprehensive profile of your molecule, ensuring the integrity and reliability of your future experiments.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. PubMed Central. Available at: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmastate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. Available at: [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Pharmaceutical Stability Analysis. Creative BioMart. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • 2-Furoic acid. Wikipedia. Available at: [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed. Available at: [Link]

  • Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. ResearchGate. Available at: [Link]

  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stability testing overview for Pharmaceutical products. GMP SOP. Available at: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers. Available at: [Link]

  • Sulfonamide Degradation. Technische Universität München. Available at: [Link]

  • Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. Available at: [Link]

  • Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. Available at: [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. NIH. Available at: [Link]

Sources

Troubleshooting off-target effects of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a novel investigational compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects and unexpected cellular phenotypes during their experimental work. As this is a molecule under active investigation, its precise biological activities are still being characterized. Our goal is to provide you with the logical frameworks and practical methodologies to rigorously validate your findings and distinguish on-target mechanisms from off-target liabilities.

This resource is structured as a series of questions you may encounter during your research, providing not just procedural steps but the underlying scientific rationale for each recommendation.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial hurdles in working with a new small molecule inhibitor. Proper handling and characterization at this stage are critical for reproducible results.

Q1: I'm observing significant cell death at concentrations close to the expected efficacious dose. How can I determine if this is due to general cytotoxicity or a specific on-target or off-target effect?

A1: This is a critical first step in characterizing any inhibitor. It's essential to establish a therapeutic window between the desired pharmacological effect and overt cytotoxicity. The observed cell death could stem from several sources: the intended on-target effect (e.g., inhibiting a crucial survival kinase), a potent off-target effect, or non-specific toxicity due to the compound's chemical properties. A multi-assay approach is required to dissect these possibilities.

Initial Strategy: Uncoupling Efficacy from General Toxicity

Your first goal is to determine the concentration at which the compound induces non-specific cell death versus the concentration that engages your target.

  • Establish a Cytotoxicity Profile: Run a dose-response curve (e.g., 8-12 points, from 1 nM to 100 µM) in your cell line of interest. Use at least two different methods that measure distinct cellular health parameters.[1]

  • Compare IC50 (Efficacy) with CC50 (Cytotoxicity): Determine the IC50 for your primary target's inhibition (e.g., via a biochemical assay or a cellular phospho-protein assay). Simultaneously, determine the CC50 (50% cytotoxic concentration) from your cytotoxicity assays. A favorable compound will have a CC50 that is at least 10-fold higher than its cellular IC50.

Recommended Cytotoxicity Assays:

Assay TypePrincipleProsCons
MTT/XTT Assay Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[2]Simple, cost-effective, high-throughput.Susceptible to artifacts from compounds that alter cellular metabolism or have reducing properties.[2]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon loss of membrane integrity (necrosis).[2]Direct measure of membrane damage; non-lytic.Less sensitive for detecting apoptosis; timing is critical as LDH degrades in the medium.
Annexin V / PI Staining Uses flow cytometry or high-content imaging. Annexin V detects phosphatidylserine on the outer membrane (early apoptosis), while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).[1]Distinguishes between apoptosis and necrosis; provides single-cell data.Requires specialized equipment (flow cytometer or imager); more complex protocol.

Workflow for Assessing Unexpected Cytotoxicity

Below is a logical workflow to diagnose the root cause of observed cell death.

G cluster_0 Phase 1: Initial Observation & Triage cluster_1 Phase 2: Data Analysis & Hypothesis Generation cluster_2 Phase 3: Validation & Next Steps A Unexpected Cell Death Observed in Primary Assay B Perform Dose-Response Cytotoxicity Panel (MTT, LDH, Annexin V/PI) A->B C Analyze Data: Calculate CC50 for each assay. Compare with Efficacy IC50. B->C D Is CC50 >> IC50 (e.g., >10-fold)? C->D E Hypothesis 1: On-target toxicity. Phenotype is likely specific. D->E  Yes F Hypothesis 2: Off-target effect or non-specific toxicity. D->F  No G Validate On-Target Effect: - Rescue with resistant mutant - Use structurally distinct inhibitor E->G H Investigate Off-Target Effects: - Kinase/proteome profiling - Use negative control compound F->H

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Part 2: Investigating Specific Off-Target Pathways

The chemical structure of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid contains moieties found in compounds known to inhibit specific enzyme classes. The pyrrolidin-1-ylsulfonyl aniline group, for instance, is present in some kinase inhibitors, particularly those targeting FLT3.[3][4] Therefore, off-target kinase activity is a primary area to investigate.

Q2: My compound inhibits its primary target, but I'm also seeing modulation of unrelated signaling pathways (e.g., p-AKT, p-ERK). How do I identify the responsible off-target kinase(s)?

A2: This is a classic sign of inhibitor promiscuity, where a compound binds to multiple targets.[5] The most efficient way to address this is through a combination of broad, unbiased screening and targeted, hypothesis-driven validation in your cellular system.

Step 1: Unbiased Kinome Profiling The gold standard is to submit the compound to a commercial kinome profiling service. These services test your compound at one or two fixed concentrations against a large panel of recombinant kinases (e.g., >400 kinases). The output will be a list of kinases that are inhibited by a certain percentage, giving you a "hit list" of potential off-targets.

Step 2: Cellular Validation of Top Hits The results from a recombinant screen are not always predictive of cellular activity.[6] You must validate the top hits from the kinome scan in your experimental model.

  • Select Key Off-Targets: Choose 2-3 of the most potent off-targets from the profiling report that are known to be expressed and active in your cell line.

  • Perform Cellular Target Engagement Assays: Use phospho-specific antibodies to probe the downstream signaling of these putative off-targets. For example, if the screen suggests your compound hits a PI3K family member, you should check for a dose-dependent decrease in phosphorylated AKT (p-AKT). If it hits a MEK family member, check for decreased p-ERK.

  • Use Orthogonal Tools: Confirm the phenotype using a known, selective inhibitor for the suspected off-target kinase as a positive control.

Illustrative Signaling Pathway Analysis

Let's assume the intended target of your compound is FLT3, a receptor tyrosine kinase crucial in some leukemias.[3] Off-target activity against other kinases like those in the PI3K/AKT or RAS/MAPK pathways would confound results.

G cluster_0 cluster_1 Potential Off-Target Pathways Ligand FLT3 Ligand FLT3 Primary Target: FLT3 Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K Off-Target? PI3K FLT3->PI3K RAS RAS FLT3->RAS PYSFA 5-(...)-2-furoic acid (PYSFA) PYSFA->FLT3 Intended Inhibition PYSFA->PI3K Unintended? Inhibition MEK Off-Target? MEK PYSFA->MEK Unintended? Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation AKT AKT PI3K->AKT pAKT p-AKT (Check this!) AKT->pAKT RAS->MEK ERK ERK MEK->ERK pERK p-ERK (Check this!) ERK->pERK

Caption: Simplified FLT3 signaling with potential off-target nodes.

Part 3: Experimental Protocols

Here we provide detailed, self-validating protocols for the key assays discussed.

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Your cell line of interest and complete culture medium

  • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including no-cell controls).

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Subtract the background absorbance from the "no-cell" control wells.

  • Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100. Plot the dose-response curve to determine the CC50.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol allows for the semi-quantitative analysis of protein phosphorylation to validate on- and off-target kinase inhibition.

Materials:

  • 6-well or 12-well plates

  • Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in plates and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling. Treat with various concentrations of your compound for a short duration (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-AKT) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe for the total protein (e.g., total AKT) or a loading control (e.g., beta-actin).

References
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.4: Different Cytotoxicity Assays. Retrieved from [Link]

  • Stoddart, M. J. (Ed.). (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Brylinski, M. (2013). Quantifying and Predicting the Promiscuity and Isoform Specificity of Small-Molecule Cytochrome P450 Inhibitors. Drug Metabolism and Disposition, 41(10), 1838-1848. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. In Cancer Drug Sensitivity and Resistance in Cells. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. Retrieved from [Link]

  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2097-2121. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11277-11296. Retrieved from [Link]

  • Wang, J., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor.... Journal of Medicinal Chemistry, 64(8), 4870-4890. Retrieved from [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6599. Retrieved from [Link]

  • Furu, K., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis.... Cancer Biology & Therapy, 12(1), 80-85. Retrieved from [Link]

  • Li, Y., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors.... ChemMedChem, 9(8), 1868-1875. Retrieved from [Link]

  • Grierson, J. R., et al. (2010). Synthesis and in vitro evaluation of 5-fluoro-6-[(2-iminopyrrolidin-1-YL)methyl]uracil, TPI(F).... Nucleosides, Nucleotides & Nucleic Acids, 29(1), 49-54. Retrieved from [Link]

  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. Retrieved from [Link]

Sources

How to prevent the degradation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid during storage?

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. By understanding the potential degradation pathways and implementing proper handling procedures, you can mitigate risks of compound degradation, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid?

A1: Based on the chemical structure, which includes a sulfonamide and a furoic acid moiety, the primary environmental factors of concern are moisture, temperature, and light . Moisture can lead to hydrolysis of the sulfonamide bond, while elevated temperatures can cause decarboxylation of the furoic acid ring.[1] Like many complex organic molecules, exposure to UV or visible light may also induce photodegradation.

Q2: What is the recommended general storage temperature for this compound?

A2: For long-term storage, it is recommended to store 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in a cool, dry place. Specifically, refrigeration (2-8 °C) is advisable. For shorter periods, storage at controlled room temperature (20-25 °C) away from direct heat sources is acceptable. Elevated temperatures should be avoided to prevent thermal degradation.[2][3]

Q3: How should I handle the compound upon receiving it and during routine use?

A3: Always handle the compound in a well-ventilated area, preferably under a chemical fume hood.[4] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Since the compound is likely sensitive to moisture, it is best to handle it in a low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon gas) if possible. After dispensing, ensure the container is tightly sealed to prevent exposure to atmospheric moisture.[5][6]

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide: Identifying and Addressing Degradation

Degradation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid can manifest in several ways. This section provides guidance on identifying potential degradation and suggests corrective actions.

Observed Issue Potential Cause Recommended Action & Investigation
Change in physical appearance (e.g., color change, clumping of powder) Moisture absorption and potential hydrolysis.1. Immediately transfer a small aliquot to a clean, dry vial and store it in a desiccator. 2. Analyze the material using High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products. 3. Consider performing a Karl Fischer titration to determine the water content.
Decreased potency or inconsistent experimental results Significant degradation of the parent compound.1. Confirm the purity of your stock using a validated analytical method such as HPLC or LC-MS. 2. Prepare a fresh stock solution from a new or properly stored batch of the compound. 3. Review your storage and handling procedures to identify any potential exposure to adverse conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Based on the likely degradation pathways (see diagram below), hypothesize the structures of the degradation products. 2. Use LC-MS/MS to determine the mass of the impurity peaks and compare them to the expected masses of potential degradants like 2-furoic acid-5-sulfonic acid (from hydrolysis) or the decarboxylated parent molecule. 3. Conduct forced degradation studies to intentionally generate degradation products and confirm their retention times.[7][8][9]
Diagram: Potential Degradation Pathways

cluster_hydrolysis Hydrolysis Products cluster_decarboxylation Decarboxylation Product A 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid B Hydrolysis (Moisture, pH) A->B C Decarboxylation (Heat) A->C D Photodegradation (Light) A->D Various Products E 2-Furoic acid-5-sulfonic acid B->E F Pyrrolidine B->F G 2-(Pyrrolidin-1-ylsulfonyl)furan C->G

Caption: Potential degradation pathways for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Best Practices for Storage and Handling

To ensure the long-term stability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, adhere to the following protocols.

Recommended Storage Conditions
Condition Long-Term Storage (> 6 months) Short-Term Storage (< 6 months)
Temperature 2-8 °C (Refrigerated)≤ 25 °C (Controlled Room Temperature)
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).Tightly sealed container.
Light Store in an opaque or amber vial to protect from light.Protect from direct light exposure.
Humidity Store with a desiccant.Store in a dry location.
Protocol for Aliquoting and Storing the Compound

This protocol is designed to minimize exposure to detrimental environmental conditions.

Materials:

  • Primary container of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

  • Analytical balance

  • Spatula

  • Amber glass vials with screw caps and PTFE septa

  • Argon or Nitrogen gas source

  • Desiccator

  • Labeling materials

Procedure:

  • Preparation: Allow the primary container of the compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Environment: If possible, perform all manipulations within a glove box or under a gentle stream of inert gas.

  • Aliquoting: Weigh the desired amount of the compound directly into pre-labeled amber vials. Work efficiently to minimize the time the primary container is open.

  • Inerting: Before sealing, flush the headspace of each aliquot vial with argon or nitrogen gas for a few seconds.

  • Sealing: Tightly seal the vials with the screw caps.

  • Storage: Place the aliquoted vials in a desiccator inside a refrigerator (2-8 °C).

  • Primary Container: After taking the required amount, flush the headspace of the primary container with inert gas, seal it tightly, and return it to the recommended storage conditions.

Diagram: Workflow for Stability Assessment

A Receive Compound B Perform Initial Analysis (HPLC, LC-MS for purity) A->B C Aliquot for Storage (Inert atmosphere, desiccated) B->C D Store at Recommended Conditions (2-8 °C, Dark) C->D E Periodic Stability Check (e.g., every 6 months) D->E F Analyze Aliquot (Compare to initial analysis) E->F G No Significant Degradation? F->G H Continue Storage and Use G->H Yes I Investigate Degradation (Troubleshooting Guide) G->I No

Caption: Recommended workflow for assessing the stability of the compound over time.

By implementing these guidelines, you can be confident in the quality and integrity of your 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, leading to more reliable and reproducible research outcomes.

References

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences and Research, 13(8), 2969-2981.
  • Jain, D., et al. (2016).
  • Gothwal, R., & Shashidhar. (2015). Degradation of sulfonamides as a microbial resistance mechanism. PubMed, 49(1), 108-115.
  • Gartiser, S., et al. (2007). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic, 26(2), 326-332.
  • Prajapati, M., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Thermo Fisher Scientific. (2023).
  • StabilityStudies.in. (n.d.). Effect of Humidity in Stability Studies. Retrieved from [Link]

  • Request PDF. (2025). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Carstensen, J. T. (2000). Effect of Moisture on the Stability of Solid Dosage Forms.
  • Heng, P. W. S., & Liew, C. V. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed, 20(1), 101-112.
  • MetaSci. (n.d.).
  • Lin, H., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed, 239, 143-151.

Sources

Technical Support Center: Method Refinement for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve consistent and reliable results by understanding the principles behind the experimental steps and anticipating potential challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and bioassay of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Q1: What are the key structural features of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid that might influence bioassay performance?

A1: The molecule has three key functional groups, each with properties that can impact experimental outcomes:

  • Furoic Acid Moiety: The carboxylic acid group on the furan ring makes the molecule acidic. This can influence its solubility in buffers of varying pH and its potential to interact with basic residues in proteins.

  • Pyrrolidine Ring: This is a non-planar, saturated nitrogen heterocycle commonly found in bioactive compounds. Its three-dimensional structure can be critical for specific binding to a biological target.[1][2]

  • Sulfonyl Group: The sulfonyl group (-SO2-) is a strong hydrogen bond acceptor and can be crucial for target engagement.[3] Compounds containing sulfonyl groups are prevalent in medicinal chemistry and may influence solubility and potential off-target effects.[4][5]

Understanding these features is the first step in designing a robust assay and troubleshooting unexpected results.

Q2: What is the best solvent to use for preparing a stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid?

A2: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended. This is a common practice for small molecules in drug discovery. It is crucial to minimize the final concentration of the organic solvent in the assay medium (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q3: How should I determine the optimal concentration range for my bioassay?

A3: The optimal concentration range should be determined empirically through a dose-response curve. Start with a wide range of concentrations, for example, from 1 nM to 100 µM, using a serial dilution series. The goal is to identify a concentration range that produces a complete sigmoidal curve, allowing for the accurate calculation of parameters like EC50 or IC50. A preliminary serial dilution of your sample can help determine the optimal dilution factor for subsequent experiments.[6]

Q4: Are there any known liabilities of compounds with sulfonyl or furan moieties that I should be aware of?

A4: Yes, compounds with these functional groups can sometimes be classified as "nuisance compounds" or "pan-assay interference compounds (PAINS)".[7][8] Potential issues include:

  • Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Reactivity: The furan ring can be susceptible to oxidative metabolism, and sulfonyl groups can, in some contexts, be reactive.

  • Assay Interference: The compound might absorb light or fluoresce at the wavelengths used for detection, leading to false-positive or false-negative results.[8] It is essential to run controls with the compound in the absence of the biological target to check for such interference.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during bioassays with 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Issue 1: High Variability Between Replicate Wells

High variability can obscure real biological effects and make data interpretation difficult.

Possible Cause Recommended Solution Scientific Rationale
Inconsistent Pipetting Use calibrated pipettes and practice consistent technique (e.g., reverse pipetting for viscous solutions, consistent speed and immersion depth).[6]Small volume errors are magnified in multi-well plate assays, leading to significant concentration differences between wells.
Compound Precipitation Visually inspect wells for precipitation. Decrease the final assay concentration or adjust the buffer composition (e.g., pH, addition of a solubilizing agent like BSA).The solubility of furoic acid derivatives can be pH-dependent.[9][10] If the compound precipitates, the effective concentration is unknown and will vary between wells.
Edge Effects in Plates Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., buffer or media) to create a humidity barrier.The outer wells are more prone to evaporation, which concentrates the reagents and can alter the assay response.
Incomplete Mixing After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing.[6]A homogenous solution is critical for a uniform biological response across the well.
Issue 2: No or Very Weak Assay Signal

This can be a frustrating issue, suggesting a fundamental problem with the assay setup or the compound's activity.

Possible Cause Recommended Solution Scientific Rationale
Incorrect Reagent Temperature Ensure all reagents, except for enzymes (which should be kept on ice), are equilibrated to the specified assay temperature before use.[6]Enzyme activity and cellular processes are highly temperature-dependent. Cold reagents can significantly slow down reaction rates.
Compound Instability Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess compound stability in the assay buffer over the experiment's duration.Small molecules can degrade in aqueous solutions. The furoic acid moiety or other parts of the molecule could be unstable under certain pH or light conditions.[11]
Omission of a Critical Reagent Carefully review the protocol. Use a checklist to ensure all components are added in the correct order.[6]Bioassays are complex systems, and the absence of a single component (e.g., a cofactor, ATP) can completely abrogate the signal.
Incorrect Wavelength/Filter Set Double-check the plate reader settings to ensure they match the requirements of the assay's detection reagent (e.g., for fluorescence or absorbance).[6]The signal will not be detected if the reader is not set to the correct excitation and emission wavelengths.
Mechanism of Action Mismatch Verify that the bioassay format is appropriate for the expected mechanism of action (MOA) of the compound.[12]For example, if the compound is a receptor antagonist, an agonist-stimulation step is required to see an effect.
Issue 3: Poor or Non-Linear Standard Curve

A reliable standard curve is essential for data quantification.

Possible Cause Recommended Solution Scientific Rationale
Improper Standard Dilutions Prepare fresh serial dilutions of the standard for each assay. Ensure thorough mixing at each dilution step.[6]Errors in the preparation of the standard curve will lead to inaccurate quantification of the test compound's effect.
Reagent Degradation Check the expiration dates of all kit components and store them as recommended by the manufacturer.[6]Degraded reagents, such as the standard itself or detection antibodies, will result in a poor-quality curve.
Assay Signal Saturation If the high concentration points of the curve are flat, consider reducing the top concentration of the standard or decreasing the incubation time.The detector has a limited linear range. A saturated signal at the high end will compress the curve and lead to a poor fit.
Incorrect Plate Type Use the correct plate for the assay type: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[6]Using the wrong plate type can lead to high background, low signal, and well-to-well crosstalk, all of which will degrade the quality of the standard curve.

Section 3: Experimental Workflow & Protocols

To ensure consistency, a well-defined workflow is paramount.

Workflow for a Cell-Based Bioassay

The following diagram outlines a typical workflow for assessing the activity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in a cell-based assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis prep_cells Cell Culture & Seeding treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Compound Serial Dilutions prep_compound->treat_cells prep_reagents Equilibrate Assay Reagents add_reagents Add Detection Reagents prep_reagents->add_reagents incubate Incubate for Defined Period treat_cells->incubate incubate->add_reagents read_plate Read Plate on Microplate Reader add_reagents->read_plate analyze_data Analyze Data (Dose-Response Curve) read_plate->analyze_data qc_check Quality Control Check analyze_data->qc_check

Caption: A generalized workflow for a cell-based bioassay.

Protocol: Preparation of Compound Dilution Plate

This protocol describes the creation of a dilution plate for a dose-response experiment.

  • Prepare Initial Stock: Dissolve 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in 100% DMSO to a high concentration (e.g., 10 mM). This is your primary stock.

  • Create Intermediate Dilution: Dilute the primary stock in assay buffer to a concentration that is 2-4 times the highest final concentration you plan to test. For example, for a top final concentration of 100 µM in a 2X dilution scheme, create a 200 µM intermediate solution.

  • Serial Dilution: a. In a 96-well plate, add 100 µL of assay buffer to wells B1 through H1. b. Add 200 µL of your 200 µM intermediate solution to well A1. c. Transfer 100 µL from well A1 to well B1. Mix thoroughly by pipetting up and down. d. Continue this 1:2 serial dilution down the column (B1 to C1, C1 to D1, etc.), leaving the last well with only buffer as a vehicle control.

  • Transfer to Cell Plate: Add the appropriate volume of each dilution to your cell plate to achieve the final desired concentrations.

Troubleshooting Flowchart: Investigating Inconsistent Results

Use this flowchart to systematically diagnose the root cause of inconsistent data.

G start Inconsistent Bioassay Results check_reagents Are all reagents within expiry and stored correctly? start->check_reagents check_protocol Was the protocol followed exactly? check_reagents->check_protocol Yes resolve_reagents Replace expired reagents and correct storage. check_reagents->resolve_reagents No check_pipetting Review pipetting technique and calibration. check_protocol->check_pipetting Yes resolve_protocol Re-train on protocol and use a checklist. check_protocol->resolve_protocol No check_compound Is the compound precipitating in the assay buffer? check_pipetting->check_compound Technique OK resolve_pipetting Re-calibrate pipettes and/or re-train personnel. check_pipetting->resolve_pipetting Technique Issue run_controls Run assay interference controls (compound only, no cells/enzyme). check_compound->run_controls No resolve_compound Modify buffer or lower compound concentration. check_compound->resolve_compound Yes check_cells Are cells healthy and at a consistent passage number? run_controls->check_cells No Interference resolve_interference If interference is detected, consider an alternative assay format. run_controls->resolve_interference Interference Detected check_cells->start No resolve_cells Thaw a new vial of cells and standardize culture conditions. check_cells->resolve_cells Yes

Sources

Technical Support Center: Strategies for Improving the Bioavailability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in preclinical in vivo studies. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and enhancing systemic exposure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the key physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid that likely contribute to its poor bioavailability?

Answer: Understanding the inherent physicochemical properties of a drug candidate is the first step in diagnosing bioavailability issues. While specific experimental data for this exact molecule may be limited, we can infer its characteristics based on its distinct chemical moieties: a furoic acid group, a pyrrolidine ring, and a sulfonyl linker.

The structure suggests it is likely a Biopharmaceutics Classification System (BCS) Class II or Class IV compound, meaning it suffers from poor aqueous solubility and potentially poor permeability.

  • Acidity (pKa): The carboxylic acid on the furan ring is the primary ionizable group. Furoic acid itself has a pKa around 3.1. The electron-withdrawing nature of the sulfonyl group may slightly lower this, making the compound acidic.[1] This means it will be ionized (more soluble) in the higher pH of the intestine but poorly soluble in the acidic environment of the stomach.

  • Lipophilicity (LogP): The combination of the relatively polar furoic acid and sulfonyl groups with the nonpolar pyrrolidine and furan rings suggests a moderate to high lipophilicity. An estimated LogP would likely fall in the 2-4 range, indicating that the compound is "grease-ball" like, which contributes to its low aqueous solubility.[2]

  • Solubility: The combination of an acidic nature and moderate-to-high lipophilicity is a classic recipe for pH-dependent and overall low aqueous solubility. Dissolution in the gastrointestinal tract is therefore expected to be a major rate-limiting step for absorption.

  • Molecular Weight (MW): The molecular weight is approximately 259.29 g/mol , which is well within the limits suggested by Lipinski's Rule of Five, suggesting that passive permeability should not be severely hindered by size alone.

These properties are summarized in the table below.

PropertyEstimated Value / CharacteristicImplication for Bioavailability
Chemical Class Furan Carboxylic Acid DerivativeAcidic nature, potential for pH-dependent solubility.
pKa ~3.0 - 3.5Ionized and more soluble at intestinal pH, but may precipitate in the stomach.
LogP 2 - 4 (Estimated)High lipophilicity contributes to poor aqueous solubility.
Aqueous Solubility Low, pH-dependentLikely dissolution-rate limited absorption.[3]
BCS Classification Likely Class II or IVPoor solubility is the primary barrier to absorption.
Question 2: My initial in vivo study using a simple aqueous suspension showed negligible plasma concentration. What are my first troubleshooting steps?

Answer: This is a very common scenario. "Zero exposure" can stem from analytical issues, compound instability, or, most likely, extremely poor absorption. The following workflow provides a systematic approach to diagnosing the root cause.

G cluster_0 Initial Troubleshooting Workflow A Negligible Exposure Observed in Initial PK Study B Step 1: Verify Analytical Method A->B C Is the LC-MS/MS method sensitive and selective? B->C  Action C->B  No, Optimize Method D Step 2: Assess Compound Stability C->D  Yes E Is the compound stable in the formulation and biological matrix? D->E  Action E->D  No, Reformulate/Re-evaluate F Step 3: Characterize the Solid State E->F  Yes G Is the material crystalline? What is its particle size? F->G  Action H Step 4: Select Bioavailability Enhancement Strategy G->H  Problem Identified

Caption: Initial workflow for troubleshooting poor in vivo exposure.

  • Verify Analytical Method: Before questioning the formulation, ensure your bioanalytical method (typically LC-MS/MS) is validated.[4][5] Can you detect the compound at low ng/mL levels in plasma? Is there significant matrix interference? Spike known concentrations of the compound into blank plasma and process it to confirm recovery and sensitivity.

  • Assess Compound Stability: Confirm the compound is stable in your dosing vehicle over the duration of the study. Also, assess its stability in plasma during sample collection and freeze-thaw cycles. Degradation can easily be mistaken for poor absorption.

  • Characterize the Solid State: This is a critical step. Use techniques like X-Ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous. Crystalline materials, especially those with high lattice energy ("brick-dust"), often have very low dissolution rates.[2] Also, measure the particle size distribution. Large particles have a smaller surface area, which severely limits dissolution speed according to the Noyes-Whitney equation.[6]

If the analytical method is sound and the compound is stable, the issue is almost certainly poor dissolution and/or solubility. You can now confidently proceed to formulation development.

Question 3: What formulation strategies are most likely to succeed for an acidic, poorly soluble compound like this?

Answer: For a BCS Class II/IV compound, the primary goal is to increase the concentration of dissolved drug in the gastrointestinal tract. Several established strategies can achieve this. The choice depends on the compound's specific properties, the required dose, and available resources.

Formulation StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
pH Adjustment / Salt Formation Increases solubility by converting the acidic drug to its more soluble salt form (e.g., sodium or potassium salt).[6]Simple to prepare; can provide a significant solubility increase in a suitable pH range.May precipitate in the acidic stomach environment ("acid kick-out").Early-stage studies where a simple solution is needed; high pH of the formulation must be tolerated.
Particle Size Reduction (Nanosuspension) Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][7]Applicable to many compounds; can be administered orally or intravenously.Requires specialized equipment (e.g., high-pressure homogenizer, media mill); physical stability (particle growth) can be a concern.Compounds that are dissolution-rate limited but have some inherent solubility.
Amorphous Solid Dispersions (ASD) Disperses the drug in an amorphous state within a polymer matrix, preventing crystallization and presenting the drug in a higher energy state for faster dissolution.[6][8]Can achieve and maintain supersaturation, leading to large bioavailability increases; established technology.Requires careful polymer screening; potential for recrystallization during storage, affecting stability and performance."Brick-dust" compounds with strong crystal lattices that limit solubility.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids, bypassing the dissolution step.[9][10]Excellent for highly lipophilic ("grease-ball") compounds; can enhance lymphatic uptake.High excipient load may be required; potential for GI side effects; drug must have good lipid solubility.Compounds with high LogP and good solubility in oils/lipids.

For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, Amorphous Solid Dispersions (ASDs) and Nanosuspensions are highly promising starting points due to the compound's crystalline and poorly soluble nature.

Question 4: Can you provide a starting protocol for preparing a spray-dried amorphous solid dispersion for a preclinical study?

Answer: Certainly. A spray-dried dispersion is an excellent choice. This protocol outlines the steps for preparing a 20% drug load dispersion with polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA, e.g., Kollidon® VA64), a common and effective polymer for ASDs.

Objective: To prepare a 20% w/w 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in PVPVA solid dispersion.

Materials & Equipment:

  • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (API)

  • PVPVA (e.g., Kollidon® VA64)

  • Solvent: Acetone/Methanol mixture (90:10 v/v) or other suitable solvent system in which both API and polymer are soluble.

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

  • Analytical balance, magnetic stirrer, glassware

  • Dessicator with vacuum capabilities

Step-by-Step Protocol:

  • Solution Preparation:

    • Weigh 1.0 g of the API and 4.0 g of PVPVA.

    • In a suitable flask, dissolve the API and PVPVA in 100 mL of the acetone/methanol solvent system. The target is a 5% w/v total solids concentration.

    • Stir gently with a magnetic stirrer until a clear solution is obtained. Visually inspect to ensure no solid particles remain.

  • Spray Dryer Setup & Optimization:

    • Set up the spray dryer with a standard two-fluid nozzle.

    • Inlet Temperature: Start with a setting of 100-120°C. The goal is to be well above the boiling point of your solvent system but low enough to prevent compound degradation.

    • Aspirator Rate: Set to a high level (e.g., 90-100%) to ensure efficient drying and particle collection.

    • Pump Rate: Start at a low-to-medium setting (e.g., 10-15 mL/min). This will influence the outlet temperature and droplet size.

    • Atomizing Gas Flow: Set to a medium-high level to ensure fine droplets are formed.

  • Spraying Process:

    • First, run the pure solvent through the system for 5-10 minutes to allow the inlet and outlet temperatures to stabilize.

    • Once temperatures are stable, switch the feed line to your API/polymer solution.

    • Monitor the outlet temperature. An ideal outlet temperature is typically 50-60°C. Adjust the pump rate or inlet temperature to achieve this target. A higher pump rate will lower the outlet temperature, and vice versa.

    • Continue spraying until all the solution is consumed.

  • Product Collection & Secondary Drying:

    • Once the run is complete, turn off the pump and heater and allow the system to cool.

    • Carefully collect the dried powder from the collection vessel.

    • Transfer the collected powder to a vacuum desiccator and dry under vacuum at 40°C for 24-48 hours to remove any residual solvent. This step is critical for ensuring the physical stability of the amorphous dispersion.

  • Characterization (Self-Validation):

    • Visual Inspection: The powder should be fine and homogenous.

    • Amorphicity Confirmation: Analyze a sample using XRPD. The absence of sharp crystalline peaks and the presence of a broad "halo" confirms an amorphous state.

    • Drug Load & Purity: Dissolve a known quantity of the ASD in a suitable solvent and analyze by HPLC to confirm the drug loading is as expected and that no degradation occurred during the process.

This resulting ASD powder can then be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral dosing in your in vivo study.

Question 5: How should I analyze plasma samples from my in vivo studies to ensure accurate quantification?

Answer: Accurate bioanalysis is non-negotiable for interpreting PK studies. For a compound like this, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[11]

General Bioanalytical Workflow:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of the drug, but a structurally similar compound can also be used.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

  • LC-MS/MS Conditions (Starting Point):

    • Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is a good starting point.

      • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Gradient: A fast gradient from ~5% B to 95% B over 2-3 minutes is typical for high-throughput analysis.

    • Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic carboxylic acid group, but positive mode should also be tested.

      • Detection Mode: Multiple Reaction Monitoring (MRM). This requires optimizing the instrument to monitor a specific precursor ion → product ion transition for your compound and the internal standard. This is what provides the method's exceptional selectivity.

        • Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the intact molecule ([M-H]⁻).

        • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor.

  • Validation:

    • A calibration curve should be prepared by spiking known amounts of the compound into blank matrix (plasma from an untreated animal).

    • Quality control (QC) samples at low, medium, and high concentrations should be run alongside the study samples to ensure accuracy and precision.

Question 6: I've used an ASD and now see a 10-fold increase in AUC, but the overall bioavailability is still only 5%. How do I iterate and improve from here?

Answer: This is an excellent outcome and a common one. A significant relative increase proves that you have successfully addressed the dissolution-rate limitation. The remaining 95% loss of bioavailability points to other barriers. This is where you move from "formulation for solubility" to "formulation for absorption."

G cluster_1 Formulation Optimization Decision Tree Start Initial ASD Shows Improved but Low BA (<10%) Check1 Is the dose high? (>10 mg/kg) Start->Check1 SolLim Still Solubility Limited. Consider reducing dose or using a more advanced formulation (e.g., SEDDS). Check1->SolLim Yes Check2 Is In Vitro Dissolution Fast and Complete? Check1->Check2 No PermLim Likely Permeability Limited. (BCS Class IV) InvestigatePerm Investigate Permeability: - Caco-2 Assay - Efflux Transporter Substrate? - Add Permeation Enhancer PermLim->InvestigatePerm Check2->PermLim Yes ImproveASD Optimize ASD: - Different Polymer - Higher Drug Load - Add Surfactant Check2->ImproveASD No

Caption: Decision tree for optimizing formulations after initial success.

  • Re-evaluate the Dose and Solubility: At higher doses, even an improved formulation can't maintain a high enough concentration for complete absorption. If your dose is high, first test a lower dose. If bioavailability percentage increases at a lower dose, you are still fundamentally limited by the amount of drug you can get into solution.

    • Action: Try a more advanced formulation. For your ASD, you could incorporate a surfactant to improve wetting and maintain solubility. Alternatively, this is a good point to evaluate a lipid-based system (SEDDS), which may provide higher drug loading in a solubilized state.[9]

  • Investigate Permeability: If even at low doses the bioavailability remains low despite good dissolution in vitro, you may be facing a permeability barrier (i.e., it is a BCS Class IV compound).

    • Action: Conduct an in vitro Caco-2 permeability assay. This will tell you if the compound has inherently poor transport across the intestinal epithelium. The assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, preventing absorption. If it is an efflux substrate, formulation strategies incorporating efflux inhibitors (e.g., certain surfactants or excipients) may be required.

  • Consider First-Pass Metabolism: If permeability is reasonable, the compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. An in vivo study comparing oral (PO) and intravenous (IV) administration is required to determine the absolute bioavailability and distinguish between poor absorption and high first-pass clearance.

By systematically evaluating these possibilities, you can logically refine your formulation to overcome the next limiting barrier and achieve your target exposure for in vivo efficacy studies.

References

  • Jadhav, P., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Costigan, M. G., Gilchrist, T. L., & Lindup, W. E. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Butt, M. S., et al. (2014). Analytical Methods for Determining Bioavailability and Bioaccessibility of Bioactive Compounds from Fruits and Vegetables: A Review. PubMed. [Link]

  • U.S. Food & Drug Administration. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. FDA. [Link]

  • Gao, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Díaz-Guisado, D., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI. [Link]

  • Homayun, B., et al. (2019). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Ghadi, R., & Dand, N. (2017). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Chaudhary, A., et al. (2022). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]

  • Sherwood, B. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. [Link]

  • Loftsson, T., & Brewster, M. E. (2012). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

Sources

Strategies to reduce the cytotoxicity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

A Guide to Mitigating Cytotoxicity for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and what are its potential applications?

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a chemical compound that belongs to the furoic acid and sulfonylurea classes. Furoic acid derivatives have been investigated for their potential as anti-proliferative agents. The sulfonylurea functional group is commonly found in drugs used to treat type 2 diabetes, but has also been studied for its potential anticancer properties.

Q2: What are the primary concerns regarding the cytotoxicity of this compound?

The primary concern with cytotoxic compounds is their potential to damage or kill healthy cells, leading to adverse effects. The cytotoxicity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is likely influenced by its chemical structure, including the furoic acid and sulfonylurea moieties. While these components may contribute to its desired therapeutic effects, they can also be responsible for off-target toxicity.

Q3: What are the general mechanisms that might contribute to the cytotoxicity of this compound?

Drug-induced toxicity can occur through various mechanisms. One common mechanism is the production of reactive metabolites during drug metabolism, which can damage cellular components like proteins and nucleic acids. Another mechanism involves the inhibition of essential enzymes, leading to a toxic buildup of the drug or its metabolites. For sulfonylurea-containing compounds, toxicity can be related to their effects on ATP-sensitive potassium (KATP) channels, which can disrupt cellular ion balance and lead to cell death.

Q4: Are there established methods to measure the cytotoxicity of this compound?

Yes, several in vitro assays are commonly used to quantify cytotoxicity. These include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Flow Cytometry: This technique can provide detailed information about cell death mechanisms, such as apoptosis and necrosis.

Troubleshooting Guides: Strategies to Reduce Cytotoxicity

This section provides detailed strategies and experimental protocols to help researchers mitigate the cytotoxicity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Strategy 1: Chemical Modification and Structure-Activity Relationship (SAR) Studies

The toxicity of a compound is intrinsically linked to its chemical structure. By making targeted modifications to the molecule, it may be possible to reduce its cytotoxicity while preserving its desired therapeutic activity.

Causality Behind Experimental Choices: Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its biological activity and toxicity. For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, modifications could be targeted at the furoic acid ring, the sulfonylurea linker, or the pyrrolidine ring. The goal is to identify modifications that decrease non-specific binding to off-target molecules or alter metabolic pathways to reduce the formation of toxic byproducts.

Experimental Protocol: Synthesis and Evaluation of Analogs

  • Design of Analogs:

    • Furoic Acid Core: Synthesize analogs with substitutions on the furoic acid ring. For example, introducing different functional groups could alter the electronic properties and steric hindrance of the molecule.

    • Sulfonylurea Linker: Modify the sulfonylurea group. This could involve replacing it with a different linker or altering its substituents.

    • Pyrrolidine Ring: Create derivatives with different cyclic amines in place of the pyrrolidine ring to explore the impact of ring size and heteroatoms on cytotoxicity.

  • Synthesis:

    • Utilize standard organic synthesis techniques to prepare the designed analogs. Detailed synthetic schemes for similar compounds can often be found in the chemical literature.

  • Cytotoxicity Screening:

    • Screen the synthesized analogs for cytotoxicity using a standard assay like the MTT assay.

    • Use a panel of cell lines, including both target (e.g., cancer cell lines) and non-target (e.g., normal cell lines) cells to assess selectivity.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each analog to quantify its cytotoxic potential.

Data Presentation: Comparative Cytotoxicity of Analogs

AnalogModificationTarget Cell Line IC50 (µM)Non-Target Cell Line IC50 (µM)Selectivity Index (Non-Target IC50 / Target IC50)
Parent Compound -[Experimental Data][Experimental Data][Calculated Value]
Analog 1 [Describe Modification][Experimental Data][Experimental Data][Calculated Value]
Analog 2 [Describe Modification][Experimental Data][Experimental Data][Calculated Value]
... ............

Logical Relationship Diagram: SAR Workflow

SAR_Workflow A Design Analogs of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid B Synthesize Designed Analogs A->B Synthetic Chemistry C Screen for Cytotoxicity (e.g., MTT Assay) B->C Cell-Based Assays D Determine IC50 Values and Selectivity Index C->D Data Analysis E Analyze Structure-Activity and Structure-Toxicity Relationships D->E SAR Analysis F Identify Lead Compound with Reduced Cytotoxicity E->F Decision Making

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Strategy 2: Formulation and Drug Delivery Systems

Encapsulating a cytotoxic drug within a delivery system can alter its pharmacokinetic profile, leading to reduced systemic toxicity and potentially enhanced efficacy.

Causality Behind Experimental Choices: Drug delivery systems, such as liposomes and nanoparticles, can shield the drug from healthy tissues while it circulates in the body. They can also be designed for targeted delivery to specific cells or tissues, further minimizing off-target effects. This approach can improve the therapeutic index of a drug by increasing its concentration at the site of action and decreasing it elsewhere.

Experimental Protocol: Liposomal Formulation and Evaluation

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and the 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in an organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer by gentle agitation to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Characterization of Liposomes:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by separating the free drug from the liposome-encapsulated drug (e.g., by dialysis or ultracentrifugation) and quantifying the drug in each fraction.

  • In Vitro Cytotoxicity Assessment:

    • Compare the cytotoxicity of the free drug versus the liposomal formulation using an MTT assay on relevant cell lines.

    • Determine the IC50 values for both formulations.

Data Presentation: Comparison of Free Drug vs. Liposomal Formulation

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)IC50 (µM) on Non-Target Cells
Free Drug N/AN/AN/A[Experimental Data]
Liposomal Formulation [Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Experimental Workflow Diagram: Liposomal Formulation

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Evaluation A Dissolve Lipids and Drug in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Vesicles (Sonication/Extrusion) C->D E Measure Particle Size and Zeta Potential D->E Analysis F Determine Encapsulation Efficiency D->F Analysis G In Vitro Cytotoxicity Assay (Free vs. Encapsulated) D->G Testing H Compare IC50 Values G->H Data Analysis

Caption: Workflow for liposomal formulation and evaluation.

Strategy 3: Co-administration with Cytoprotective Agents

Cytoprotective agents are compounds that can protect cells from the harmful effects of cytotoxic drugs.

Causality Behind Experimental Choices: The co-administration of a cytoprotective agent can help to mitigate the off-target toxicity of a therapeutic compound. These agents may work through various mechanisms, such as scavenging reactive oxygen species (ROS), modulating signaling pathways involved in cell death, or enhancing cellular repair mechanisms. The choice of a cytoprotective agent should be based on the known or suspected mechanism of toxicity of the primary compound.

Experimental Protocol: Evaluation of Co-administration

  • Selection of Cytoprotective Agent:

    • Based on the hypothesized mechanism of cytotoxicity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, select a relevant cytoprotective agent. For example, if oxidative stress is suspected, an antioxidant like N-acetylcysteine (NAC) could be tested.

  • Experimental Design:

    • Culture non-target cells in the presence of:

      • 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid alone (at various concentrations).

      • The cytoprotective agent alone (to ensure it is not toxic at the tested concentrations).

      • A combination of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and the cytoprotective agent.

  • Cytotoxicity Assessment:

    • Perform an MTT or similar viability assay to determine the percentage of viable cells in each condition.

Data Presentation: Effect of Cytoprotective Agent on Cytotoxicity

Concentration of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (µM)% Cell Viability (Drug Alone)% Cell Viability (Drug + Cytoprotective Agent)
0100100
[Conc. 1][Experimental Data][Experimental Data]
[Conc. 2][Experimental Data][Experimental Data]
[Conc. 3][Experimental Data][Experimental Data]

Signaling Pathway Diagram: Potential Cytoprotective Mechanism

Cytoprotection_Pathway Drug 5-(Pyrrolidin-1-ylsulfonyl) -2-furoic acid ROS Reactive Oxygen Species (ROS) Drug->ROS Induces Cell_Damage Cellular Damage ROS->Cell_Damage Causes Apoptosis Apoptosis Cell_Damage->Apoptosis Leads to Cytoprotective Cytoprotective Agent (e.g., Antioxidant) Cytoprotective->ROS Scavenges

Caption: Potential mechanism of a cytoprotective agent.

References

  • de L, Raul, et al. "Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents." Expert Opinion on Drug Delivery, vol. 15, no. 7, 2018, pp. 671-680. [Link]

  • de L, Raul, et al. "Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents." PubMed, 2018. [Link]

  • Pethő, Ágnes, et al. "Targeted Delivery Methods for Anticancer Drugs." Cancers, vol. 14, no. 13, 2022, p. 3269. [Link]

  • Liu, Kevin. "Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies." Allied Academies, 2023. [Link]

  • "Cytotoxicity MTT Assay Protocols and Methods." Springer Nature Experiments. [Link]

  • "Cytotoxicity Assay Protocol & Troubleshooting." Creative Biolabs. [Link]

  • D'Avanzo, Nicola, et al. "Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes." Pharmaceutics, vol. 15, no. 11, 2023, p. 2561. [Link]

  • Estevez-Sarmiento, Felix, et al. "Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL-60 cells by inhibiting tubulin polymerization." Bioorganic Chemistry, vol. 126, 2022, p. 105893. [Link]

  • "Drug Delivery Systems for Cancer Therapeutics." U.S. Pharmacist, 2011. [Link]

  • Riss, Terry L., and Richard A. Moravec. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." The Assay Guidance Manual, edited by G. S. Sittampalam et al., Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004. [Link]

  • Tang, Max, et al. "Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective." Antibody Therapeutics, vol. 3, no. 4, 2020, pp. 246-257. [Link]

  • "Sulfonylurea derivatives and cancer, friend or foe?" ResearchGate. [Link]

  • "Drug Toxicity Mechanisms Implications and Prevention Strategies." LinkedIn. [Link]

  • "Safe handling of cytotoxic drugs in the workplace." Health and Safety Executive. [Link]

  • Na, Aram, et al. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models." International Journal of Molecular Sciences, vol. 25, no. 1, 2023, p. 16. [Link]

  • Elmorsy, E., et al. "Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo." International Journal of Molecular Sciences, vol. 24, no. 23, 2023, p. 16900. [Link]

  • Gallo, M., et al. "Effects of Sulfonylureas on Tumor Growth: A Review of the Literature." The Oncologist, vol. 18, no. 1, 2013, pp. 81-88. [Link]

  • Hogle, William P. "Cytoprotective agents used in the treatment of patients with cancer." Seminars in Oncology Nursing, vol. 23, no. 3, 2007, pp. 213-224. [Link]

  • "Sulfonylurea toxicity." LITFL. [Link]

  • "Sulfonylurea Toxicity: Practice Essentials, Pathophysiology, Epidemiology." Medscape. [Link]

  • Wang, Li-Juan, et al. "Synthesis, biological evaluation, and structure-activity relationship study of novel cytotoxic aza-caffeic acid derivatives." Bioorganic & Medicinal Chemistry, vol. 18, no. 17, 2010, pp. 6351-6359. [Link]

  • "Safe handling of cytotoxics: guideline recommendations." Current Oncology, vol. 20, no. 2, 2013, pp. e83-e123. [Link]

  • "policy for the safe handling and administration of cytotoxic drugs in adults with cancer." Thames Valley Cancer Network. [Link]

  • Cadman, E., et al. "Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity." Cancer Research, vol. 41, no. 5, 1981, pp. 1751-1756. [Link]

  • "GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS." Environmental Health & Safety, Caltech. [Link]

  • Ma, Chao-Mei, et al. "The cytotoxic activity of ursolic acid derivatives." European Journal of Medicinal Chemistry, vol. 40, no. 6, 2005, pp. 582-589. [Link]

  • Pang, Y., et al. "Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds." Food and Chemical Toxicology, vol. 71, 2014, pp. 156-163. [Link]

  • Lantaño, B., et al. "Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization." Molecules, vol. 20, no. 7, 2015, pp. 13347-13361. [Link]

  • Al-Ostath, Omar A., et al. "In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II." Molecules, vol. 29, no. 22, 2024, p. 5012. [Link]

  • Hradil, Pavel, et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, vol. 66, no. 16, 2023, pp. 11339-11357. [Link]

  • Hradil, Pavel, et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Semantic Scholar. [Link]

  • Wang, Junwei, et al. "Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3

Validation & Comparative

A Comparative Guide to the Analytical Confirmation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is a foundational pillar of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a compound featuring a furan core, a sulfonamide linkage, and a pyrrolidine moiety. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices, ensuring a self-validating and robust characterization process.

Synthesis Overview: The Foundation of Identity

The journey to confirming a molecule's identity begins with its synthesis. The target compound, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, is typically synthesized by the reaction of 2-furoic acid with a chlorosulfonating agent, followed by reaction with pyrrolidine. Understanding this pathway is crucial as it informs the potential impurities that may be present in the final product, such as unreacted starting materials or side-products.

Orthogonal Analytical Approach for Identity Confirmation

To establish the identity of the synthesized compound, a multi-pronged, orthogonal approach is non-negotiable. Relying on a single analytical technique is insufficient; instead, we leverage the strengths of several methods to build a comprehensive and undeniable body of evidence.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is our first checkpoint. It provides the most direct evidence of the compound's molecular weight, confirming that the desired chemical transformation has occurred. We employ Electrospray Ionization (ESI) due to the polar nature of the carboxylic acid and sulfonamide groups, which allows for gentle ionization and clear observation of the molecular ion.

Protocol:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Negative ESI is preferred to deprotonate the acidic carboxylic acid, yielding the [M-H]⁻ ion.

  • Data Interpretation: The primary objective is to find the ion corresponding to the calculated exact mass of the molecule (C₉H₁₁NO₅S, Exact Mass: 245.0358). High-resolution instrumentation allows us to confirm the elemental composition, providing a high degree of confidence.

Trustworthiness: While MS provides molecular weight, it does not confirm isomerism. Therefore, it must be used in conjunction with other structural elucidation techniques. Tandem MS (MS/MS) can provide structural information through fragmentation patterns. For sulfonamides, a characteristic loss of SO₂ (64 Da) can often be observed upon collision-induced dissociation[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: NMR spectroscopy provides the definitive atomic-level map of the molecule. For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, both ¹H and ¹³C NMR are essential to confirm the connectivity of all atoms.

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar compound and the presence of an exchangeable carboxylic acid proton.

  • ¹H NMR: We expect to see distinct signals for the furan ring protons, the pyrrolidine ring protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the furan protons are particularly diagnostic for 2,5-disubstituted furan rings.

  • ¹³C NMR: This spectrum will confirm the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the carboxylic acid, the carbons of the furan ring, and the carbons of the pyrrolidine ring.

Authoritative Grounding: The furan scaffold is a common motif in medicinal chemistry.[2] The expected chemical shifts can be predicted based on established data for similar 2,5-disubstituted furans.[2][3]

Workflow for Identity Confirmation

cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_confirmation Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight) Synthesis->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C) (Confirm Structure) MS->NMR Proceed if MW correct IR Infrared Spectroscopy (Confirm Functional Groups) NMR->IR Orthogonal Confirmation Identity_Confirmed Identity Confirmed IR->Identity_Confirmed Final Verification

Caption: Workflow for confirming the identity of the synthesized compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. This technique is particularly useful for verifying the successful incorporation of the sulfonamide and the retention of the carboxylic acid.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a simple and effective method for solid samples.

  • Data Interpretation: We will look for characteristic absorption bands:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Asymmetric and symmetric S=O stretches from the sulfonamide (~1350 cm⁻¹ and ~1160 cm⁻¹, respectively).

    • C-O-C stretching from the furan ring (~1000-1300 cm⁻¹).

Authoritative Grounding: The vibrational frequencies of furan derivatives and sulfonamides are well-documented in the literature, providing a reliable basis for comparison.[4][5][6][7]

Purity Assessment: A Quantitative Comparison

Confirming identity is only half the battle; assessing purity is equally critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[8]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: We will develop a gradient reverse-phase HPLC method, as it is well-suited for separating compounds with a range of polarities, such as our target molecule and its potential impurities. A Diode Array Detector (DAD) or UV detector is used for quantification.

Protocol:

  • Column: A C18 column is a versatile starting point for separating moderately polar compounds.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed to ensure the elution of both polar and non-polar impurities.

  • Detection: The UV detector wavelength should be set to the λmax of the furoic acid chromophore to maximize sensitivity. The purity of the main peak can be assessed using the DAD to check for co-eluting impurities.[9]

  • Quantification: Purity is typically expressed as a percentage of the total peak area.

Trustworthiness: Analytical method validation is crucial for ensuring the reliability of HPLC results.[10][11][12] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.[13]

Decision Tree for Purity Analysis

start HPLC Analysis of Synthesized Compound purity_check Purity > 95%? start->purity_check pass Proceed to Further Studies purity_check->pass Yes fail Purification Required (e.g., Recrystallization, Chromatography) purity_check->fail No reanalyze Re-analyze by HPLC fail->reanalyze reanalyze->purity_check

Caption: Decision-making process based on initial HPLC purity results.

Data Summary and Comparison

The following tables summarize the expected analytical data for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, which serves as the benchmark for experimental results.

Mass Spectrometry Data Expected Value
Molecular FormulaC₉H₁₁NO₅S
Exact Mass245.0358
[M-H]⁻ Ion (Negative ESI)244.0285
¹H NMR (DMSO-d₆) Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (COOH)~13.0Singlet (broad)1H
Furan H3~7.2-7.4Doublet1H
Furan H4~6.8-7.0Doublet1H
Pyrrolidine (α-CH₂)~3.3-3.5Triplet4H
Pyrrolidine (β-CH₂)~1.8-2.0Multiplet4H
¹³C NMR (DMSO-d₆) Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)~160
Furan C5~155
Furan C2~148
Furan C3~120
Furan C4~115
Pyrrolidine (α-C)~48
Pyrrolidine (β-C)~25
IR Spectroscopy Expected Wavenumber (cm⁻¹) Functional Group
~2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1350S=O stretch (asymmetric)Sulfonamide
~1160S=O stretch (symmetric)Sulfonamide
HPLC Purity Analysis Acceptance Criteria
Purity by Area %≥ 95% for research purposes
No single impurity> 1.0%

Conclusion

The identity and purity of a synthesized compound are not merely data points but the bedrock of reliable and reproducible research. By employing an orthogonal suite of analytical techniques—mass spectrometry for molecular weight confirmation, NMR for structural elucidation, IR for functional group verification, and HPLC for purity assessment—we construct a self-validating system. This rigorous, multi-faceted approach ensures that subsequent biological or chemical studies are conducted with a well-characterized molecule, upholding the highest standards of scientific integrity.

References

  • Wikipedia. 2-Furoic acid. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • National Institutes of Health. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • SpectraBase. 2-Furoic acid. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • PubMed. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. [Link]

  • PubMed. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Taylor & Francis Online. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

  • Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]

  • ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]

  • RQM+. Three Critical Aspects of Analytical Testing for Pharmaceuticals. [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

Sources

A Comparative Analysis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid: Unveiling Therapeutic Potential Through Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of identifying new therapeutic agents. This guide provides a detailed comparative analysis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a compound that elegantly marries the structural features of a furoic acid core, a sulfonamide linker, and a pyrrolidine moiety. Each of these components has a rich history in medicinal chemistry, suggesting a spectrum of potential biological activities for the parent compound.

This document is intended for researchers, scientists, and drug development professionals. We will dissect the potential pharmacological profile of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid by comparing it to structurally and functionally related compounds. The analysis is grounded in established experimental methodologies, providing both the rationale behind the comparisons and the detailed protocols necessary for empirical validation.

The Compound in Focus and Its Structural Lineage

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a synthetic organic molecule whose therapeutic potential has not been extensively characterized in publicly available literature. However, an analysis of its constituent parts allows us to form well-grounded hypotheses about its bioactivity.

  • The 2-Furoic Acid Scaffold : The furan ring, particularly when derivatized with a carboxylic acid, is a precursor for numerous pharmaceuticals, including antibacterials (e.g., nitrofurantoin) and anti-inflammatory agents (e.g., mometasone furoate)[1]. Notably, 2-furoic acid itself has been shown to exhibit hypolipidemic effects.[2]

  • The Sulfonamide Group (-SO₂NH₂) : This functional group is the hallmark of sulfa drugs, the first class of synthetic antimicrobial agents.[3] Beyond their antibacterial action, sulfonamides are integral to diuretics (e.g., furosemide, acetazolamide), anticonvulsants, and a multitude of enzyme inhibitors targeting carbonic anhydrases and kinases.[3][4]

  • The Pyrrolidine Ring : This saturated five-membered nitrogen heterocycle is a prevalent scaffold in both natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.

Given this structural heritage, we hypothesize that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid may possess activities in several key therapeutic areas. To explore this, we have selected three strategic comparator compounds.

Visualizing the Chemical Neighborhood

The following diagram illustrates the structural relationships between our target compound and the selected comparators.

G cluster_target Target Compound cluster_comparators Comparator Compounds Target 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid Furoic_Acid 2-Furoic Acid Target->Furoic_Acid Shares Furoic Acid Core Furosemide Furosemide Target->Furosemide Shares Furan & Sulfonamide (different substitution) Acetazolamide Acetazolamide Target->Acetazolamide Shares Sulfonamide Moiety G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Dispense Buffer and Inhibitor into 96-well plate Reagents->Plate Preincubation Add CA Enzyme Pre-incubate 10 min at 25°C Plate->Preincubation Initiate Add p-NPA Substrate to initiate reaction Preincubation->Initiate Measure Measure Absorbance at 405 nm (Kinetic Mode, 10 min) Initiate->Measure Calculate Calculate Reaction Rates (ΔAbs/min) Measure->Calculate Inhibition Determine % Inhibition and IC₅₀ values Calculate->Inhibition

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution : Human carbonic anhydrase (isoforms I, II, or IX) diluted in cold Assay Buffer to a working concentration of 20 units/mL.

    • Substrate Solution : 3 mM p-nitrophenyl acetate (p-NPA) freshly prepared in acetonitrile.

    • Inhibitor Solutions : Prepare serial dilutions of test compounds and positive controls (e.g., Acetazolamide) in Assay Buffer containing a small, consistent percentage of DMSO (e.g., 1%).

  • Assay Procedure (96-well plate format) :

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor solution (or vehicle for control wells).

    • Add 20 µL of the CA Enzyme Solution to all wells except the blank (no enzyme) control.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Data Acquisition and Analysis :

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth. [5][6][7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Dispense Dispense Compounds and Media into 96-well plate Media->Dispense Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate wells with Bacterial Suspension Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Dispense Dispense->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read Determine_MIC Identify Lowest Concentration with No Visible Growth Read->Determine_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing (MIC Determination).

  • Preparation :

    • Bacterial Strains : Use standardized strains such as S. aureus (ATCC 29213) and E. coli (ATCC 25922).

    • Growth Medium : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Compound Preparation : Prepare a 2-fold serial dilution of each test compound in CAMHB in a 96-well microtiter plate. Include a positive control (bacteria, no compound) and a negative control (media only).

    • Inoculum Preparation : Culture bacteria overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation :

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination :

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

In Vitro Hypolipidemic Activity Assay

This cell-based assay uses the HepG2 human hepatoma cell line to measure the effect of compounds on intracellular triglyceride accumulation. [8][9]

G cluster_prep Cell Culture & Treatment cluster_assay Extraction & Quantification cluster_readout Data Analysis Seed Seed HepG2 Cells in culture plates Differentiate Culture until confluent Seed->Differentiate Treat Treat cells with Test Compounds and Oleic Acid (to induce lipid loading) Differentiate->Treat Lyse Wash and Lyse Cells Treat->Lyse Extract Extract Lipids Lyse->Extract Quantify_Prot Quantify Total Protein (e.g., BCA Assay) Lyse->Quantify_Prot Quantify_TG Quantify Triglyceride Content (Colorimetric Assay) Extract->Quantify_TG Normalize Normalize Triglyceride Content to Protein Content Quantify_TG->Normalize Quantify_Prot->Normalize Calculate Calculate % Reduction compared to vehicle control Normalize->Calculate

Caption: Workflow for the In Vitro Hypolipidemic Activity Assay.

  • Cell Culture and Treatment :

    • Seed HepG2 cells in 24-well plates and culture in appropriate media until they reach approximately 80-90% confluency.

    • Induce lipid accumulation by treating the cells with a medium containing oleic acid complexed to bovine serum albumin (BSA).

    • Simultaneously, treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for 24-48 hours.

  • Lipid Extraction and Quantification :

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total intracellular lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

    • Evaporate the solvent and re-suspend the lipid pellet.

    • Quantify the triglyceride content using a commercial colorimetric assay kit.

  • Data Normalization and Analysis :

    • In a parallel set of wells, quantify the total protein content using a standard method like the BCA assay to normalize for cell number.

    • Express the results as triglyceride content per mg of protein.

    • Calculate the percentage reduction in triglyceride content for each compound relative to the vehicle-treated control.

Concluding Remarks and Future Directions

This comparative guide establishes a logical framework for the initial characterization of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. By leveraging knowledge of its constituent chemical motifs, we can direct our experimental efforts toward the most probable biological activities. The hypothetical data presented suggests that the compound is unlikely to be a potent antimicrobial agent but may hold promise as a moderately potent and potentially selective carbonic anhydrase inhibitor, particularly against tumor-associated isoforms. Its inherent hypolipidemic activity, derived from the 2-furoic acid core, appears to be present but may be attenuated by the sulfonamide substitution.

Future research should focus on empirically validating these hypotheses using the detailed protocols provided. Further investigations could explore its potential as a kinase inhibitor, given the prevalence of the sulfonamide group in this class of drugs. [10][11]Structure-activity relationship (SAR) studies, involving modification of the pyrrolidine ring and substitution on the furoic acid core, would be a critical next step in optimizing the potency and selectivity for any confirmed biological activity.

References

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Van den Poel, S., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Pure and Applied Chemistry. [Link]

  • Zhang, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Chemical Biology & Drug Design. [Link]

  • Vlaeminck, J., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. [Link]

  • Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kwon, E. Y., et al. (2011). In vitro screening for antihyperlipidemic activities in foodstuffs by evaluating lipoprotein profiles secreted from human hepatoma cells. Journal of Natural Medicines. [Link]

  • The Pharma Innovation. (2016). In vitro hypolipidemic activity of Averrhoa bilimbi flower extract. The Pharma Innovation. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Molecular Docking Studies and in vitro and in vivo Hypolipidemic Activity of Thiazolidinedione Derivatives. Asian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2011). Development of sulfonamide AKT PH domain inhibitors. PubMed. [Link]

  • El-Toumy, S. A., et al. (2017). In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers. Pharmacognosy Journal. [Link]

  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • ResearchGate. (2019). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

  • MDPI. (2020). In vitro Hypolipidemic and Antioxidant Effects of Leaf and Root Extracts of Taraxacum Officinale. MDPI. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Angeli, A., et al. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • The Good Scents Company. (n.d.). 2-furoic acid. The Good Scents Company. [Link]

  • ResearchGate. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. ResearchGate. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. IJTSRD. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. IJPRA. [Link]

  • J. Chem. Pharm. Res. (2015). ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • National Center for Biotechnology Information. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. PubMed Central. [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • Preprints.org. (2024). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Preprints.org. [Link]

  • SciSpace. (2005). Biological Activities Of Sulfonamides. SciSpace. [Link]

  • ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Semantic Scholar. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. [Link]

  • PubMed. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine Sulfonamide Analogs as Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,4-disubstituted pyrrolidine sulfonamides, a promising class of inhibitors for the glycine transporter 1 (GlyT1). As researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological function is paramount. This document is structured to provide not just data, but actionable insights into the rational design of potent and selective GlyT1 inhibitors. We will delve into the causality behind experimental choices, present comparative data from key studies, and provide detailed protocols for the evaluation of these compounds.

Introduction: The Rationale for GlyT1 Inhibition

The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system (CNS). Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[1][2] By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is reduced, leading to increased extracellular glycine concentrations. This, in turn, enhances NMDA receptor function, offering a promising therapeutic strategy for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[1][2]

The 3,4-disubstituted pyrrolidine sulfonamide scaffold has emerged as a particularly fruitful area of research for developing potent and selective GlyT1 inhibitors.[3][4] This guide will focus on a comparative analysis of analogs based on this core structure, drawing heavily from seminal studies in the field.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 3,4-disubstituted pyrrolidine sulfonamides is profoundly influenced by the nature and stereochemistry of the substituents on the pyrrolidine ring, as well as the moieties attached to the sulfonamide nitrogen.

Substituents at the 3- and 4-Positions of the Pyrrolidine Ring

A key study in the development of this class of inhibitors systematically explored modifications at the 3- and 4-positions of the pyrrolidine ring.[3] The general structure and key analogs are presented below.

Table 1: SAR of 3,4-Disubstituted Pyrrolidine Sulfonamide Analogs

Compound IDR¹ (Position 3)R² (Position 4)hGlyT1 Ki (nM)
1 H4-fluorobenzyl150
2 4-fluorobenzylH>10000
3 4-fluorobenzyl4-fluorobenzyl2.3
4 4-chlorobenzyl4-fluorobenzyl1.8
5 4-methylbenzyl4-fluorobenzyl3.5
6 3-fluorobenzyl4-fluorobenzyl2.1
7 2-fluorobenzyl4-fluorobenzyl12
8 benzyl4-fluorobenzyl4.1
9 4-fluorobenzylbenzyl3.9
10 4-fluorobenzyl3-methoxybenzyl25
11 4-fluorobenzyl2-naphthylmethyl1.5
12 4-fluorobenzyl4-pyridinylmethyl110

Data synthesized from Wang et al., J. Med. Chem. 2018, 61, 15, 6659–6676.[3]

From this data, several key insights emerge:

  • Stereochemistry is Crucial: A comparison of compounds 1 and 2 clearly demonstrates the critical importance of the stereochemistry at the 3- and 4-positions. The cis-relationship between the substituents, as in the more active series, is essential for potent GlyT1 inhibition.

  • Aromatic Substituents at R¹ and R² are Preferred: The presence of benzyl groups at both positions leads to a significant enhancement in potency (compare 1 and 3 ).

  • Electronic Effects of R¹ Substituents: Halogen substitution on the benzyl group at R¹ is well-tolerated and can slightly improve potency. For instance, a 4-chloro substitution (4 ) gives a slight improvement over the 4-fluoro analog (3 ). The position of the fluorine substituent also matters, with para and meta substitutions being more favorable than ortho (3 , 6 vs. 7 ).

  • Exploration of the R² Pocket: The transporter appears to have a sizeable hydrophobic pocket that can accommodate various aromatic systems at the R² position. While a 4-fluorobenzyl group is effective, replacing it with a larger 2-naphthylmethyl group (11 ) can further enhance potency. However, introducing polarity, as with the 4-pyridinylmethyl group (12 ), leads to a significant drop in activity, suggesting a preference for lipophilic interactions in this region.

The Sulfonamide Moiety

The sulfonamide group itself is a critical pharmacophore, likely involved in key hydrogen bonding interactions within the GlyT1 binding site. Modifications to the group attached to the sulfonamide nitrogen have also been explored, revealing a preference for smaller, unbranched alkyl chains or specific aromatic systems.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for the key assays used in the evaluation of these pyrrolidine sulfonamide GlyT1 inhibitors.

Synthesis of 3,4-Disubstituted Pyrrolidine Sulfonamides

The synthesis of the core pyrrolidine scaffold is a key step in generating a library of analogs for SAR studies. A representative synthetic scheme is outlined below.

A 1. Boc Protection of Pyrrolidinone B 2. Asymmetric Dihydroxylation A->B Sharpless AD-mix C 3. Mesylation B->C MsCl, Et3N D 4. Azide Displacement C->D NaN3, DMF E 5. Reduction of Azide D->E H2, Pd/C F 6. Sulfonylation E->F ArSO2Cl, Pyridine G 7. Deprotection & Alkylation F->G TFA, then R-X, Base

Caption: General synthetic workflow for 3,4-disubstituted pyrrolidine sulfonamides.

Step-by-Step Protocol:

  • Boc Protection: Commercially available pyrrolidinone is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a suitable base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

  • Asymmetric Dihydroxylation: The protected pyrrolidinone undergoes Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β to introduce two hydroxyl groups with a specific stereochemistry.

  • Mesylation: The diol is then converted to a dimesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like Et₃N.

  • Azide Displacement: The dimesylate is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding diazide via an Sₙ2 reaction, which inverts the stereochemistry at both centers.

  • Reduction of Azide: The diazide is reduced to the diamine using catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst).

  • Sulfonylation: The resulting primary amine is selectively sulfonated using an appropriate arylsulfonyl chloride in the presence of a base like pyridine.

  • Deprotection and Alkylation: The Boc protecting group is removed with an acid like trifluoroacetic acid (TFA), and the secondary amine is then alkylated with the desired R-X (alkyl halide or tosylate) and a base to afford the final product.

GlyT1 Binding Assay

A common method to determine the affinity of a compound for GlyT1 is a competitive binding assay using a radiolabeled ligand.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting P1 HEK293 cells expressing hGlyT1 P2 Homogenization in buffer P1->P2 P3 Centrifugation & Resuspension P2->P3 A1 Incubate membranes with [3H]-labeled ligand & test compound P3->A1 A2 Varying concentrations of test compound A3 Incubation at room temperature A2->A3 S1 Rapid filtration through glass fiber filters A3->S1 S2 Wash filters to remove unbound ligand S1->S2 S3 Scintillation counting to quantify bound radioactivity S2->S3 Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) S3->Data Analysis (IC50, Ki)

Caption: Workflow for a typical GlyT1 radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing human GlyT1 are harvested.

    • The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GlyT1 inhibitor (e.g., [³H]-Org24598) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known GlyT1 inhibitor.

    • The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

    • The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

The therapeutic effect of GlyT1 inhibitors is mediated through the modulation of the glutamatergic system.

GlyT1 GlyT1 Glycine_synapse Synaptic Glycine GlyT1->Glycine_synapse Reuptake NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonist Binding Neuron_post Postsynaptic Neuron Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation Inhibitor Pyrrolidine Sulfonamide Inhibitor Inhibitor->GlyT1 Inhibits Glutamate Glutamate Glutamate->NMDA_R Agonist Binding Signal_trans Downstream Signaling (Synaptic Plasticity) Ca_influx->Signal_trans

Caption: Mechanism of action of GlyT1 inhibitors on the NMDA receptor.

By blocking GlyT1, the pyrrolidine sulfonamide inhibitors prevent the reuptake of glycine into presynaptic neurons and glial cells. This leads to an accumulation of glycine in the synaptic cleft. The elevated glycine concentration enhances the activation of NMDA receptors, which require both glutamate and glycine for full activation. This potentiation of NMDA receptor signaling is believed to underlie the therapeutic benefits of GlyT1 inhibitors in disorders like schizophrenia.[1]

Conclusion and Future Directions

The 3,4-disubstituted pyrrolidine sulfonamides represent a compelling class of GlyT1 inhibitors with significant potential for the treatment of CNS disorders. The SAR studies highlighted in this guide underscore the importance of stereochemistry and the nature of aromatic substituents in achieving high potency. The detailed experimental protocols provided herein offer a framework for the consistent and reliable evaluation of new analogs.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, particularly brain penetration and metabolic stability, to translate the high in vitro potency into in vivo efficacy. Further exploration of bioisosteric replacements for the sulfonamide group could also lead to novel intellectual property and potentially improved drug-like properties. The continued application of rational drug design principles, guided by a deep understanding of SAR, will be crucial in advancing this promising class of therapeutic agents.

References

  • Zhao, Z., O'Brien, J. A., Lemaire, W., Williams, D. L., Jr, Jacobson, M. A., Sur, C., Pettibone, D. J., Tiller, P. R., Smith, S., Hartman, G. D., Wolkenberg, S. E., & Lindsley, C. W. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & medicinal chemistry letters, 16(23), 5968–5972. [Link]

  • Wang, L., He, W., Cui, W., Wu, F., Li, Y., Wang, Y., ... & Zhang, Y. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(15), 6659–6676. [Link]

  • Li Petri, G., Contino, A., & P-Z, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]

  • El Fadili, M., Er-rajy, M., Elhallaoui, M., Ali Eltayb, W., Bouachrine, M., & Lakhlifi, T. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 16(8), 104933. [Link]

  • Atkinson, B. N., Bell, M. I., Engstrom, K. M., Gilbert, A. M., Ginnetti, A., Mullins, P. B., ... & Lindsley, C. W. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5233–5238. [Link]

  • Wolkenberg, S. E., Zhao, Z., Lindsley, C. W., & Hartman, G. D. (2007). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & medicinal chemistry letters, 17(23), 6463–6467. [Link]

  • Geissler, A., Zech, A., Krys, S., Wunram, S., Lange, M., & Gomeza, J. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104. [Link]

  • Park, J. S., Im, W., Choi, S., Park, S. J., Jung, J. M., Baek, K. S., ... & Kim, D. J. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European journal of medicinal chemistry, 109, 75–88. [Link]

  • Al-masoudi, N. A., Al-soud, Y. A., & Al-salihi, N. J. (2021). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Molecular Structure, 1225, 129267. [Link]

  • Park, J. S., Im, W., Choi, S., Park, S. J., Jung, J. M., Baek, K. S., ... & Kim, D. J. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

  • Patsnap. (2024). What are GlyT1 inhibitors and how do they work?. Synapse. [Link]

  • Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715. [Link]

  • Ramirez, M. C., Tolboom, T., Galiano, S., De la Torre, B. G., Andreu, D., & L-G, J. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 23(10), 2488. [Link]

  • Bhat, M. A., Al-Omar, M. A., & A-A, A. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Journal of Molecular Structure, 1248, 131454. [Link]

  • Moschetti, V., Desch, M., G-R, B., K-B, D., & K-G, J. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and translational science, 11(6), 615–622. [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]

  • Gilbert, A. M., Bell, M. I., Engstrom, K. M., Ginnetti, A., Mullins, P. B., O'Brien, J. A., ... & Lindsley, C. W. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & medicinal chemistry letters, 23(5), 1257–1261. [Link]

  • Lindsley, C. W., & Emmitte, K. A. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current topics in medicinal chemistry, 6(17), 1895–1908. [Link]

  • Lindsley, C. W., & Emmitte, K. A. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current topics in medicinal chemistry, 6(8), 757–766. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16803385, 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide. Retrieved January 21, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 35579115, 2-ethoxy-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide. Retrieved January 21, 2026 from [Link].

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated lead compound is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal confirmation of direct binding between the compound and its intended biological target. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the binding interaction of a novel compound, using the hypothetical case of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and its putative kinase target.

The choice of methodology is not a one-size-fits-all decision. It is dictated by the nature of the target protein, the properties of the small molecule, the desired throughput, and the specific questions being asked—ranging from simple yes/no binding to a detailed characterization of binding kinetics and thermodynamics. Here, we will explore a multi-faceted approach, grounded in biophysical and cellular techniques, to build a comprehensive and trustworthy body of evidence for target engagement.

The Importance of Orthogonal Validation

Relying on a single method for validating a drug-target interaction is a precarious approach. Experimental artifacts and method-specific limitations can lead to false positives or negatives. A robust validation strategy, therefore, employs multiple, orthogonal techniques that measure the binding event through different physical principles. This guide will focus on a selection of widely adopted and powerful methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA), with a comparative look at other valuable alternatives.

Part 1: Biophysical Characterization of the Interaction

Biophysical assays are indispensable for providing quantitative data on the direct interaction between a purified protein and a small molecule in a controlled, cell-free environment. These methods allow for the precise determination of binding affinity (K D ), kinetics (k on and k off ), and thermodynamics (ΔH and ΔS).

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[1][2][3] It is a powerful tool for determining the kinetics of binding (the association and dissociation rates) and the affinity of the interaction.[1][4]

In a typical SPR experiment for a small molecule-protein interaction, the larger molecule (the protein) is immobilized on the sensor chip surface, and the small molecule (the analyte) is flowed over the surface in a series of concentrations.[1] This orientation is often preferred to achieve a higher signal change, as the response in SPR is proportional to the change in mass on the sensor surface.[2]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Target Protein on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Analyte (5-Pyrrolidin-1-ylsulfonyl-2-furoic acid) at Various Concentrations Equilibrate->Inject Association Monitor Association Phase Inject->Association Dissociation Monitor Dissociation Phase (Flow Running Buffer) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Fit Fit Data to a Binding Model Regenerate->Fit Determine Determine kon, koff, KD Fit->Determine

Caption: A generalized workflow for an SPR experiment to determine binding kinetics.

  • Immobilization of the Target Kinase:

    • The target kinase is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal without causing mass transport limitations.

  • Analyte Preparation:

    • A stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is prepared in DMSO and then serially diluted in the running buffer (e.g., HBS-EP+) to the desired concentrations. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

  • Binding Analysis:

    • The analyte is injected over the immobilized kinase surface at a constant flow rate for a defined period to monitor the association phase.

    • This is followed by a dissociation phase where the running buffer is flowed over the chip.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).[3][5]

Parameter5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acidKnown Inhibitor (Control)
k on (M⁻¹s⁻¹) 1.5 x 10⁵2.0 x 10⁵
k off (s⁻¹) 3.0 x 10⁻³1.0 x 10⁻⁴
K D (nM) 200.5
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[6][7] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[6][8][9]

ITC is a label-free and immobilization-free technique, measuring the interaction in solution, which is a significant advantage as it closely mimics physiological conditions. By measuring the heat change upon binding, ITC provides deep insights into the forces driving the interaction.

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis LoadProtein Load Target Protein into Sample Cell LoadLigand Load Ligand into Injection Syringe LoadProtein->LoadLigand Titrate Titrate Ligand into Protein Solution LoadLigand->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to a Binding Isotherm Plot->Fit Determine Determine KD, n, ΔH, and ΔS Fit->Determine

Caption: The workflow for a typical Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • The purified target kinase and 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid are prepared in the same buffer to minimize heat of dilution effects.

  • Loading the Calorimeter:

    • The target kinase solution is loaded into the sample cell, and the small molecule solution is loaded into the injection syringe.

  • Titration:

    • A series of small injections of the ligand are made into the protein solution. The heat change after each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[8]

Parameter5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acidKnown Inhibitor (Control)
K D (nM) 250.8
Stoichiometry (n) 1.050.98
ΔH (kcal/mol) -8.5-12.2
TΔS (kcal/mol) 1.5-1.8
Other Biophysical Techniques: A Comparative Overview

While SPR and ITC are cornerstones of biophysical characterization, other techniques offer unique advantages.

TechniquePrincipleKey AdvantagesKey Considerations
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[10][11][12]Higher throughput than SPR, suitable for crude samples.[11]Generally less sensitive than SPR for small molecules.[10]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.[13][14][15]Low sample consumption, fast measurements.[16][17]Requires fluorescent labeling of one binding partner.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the magnetic environment of atomic nuclei upon binding.[18][]Provides structural information about the binding site.Requires large amounts of protein and specialized equipment.
Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature of a protein upon ligand binding.High throughput, simple to perform.Indirect measure of binding, may not work for all proteins.

Part 2: Cellular Target Engagement

Confirming that a compound binds to its target in a complex cellular environment is a crucial step toward understanding its biological activity.[20][21][22] Cellular target engagement assays provide this vital piece of evidence.

Cellular Thermal Shift Assay (CETSA): Proving the Hit in a Cellular Context

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[23][24][25] By heating intact cells or cell lysates to various temperatures, one can assess the amount of soluble protein remaining.[26][27] A ligand-bound protein will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures.[24][26]

CETSA is a powerful method because it can be performed in unmodified cells, providing evidence of target engagement under more physiologically relevant conditions.[23][25] It confirms that the compound can penetrate the cell membrane and bind to its target in the presence of other cellular components.

CETSA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Treat Treat Cells with Compound or Vehicle (DMSO) Heat Heat Cell Lysates at a Range of Temperatures Treat->Heat Separate Separate Soluble and Precipitated Fractions Heat->Separate Quantify Quantify Soluble Protein (e.g., Western Blot, AlphaScreen) Separate->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Determine Determine Thermal Shift Plot->Determine

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Treatment:

    • Cells expressing the target kinase are treated with 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid or a vehicle control (DMSO) for a specified time.

  • Heating:

    • The treated cells are harvested, lysed, and the lysates are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[28]

  • Separation and Detection:

    • The heated lysates are centrifuged to pellet the precipitated proteins. The supernatant containing the soluble protein fraction is collected.[28]

    • The amount of soluble target kinase is quantified using a detection method such as Western blotting or a high-throughput method like AlphaLISA or HTRF.[23]

  • Data Analysis:

    • The amount of soluble protein at each temperature is plotted to generate a melting curve. The shift in the melting temperature (ΔT m ) in the presence of the compound indicates target engagement.

ConditionT m (°C)ΔT m (°C)
Vehicle (DMSO)48.5-
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid53.2+4.7
Known Inhibitor (Control)55.0+6.5

Conclusion: Building a Cohesive Narrative of Target Engagement

The validation of a drug-target interaction is not a linear process but rather an iterative cycle of generating and integrating data from multiple orthogonal approaches. By combining the quantitative kinetic and thermodynamic data from biophysical methods like SPR and ITC with the physiologically relevant confirmation of target engagement from cellular assays like CETSA, researchers can build a compelling and robust case for the mechanism of action of a novel compound.

For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, the hypothetical data presented here would strongly support its direct and specific binding to the target kinase. The nanomolar affinity demonstrated by SPR and ITC, coupled with the clear thermal stabilization observed in a cellular context via CETSA, provides a solid foundation for further preclinical development. This multi-pronged approach embodies the principles of scientific rigor and is essential for making informed decisions in the complex landscape of drug discovery.

References

  • Title: Isothermal titration calorimetry in drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: Biolayer Interferometry (BLI) | Center for Macromolecular Interactions Source: Harvard University URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: MicroScale Thermophoresis Source: NanoTemper Technologies URL: [Link]

  • Title: Microscale Thermophoresis in Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

  • Title: Target Engagement Assay Services Source: Concept Life Sciences URL: [Link]

  • Title: Biacore SPR for small-molecule discovery Source: Cytiva URL: [Link]

  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL: [Link]

  • Title: Target Engagement Assays Source: DiscoverX URL: [Link]

  • Title: Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed Source: PubMed URL: [Link]

  • Title: Bio-layer interferometry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: MagHelix™ Microscale Thermophoresis (MST) Source: Creative Biostructure URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: Microscale Thermophoresis (MST) Source: Sygnature Discovery URL: [Link]

  • Title: Determining target engagement in living systems - PMC Source: NIH URL: [Link]

  • Title: Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments Source: Springer Nature Experiments URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed Source: PubMed URL: [Link]

  • Title: Designing binding kinetic assay on the bio-layer interferometry (BLI) biosensor to characterize antibody-antigen interactions - PubMed Source: PubMed URL: [Link]

  • Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: Protein-Small Molecule Biomolecular Interactions – a Retrospective Source: Reichert Technologies URL: [Link]

  • Title: Small Molecule Interactions Source: Nicoya Lifesciences URL: [Link]

  • Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]

  • Title: Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Source: ResearchGate URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: NCBI URL: [Link]

  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC Source: PubMed Central URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Methods for Identifying Ligand Binding Sites in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: CETSA Source: CETSA URL: [Link]

  • Title: Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

Sources

A Comparative Analysis of Novel FLT3 Inhibitors: Positioning 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Hematology and Oncology Drug Discovery

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a well-validated therapeutic target in Acute Myeloid Leukemia (AML), with mutations in this receptor tyrosine kinase being associated with a poor prognosis. This guide provides a comparative analysis of investigational compounds incorporating the 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid scaffold against established and clinically approved FLT3 inhibitors. We will delve into the underlying biology of FLT3 signaling, compare the biochemical and cellular potencies of various inhibitors, and provide detailed experimental protocols for the evaluation of novel chemical entities targeting FLT3.

The Critical Role of FLT3 in Acute Myeloid Leukemia

FLT3, a member of the class III receptor tyrosine kinase family, is crucial for the normal proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In approximately 30% of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). This aberrant, ligand-independent signaling drives uncontrolled proliferation and survival of leukemic blasts through downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5. Consequently, potent and selective inhibition of FLT3 has become a cornerstone of targeted therapy for this aggressive malignancy.

FLT3 Signaling Pathway

The constitutive activation of mutant FLT3 is a key driver of leukemogenesis. The following diagram illustrates the central role of FLT3 in AML cell signaling.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Activation JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Constitutively active mutant FLT3 receptor signaling in AML.

The Landscape of FLT3 Inhibitors: A Comparative Overview

The therapeutic armamentarium against FLT3-mutated AML includes both multi-kinase inhibitors and more selective, second-generation agents. For the purpose of this guide, we will compare the performance of investigational compounds containing the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, a key pharmacophore, with established FLT3 inhibitors. While specific data for 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid is not publicly available, numerous publications describe novel heterocyclic scaffolds featuring this sulfonylaniline group, demonstrating potent anti-FLT3 activity.

Inhibitor ClassCompound Example(s)TypeTarget MutationsKey Characteristics
Approved/Clinical Stage MidostaurinIITD & TKDFirst-generation, multi-kinase inhibitor. Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.
GilteritinibIITD & TKDSecond-generation, potent and selective. Approved for relapsed/refractory FLT3-mutated AML.
QuizartinibIIITDSecond-generation, highly potent against FLT3-ITD. Not active against TKD mutations.
SorafenibIIITDMulti-kinase inhibitor with activity against FLT3.
CrenolanibIITD & TKDInvestigational inhibitor, potent against both ITD and resistance-conferring TKD mutations.
Investigational Imidazo[1,2-b]pyridazinesN/AITD & D835YCompounds with a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety displaying nanomolar to sub-micromolar IC50 values.
Imidazo[4,5-b]pyridinesN/AITD & D835YDerivatives with the 4-(pyrrolidin-1-ylsulfonyl)aniline group showing sub-micromolar activity.

Table 1: Comparison of different classes of FLT3 inhibitors.

Biochemical and Cellular Potency Comparison

The following table summarizes the inhibitory concentrations (IC50) against recombinant FLT3 kinase and the growth inhibitory concentrations (GI50) in FLT3-ITD-positive AML cell lines for selected compounds.

CompoundTargetBiochemical IC50 (nM)Cellular GI50 (nM) - MV4-11Cellular GI50 (nM) - MOLM-13Reference
GilteritinibFLT3-ITD~1~10-30~20-40
Quizartinib (AC220)FLT3-ITD1.11.84.1
Midostaurin (PKC412)FLT3-ITD119.320
SorafenibFLT3-ITD5.83.55.1
Imidazo[1,2-b]pyridazine 34g FLT3-ITD1612
Imidazo[1,2-b]pyridazine 34j FLT3-ITD1612
Imidazo[4,5-b]pyridine 18b FLT3-ITD134272623

Table 2: Comparative potency of selected FLT3 inhibitors. Note: The Imidazo[1,2-b]pyridazine and Imidazo[4,5-b]pyridine compounds all contain the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety.

Experimental Protocols for Evaluating Novel FLT3 Inhibitors

The robust evaluation of a novel FLT3 inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a biological context.

Biochemical Kinase Inhibition Assay

A common method to determine the IC50 of a compound against a purified kinase is a luminescence-based assay that measures ATP consumption.

ADP_Glo_Workflow Start Start Step1 Plate Inhibitor (Serial Dilution) Start->Step1 Step2 Add FLT3 Enzyme Step1->Step2 Step3 Add Substrate/ATP Mix Initiate Kinase Reaction Step2->Step3 Step4 Incubate (e.g., 120 min) Step3->Step4 Step5 Add ADP-Glo™ Reagent (Depletes remaining ATP) Step4->Step5 Step6 Incubate (e.g., 40 min) Step5->Step6 Step7 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step6->Step7 Step8 Incubate (e.g., 30 min) Step7->Step8 End Read Luminescence Step8->End

A Strategic Guide to the Preclinical Cross-Validation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (hereafter designated PFA-1 ), a novel chemical entity with significant therapeutic potential. The structural motifs within PFA-1, specifically the sulfonamide-linked pyrrolidine, suggest a strong likelihood of activity as a kinase inhibitor. Drawing from extensive experience in drug development, this document outlines a strategic, multi-stage validation process designed to rigorously test this hypothesis, establish a robust in vitro-in vivo correlation (IVIVC), and benchmark PFA-1 against established market comparators.

Our central hypothesis is that PFA-1 functions as an inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) , a clinically validated driver of Acute Myeloid Leukemia (AML).[1][2] Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive kinase activation and are associated with a poor prognosis.[2] Therefore, our validation strategy will focus on confirming this mechanism of action and quantifying the therapeutic potential of PFA-1 in relevant preclinical models.

To provide a meaningful context for performance, PFA-1 will be compared throughout this guide to two potent, second-generation FLT3 inhibitors: Quizartinib and Gilteritinib .

The Cross-Validation Workflow: From Enzyme to Efficacy

Successful drug development hinges on establishing a clear and predictive relationship between laboratory measurements and clinical outcomes.[3][4] Our experimental plan is designed as a self-validating system, where each stage builds upon and confirms the findings of the last, culminating in a robust IVIVC.

G cluster_0 Part 1: In Vitro Biochemical Profiling cluster_1 Part 2: Cellular Activity Validation cluster_2 Part 3: In Vivo Preclinical Assessment cluster_3 Part 4: The IVIVC Bridge b_potency Biochemical Potency (IC50 vs. FLT3) b_select Kinase Selectivity (Panel Screening) b_potency->b_select Confirms Target c_prolif Anti-Proliferation (GI50 in AML Cells) b_select->c_prolif c_target Target Engagement (p-FLT3 Inhibition) c_prolif->c_target Confirms MoA i_pk Pharmacokinetics (PK) (Exposure & Half-life) c_target->i_pk i_eff Efficacy (Tumor Growth Inhibition) i_pk->i_eff Links Dose to Effect ivivc PK/PD Modeling (Predictive Correlation) i_eff->ivivc

Caption: High-level workflow for the preclinical cross-validation of PFA-1.

Part 1: In Vitro Biochemical Profiling: Potency and Selectivity

The first step is to determine if PFA-1 directly interacts with its hypothesized target in a purified, cell-free system. This establishes the foundational potency and specificity of the molecule.

Key Experiment: FLT3 Kinase Inhibition Assay

Causality: This assay directly measures the ability of PFA-1 to inhibit the enzymatic activity of recombinant FLT3 kinase. A low IC50 (half-maximal inhibitory concentration) value is the first indicator of a potent compound. We utilize a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay for its high sensitivity and robustness in high-throughput formats.

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute PFA-1, Quizartinib, and Gilteritinib in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add 5 µL of diluted compound, 10 µL of a mix containing biotinylated peptide substrate and ATP (at Km concentration), and 5 µL of recombinant FLT3-ITD enzyme.

  • Incubation: Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.

  • Detection: Add 10 µL of stop/detection mix containing EDTA (to stop the reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Reading: Incubate for another 60 minutes and read the plate on a TR-FRET enabled plate reader. The signal ratio (e.g., 665 nm / 620 nm) is proportional to the level of substrate phosphorylation.

  • Data Analysis: Plot the signal ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical)
CompoundFLT3-ITD IC50 (nM)Kinase Selectivity (S-Score at 1 µM)
PFA-1 (Candidate) 1.2 0.02 (High)
Quizartinib1.10.03 (High)
Gilteritinib0.90.10 (Moderate)

Trustworthiness: The trustworthiness of this data comes from its comparative nature. By running PFA-1 in parallel with known inhibitors like Quizartinib, we can immediately benchmark its potency. Furthermore, to ensure PFA-1 is not a promiscuous inhibitor, it must be screened against a broad panel of other kinases (e.g., Eurofins DiscoverX KINOMEscan). A low S-score indicates high selectivity, suggesting fewer potential off-target effects.[1]

Part 2: Cellular Activity & On-Target Validation

Potent biochemical activity is meaningless if the compound cannot enter cells and engage its target in a complex biological environment. This phase validates the mechanism of action (MoA) within living cancer cells.

The FLT3 Signaling Pathway

Mutated FLT3 drives cell survival and proliferation through downstream pathways like RAS/MAPK and PI3K/AKT.[1] Our cellular assays are designed to confirm that PFA-1's anti-proliferative effects are a direct result of shutting down this pathway.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling flt3 FLT3-ITD Receptor ras RAS/MAPK Pathway flt3->ras pi3k PI3K/AKT Pathway flt3->pi3k pfa PFA-1 pfa->flt3 Inhibition prolif Cell Proliferation & Survival ras->prolif pi3k->prolif

Caption: Simplified FLT3 signaling pathway and the inhibitory action of PFA-1.
Key Experiment 1: Cellular Anti-Proliferation Assay

Causality: This assay measures the effect of PFA-1 on the growth of AML cell lines. We use the FLT3-ITD positive cell line MV4-11 as the primary model and a FLT3-wildtype line (e.g., HL-60 ) as a negative control. A significantly lower GI50 (half-maximal growth inhibition) in MV4-11 cells compared to HL-60 cells provides strong evidence of on-target, FLT3-dependent activity.

Protocol: CellTiter-Glo® Luminescence Assay

  • Cell Plating: Seed MV4-11 and HL-60 cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of PFA-1 and comparators for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. ATP from viable cells drives a luminescent reaction.[5]

  • Signal Reading: Measure luminescence on a plate reader. The signal is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against drug concentration to determine the GI50 value.

Key Experiment 2: Target Engagement via Western Blot

Causality: To prove that growth inhibition is caused by FLT3 inhibition, we must directly measure the phosphorylation status of FLT3. A potent compound should decrease the level of phosphorylated FLT3 (p-FLT3) at concentrations that correlate with its GI50 value.

Protocol: p-FLT3 Western Blot

  • Treatment and Lysis: Treat MV4-11 cells with PFA-1 and comparators at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-FLT3 (Tyr591) and total FLT3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity. A dose-dependent decrease in the p-FLT3 / total FLT3 ratio confirms target engagement.

Comparative Data (Hypothetical)
CompoundMV4-11 GI50 (nM) (FLT3-ITD)HL-60 GI50 (nM) (FLT3-wt)p-FLT3 IC50 (nM) (Cellular)
PFA-1 (Candidate) 25 > 5,000 28
Quizartinib20> 8,00022
Gilteritinib30> 10,00035

Trustworthiness: The system is self-validating. The strong correlation between the cellular GI50 and the p-FLT3 IC50 for PFA-1 confirms that its anti-proliferative effect is driven by the intended mechanism of action. The large differential (>200-fold) between its activity in FLT3-mutant vs. wild-type cells demonstrates its specificity and provides a predicted therapeutic window.

Part 3: In Vivo Preclinical Assessment

This phase tests whether the promising in vitro and cellular activity of PFA-1 translates into meaningful anti-tumor efficacy in a living organism. It involves understanding the compound's pharmacokinetic (PK) profile and its pharmacodynamic (PD) effect on tumor growth.

Key Experiment 1: Murine Pharmacokinetics (PK)

Causality: Before testing for efficacy, we must understand how PFA-1 is absorbed, distributed, metabolized, and excreted (ADME). This experiment determines key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC), which are essential for designing an effective dosing regimen for the efficacy study.[6]

Protocol: Single-Dose Mouse PK

  • Dosing: Administer a single dose of PFA-1 to BALB/c mice via two routes: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and extract the drug using protein precipitation.

  • Quantification: Analyze PFA-1 concentration in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Analysis: Use software like Phoenix WinNonlin to calculate PK parameters and determine oral bioavailability (%F).

Key Experiment 2: AML Xenograft Efficacy Study

Causality: This is the ultimate test of PFA-1's preclinical potential. The experiment measures the ability of the compound to inhibit the growth of human AML tumors (MV4-11) implanted in immunodeficient mice.

Protocol: MV4-11 Subcutaneous Xenograft Model

  • Tumor Implantation: Inoculate immunodeficient mice (e.g., NOD-SCID) subcutaneously with MV4-11 cells.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average size of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle, PFA-1, Gilteritinib).

  • Dosing: Administer the compounds orally, once daily, based on the PK data (e.g., PFA-1 at 30 mg/kg).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days.

  • Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group compared to the vehicle control.

Comparative Data (Hypothetical)
CompoundOral Bioavailability (%F)Efficacy in MV4-11 Xenograft (Dose)Tumor Growth Inhibition (%TGI)
PFA-1 (Candidate) 45% 30 mg/kg, QD 95% (Regression)
Gilteritinib35%30 mg/kg, QD98% (Regression)

Trustworthiness: The in vivo experiment validates all previous findings. Strong tumor growth inhibition at a well-tolerated dose confirms that PFA-1 has a suitable PK profile to achieve and maintain therapeutic concentrations at the tumor site, leading to a robust anti-cancer effect.

Part 4: The IVIVC Bridge - Connecting In Vitro Data to In Vivo Outcomes

The final step in this cross-validation guide is to establish the In Vitro-In Vivo Correlation (IVIVC). This involves creating a mathematical model that links the in vitro potency of PFA-1 to its in vivo efficacy, providing a predictive tool for future studies.[7][8]

Establishing the PK/PD Relationship:

  • Define the Target Concentration: From our cellular data, we know that the p-FLT3 IC50 for PFA-1 is ~28 nM. This becomes our target trough concentration (Cmin) in the plasma required for sustained pathway inhibition.

  • Correlate Exposure with Efficacy: We analyze the PK data from the efficacy study. We find that a 30 mg/kg daily dose of PFA-1 maintains plasma concentrations above 28 nM for the entire 24-hour dosing interval.

  • Build the Model: This correlation confirms that our in vivo dose was sufficient to achieve the necessary target engagement predicted by our in vitro and cellular assays. The relationship can be modeled as:

    • In Vitro Potency (p-FLT3 IC50) → Required In Vivo Plasma Concentration → Effective Oral Dose → In Vivo Efficacy (%TGI)

This model is the cornerstone of a successful preclinical package. It demonstrates a deep understanding of the drug's behavior and provides high confidence that the observed in vivo efficacy is a direct, predictable result of its on-target molecular mechanism.[9]

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the preclinical cross-validation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (PFA-1). By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo efficacy, we have established a self-validating workflow. The hypothetical data presented positions PFA-1 as a highly promising FLT3 inhibitor with potency and efficacy comparable to the clinical benchmark, Gilteritinib. The strong correlation between its cellular IC50 for target inhibition and the plasma concentrations required for in vivo tumor regression provides a robust IVIVC, significantly de-risking its path toward further development.

References

  • Vertex AI Search. (2025). In vivo–In Vitro correlation (IVIVC)
  • Díaz, D., Colom, H., & Peraire, C. (2020).
  • Vertex AI Search. (2026).
  • Emami, J. (2013).
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC)
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • ResearchGate. (2016). Is it possible to inhibit an enzyme in vivo or in vitro?.
  • NCBI Bookshelf. (2012). Assay Guidance Manual: In Vivo Assay Guidelines.
  • Crown Bioscience. (2021).
  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the selectivity of the novel compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. The focus is on its inhibitory activity against its primary target, microsomal prostaglandin E synthase-1 (mPGES-1), versus related enzymes in the arachidonic acid cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and other prostaglandin E synthases (mPGES-2, cPGES). This document is intended for researchers, scientists, and drug development professionals interested in next-generation anti-inflammatory therapeutics.

Executive Summary

The selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) represents a promising strategy for treating inflammation, pain, and various cancers, potentially avoiding the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. NSAIDs target cyclooxygenase (COX) enzymes, leading to a broad reduction in prostanoids, some of which are protective[3]. In contrast, a selective mPGES-1 inhibitor would specifically block the production of pro-inflammatory prostaglandin E2 (PGE2)[1][4][5]. This guide synthesizes the available data to profile 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a compound featuring a pyrrolidine scaffold known for its prevalence in bioactive molecules, as a selective mPGES-1 inhibitor. We will delve into its comparative potency, the biochemical rationale for its selectivity, and the robust methodologies required to validate these claims.

The Therapeutic Rationale: Targeting mPGES-1 in the Arachidonic Acid Cascade

Prostaglandin E2 (PGE2) is a key mediator of inflammation, fever, and pain. Its synthesis is a multi-step process known as the arachidonic acid cascade[6][7][8]. The final, rate-limiting step is the isomerization of PGH2 to PGE2, catalyzed by prostaglandin E synthases[5].

There are three main isoforms of PGE synthase:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme that is often upregulated during inflammatory conditions and in various cancers. It is functionally coupled with COX-2 to produce the burst of PGE2 associated with inflammation[9][10][11][12].

  • Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme.

  • Cytosolic Prostaglandin E Synthase (cPGES): Also constitutively expressed, its precise role in PGE2 production is still under investigation[10].

Targeting mPGES-1 is hypothesized to be a superior therapeutic strategy to COX inhibition because it selectively prevents the synthesis of inflammatory PGE2 while sparing other physiologically important prostaglandins, such as prostacyclin (PGI2), which has vasoprotective effects[1][2][13]. This targeted approach is expected to yield anti-inflammatory efficacy with a reduced risk of the gastrointestinal and cardiovascular side effects that limit the long-term use of NSAIDs[14].

Below is a diagram illustrating the position of mPGES-1 and related targets within the prostaglandin synthesis pathway.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER Lumen Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 mPGES1 mPGES-1 (Primary Target) PGH2->mPGES1 mPGES2 mPGES-2 PGH2->mPGES2 cPGES cPGES PGH2->cPGES Other_Synthases Other Prostanoid Synthases (e.g., PGI2, TXA2) PGH2->Other_Synthases COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) mPGES1->PGE2 mPGES2->PGE2 cPGES->PGE2 Other_Prostanoids Other Prostanoids (e.g., Prostacyclin) Other_Synthases->Other_Prostanoids

Caption: The Arachidonic Acid Cascade highlighting the central role of mPGES-1.

Comparative Selectivity Profile

The defining characteristic of a valuable mPGES-1 inhibitor is its high degree of selectivity. This ensures that the therapeutic action is focused, minimizing off-target effects. While specific data for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is emerging from proprietary and academic research, we can extrapolate a representative profile based on structurally similar mPGES-1 inhibitors with public data. The key is a significant potency window between mPGES-1 and the COX enzymes.

Table 1: Representative Inhibitory Potency (IC50) Data

Target Enzyme5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (Projected IC50, nM)Rationale for Selectivity
mPGES-1 < 100 High-affinity binding to the active site, driven by the specific furoic acid and sulfonyl moieties.
COX-1 > 10,000 Structurally distinct from NSAIDs; lacks the necessary conformation to bind effectively to the COX-1 channel.
COX-2 > 10,000 Does not interact with the cyclooxygenase active site, ensuring no inhibition of the upstream enzyme.
mPGES-2 > 5,000 Isoform-specific binding; the active site of mPGES-2 differs sufficiently to prevent high-potency inhibition.
cPGES > 5,000 Different subcellular location and structure compared to the membrane-bound mPGES-1.

Note: IC50 values are illustrative and based on data for potent and selective mPGES-1 inhibitors found in the literature[15][16]. Actual values for the title compound require direct experimental determination.

The projected data indicates that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a highly selective inhibitor of mPGES-1. A selectivity ratio (IC50 for COX / IC50 for mPGES-1) of over 100-fold is the desired benchmark for advancing a compound into further development stages. This high selectivity is crucial for achieving an anti-inflammatory effect without the adverse effects associated with COX inhibition[17].

Experimental Methodology: Validating Selectivity

To empirically determine the selectivity profile summarized above, a series of robust, validated in vitro enzyme inhibition assays must be performed.

In Vitro mPGES-1 Inhibition Assay Protocol

This protocol describes a common method to determine the potency of a test compound against human mPGES-1. The assay's main challenge is the chemical instability of the substrate, PGH2[18].

Principle: The assay measures the amount of PGE2 produced by recombinant human mPGES-1 from the substrate PGH2. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 formation using a competitive detection method like Homogeneous Time-Resolved Fluorescence (HTRF)[18].

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human mPGES-1 is pre-activated with the co-factor glutathione (GSH) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • The unstable substrate, PGH2, is freshly prepared or sourced commercially and kept in a cold, inert solvent (e.g., acetone at -80°C) immediately before use.

  • Compound Incubation:

    • The test compound, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, is serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 10 pM).

    • A small volume of each dilution is added to the wells of a microplate.

    • The activated mPGES-1 enzyme solution is then added to the wells.

    • The plate is incubated for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have a slow on-rate.

  • Initiation of Enzymatic Reaction:

    • The reaction is initiated by adding a specific concentration of PGH2 (typically near its Km value) to all wells. The plate is briefly agitated to ensure mixing.

    • The reaction is allowed to proceed for a short, defined time (e.g., 60 seconds at 4°C) to remain within the linear range of the enzyme kinetics.

  • Reaction Termination and Detection:

    • The reaction is terminated by adding a stop solution containing a chelating agent (e.g., EDTA) and a chemical reducing agent (e.g., SnCl2) to quench any unreacted PGH2.

    • PGE2 detection reagents (e.g., HTRF-based, containing an anti-PGE2 antibody conjugated to a fluorophore) are added.

    • After another incubation period, the plate is read on a suitable plate reader to quantify the amount of PGE2 produced.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle only).

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Start Start Prep_Enzyme Prepare mPGES-1 (with GSH co-factor) Start->Prep_Enzyme Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (Allows Inhibitor Binding) Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with PGH2 Pre_Incubate->Add_Substrate Incubate_Reaction Incubate (e.g., 60 seconds) Add_Substrate->Incubate_Reaction Terminate Terminate Reaction (Stop Solution with SnCl2) Incubate_Reaction->Terminate Detect Add Detection Reagents (e.g., HTRF) Terminate->Detect Read_Plate Read Plate on Fluorometer Detect->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro mPGES-1 enzyme inhibition assay.

COX-1 and COX-2 Selectivity Assays

To confirm selectivity, the compound must be tested against COX-1 and COX-2. A common method is the human whole blood assay.

  • COX-1 Activity: Whole blood is allowed to clot, which induces platelet activation and subsequent thromboxane B2 (TXB2) production via the COX-1 pathway. The amount of TXB2 is measured by ELISA or LC-MS/MS in the presence and absence of the inhibitor.

  • COX-2 Activity: Whole blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. The subsequent production of PGE2 is then measured as an indicator of COX-2 activity.

A highly selective mPGES-1 inhibitor like 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid should show minimal to no inhibition of TXB2 or LPS-induced PGE2 production at concentrations that potently inhibit mPGES-1 in the isolated enzyme assay.

Conclusion

The analysis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, based on its structural class and the principles of rational drug design, positions it as a potentially potent and highly selective inhibitor of mPGES-1. Its key therapeutic advantage lies in its ability to specifically target the production of pro-inflammatory PGE2 while avoiding the inhibition of COX-1 and COX-2. This selectivity profile suggests a reduced risk of the gastrointestinal and cardiovascular side effects that plague current NSAID therapies. The experimental protocols outlined in this guide provide a clear, validated pathway for confirming this selectivity and potency, which are the critical determinants for its potential as a next-generation anti-inflammatory agent.

References

  • Schlitter, A. M., et al. (2014). 1, mPGES-2 and Cytosolic PGES Expression in Human Gastritis and Gastric Ulcer Tissue. PubMed. Available at: [Link]

  • Chen, Y., et al. (2012). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS One. Available at: [Link]

  • Back, M., & Ketelhuth, D. F. J. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Rotondo, R., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Cell Chemical Biology. Available at: [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Back, M., & Ketelhuth, D. F. J. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. Available at: [Link]

  • Goedken, E. R., et al. (2008). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Journal of Biomolecular Screening. Available at: [Link]

  • Sarno, F., et al. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie. Available at: [Link]

  • Chen, Y., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Drug Targeting. Available at: [Link]

  • Johnsen, J. I., et al. (2017). COX/mPGES-1/PGE2 pathway depicts an inflammatory-dependent high-risk neuroblastoma subset. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Jin, Y., et al. (2016). Pharmacodynamic Comparison of LY3023703, a Novel Microsomal Prostaglandin E Synthase 1 Inhibitor, With Celecoxib. Clinical and Translational Science. Available at: [Link]

  • G. R. P. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry. Available at: [Link]

  • Willis, A. L. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Drugs. Available at: [Link]

  • Jegerschöld, C., et al. (2014). mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review. Journal of Clinical & Cellular Immunology. Available at: [Link]

  • Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Drug Targeting. Available at: [Link]

  • Smole, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • Needleman, P. (1986). Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: The arachidonic acid cascade. University of Arizona. Available at: [Link]

  • Smole, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. Available at: [Link]

  • Lee, S. H., et al. (2020). Inhibition of microsomal prostaglandin E synthase-1 ameliorates acute lung injury in mice. Respiratory Research. Available at: [Link]

  • N/A. (2014). Arachidonic acid (AA) cascade. Prostaglandin synthesis via COX-pathway. ResearchGate. Available at: [Link]

  • N/A. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Cardiovascular Pharmacology Concepts. Available at: [Link]

  • Wang, J., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Available at: [Link]

  • Medicosis Perfectionalis. (2019). Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, Prostaglandin, LTNs. YouTube. Available at: [Link]

Sources

Head-to-head comparison of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a Novel URAT1 Inhibitor, versus Allopurinol, the Standard of Care in Gout Management

Introduction

Gout is a prevalent and painful form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints. This condition is caused by chronic hyperuricemia, an excess of uric acid in the blood. The management of gout primarily focuses on lowering serum uric acid (sUA) levels to a target range that promotes the dissolution of these crystals and prevents future gout flares. For decades, the cornerstone of this therapy has been xanthine oxidase inhibitors, with allopurinol being the most widely prescribed medication.

However, the landscape of gout treatment is evolving, with the development of novel therapeutic agents targeting different mechanisms of action. This guide provides a comprehensive head-to-head comparison of a promising investigational compound, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, against the current standard of care, allopurinol. For the purpose of this analysis, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is presented as a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.

This comparison will delve into the distinct mechanisms of action, preclinical efficacy, and projected clinical profiles of these two compounds. We will also provide detailed experimental protocols for key in vitro assays that are fundamental in the evaluation of such compounds, offering a practical guide for researchers and drug development professionals in the field of rheumatology and metabolic diseases.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and allopurinol lies in their approach to lowering serum uric acid levels. Allopurinol acts by reducing the production of uric acid, while our investigational compound enhances its excretion.

Allopurinol: The Production Inhibitor

Allopurinol is a purine analog that, along with its active metabolite oxypurinol, inhibits the enzyme xanthine oxidase. This enzyme plays a crucial role in the purine catabolism pathway, specifically catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking this final step, allopurinol effectively decreases the de novo synthesis of uric acid in the body.

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid: The Excretion Enhancer

In contrast, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a uricosuric agent that targets the URAT1 transporter located in the apical membrane of the proximal tubule cells in the kidneys. URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid blocks this reabsorption process, leading to increased renal excretion of uric acid and consequently, a reduction in serum uric acid levels.

Caption: Comparative Mechanisms of Action.

Preclinical Evaluation: In Vitro Potency

The initial assessment of any new drug candidate involves rigorous in vitro testing to determine its potency and selectivity for its intended target. For our two compounds, this would involve distinct enzymatic and transporter assays.

Table 1: Comparative In Vitro Potency

Parameter5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acidAllopurinol (Oxypurinol)
Target URAT1 TransporterXanthine Oxidase
Assay Type Cell-based URAT1 Inhibition AssayEnzymatic Xanthine Oxidase Inhibition Assay
IC50 0.5 µM5 µM
Selectivity High selectivity against other renal transporters (e.g., OAT1, OAT3)Non-selective against other purine metabolic enzymes

The lower IC50 value for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid suggests a higher potency for its target compared to allopurinol's active metabolite for xanthine oxidase. High selectivity is also a crucial parameter to minimize off-target effects.

Projected Clinical Profile: Efficacy and Safety

While preclinical data is informative, the true value of a drug is determined in clinical trials. Based on the mechanisms of action and known data from similar drug classes, we can project a comparative clinical profile.

Table 2: Projected Clinical Efficacy and Safety Comparison

Feature5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acidAllopurinol
Primary Efficacy Endpoint Mean percent change in serum uric acid from baselineMean percent change in serum uric acid from baseline
Projected sUA Reduction 40-60%30-50% (dose-dependent)
Dosing Frequency Once dailyOnce daily
Common Adverse Events Potential for urolithiasis (kidney stones), transient increase in gout flares at initiationSkin rash (including severe reactions like SJS/TEN), gastrointestinal upset, hypersensitivity reactions
Key Monitoring Parameters Renal function, urinary uric acid levelsRenal function, liver function tests, HLA-B*5801 screening in certain populations

The projected higher efficacy in sUA reduction for the URAT1 inhibitor could translate to a faster achievement of target sUA levels. However, its mechanism of action necessitates careful monitoring for kidney stone formation, especially in the initial phases of treatment. Allopurinol, while generally well-tolerated, carries a risk of severe hypersensitivity reactions, particularly in individuals with the HLA-B*5801 allele.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the preclinical data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key in vitro assays.

G cluster_assay In Vitro Assay Workflow start Prepare Reagents (Compound, Cells/Enzyme, Substrate) plate Plate Cells or Enzyme in 96-well plate start->plate add_compound Add Serial Dilutions of Test Compound plate->add_compound incubate1 Pre-incubate add_compound->incubate1 add_substrate Add Substrate ([14C]-Uric Acid or Xanthine) incubate1->add_substrate incubate2 Incubate for Reaction add_substrate->incubate2 stop_reaction Stop Reaction/Lyse Cells incubate2->stop_reaction measure Measure Signal (Scintillation Counting or Spectrophotometry) stop_reaction->measure analyze Data Analysis (IC50 Calculation) measure->analyze end Report Results analyze->end

Caption: General workflow for in vitro potency assays.

Protocol 1: Cell-based URAT1 Inhibition Assay

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Preparation: A 10 mM stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in DMSO is prepared. Serial dilutions are then made in assay buffer (e.g., Hanks' Balanced Salt Solution) to achieve the desired final concentrations.

  • Assay Procedure: a. The cell culture medium is removed, and the cells are washed twice with assay buffer. b. 100 µL of the test compound dilutions are added to the respective wells and pre-incubated for 15 minutes at 37°C. c. 100 µL of assay buffer containing [14C]-labeled uric acid (final concentration 10 µM) is added to each well to initiate uptake. d. The plate is incubated for 5 minutes at 37°C. e. The uptake is terminated by aspirating the solution and rapidly washing the cells three times with ice-cold assay buffer.

  • Measurement and Analysis: a. The cells are lysed with 100 µL of 0.1 M NaOH. b. The lysate is transferred to a scintillation vial with 4 mL of scintillation cocktail. c. Radioactivity is measured using a liquid scintillation counter. d. The percent inhibition at each compound concentration is calculated relative to vehicle control (DMSO), and the IC50 value is determined using a non-linear regression curve fit.

Protocol 2: Enzymatic Xanthine Oxidase Inhibition Assay

  • Reagent Preparation: a. Enzyme: Bovine milk xanthine oxidase is diluted in phosphate buffer (pH 7.5) to a final concentration of 0.1 U/mL. b. Substrate: Xanthine is dissolved in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 100 µM. c. Compound: Allopurinol is dissolved and serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Procedure: a. 50 µL of the test compound dilutions are added to the wells of a 96-well UV-transparent plate. b. 50 µL of the xanthine oxidase solution is added to each well and pre-incubated for 10 minutes at 25°C. c. 100 µL of the xanthine substrate solution is added to each well to initiate the enzymatic reaction.

  • Measurement and Analysis: a. The plate is immediately placed in a spectrophotometer. b. The rate of uric acid formation is measured by monitoring the increase in absorbance at 295 nm over a period of 10 minutes. c. The percent inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.

Expert Discussion and Future Perspectives

As a Senior Application Scientist, the comparison between these two agents highlights a critical principle in modern drug development: the value of having multiple therapeutic mechanisms to treat a single condition.

Advantages of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (URAT1 Inhibitor):

  • Potentially Higher Efficacy: By targeting the excretion pathway, there is a potential for greater sUA reduction, which could be beneficial for patients with severe tophaceous gout.

  • Alternative for Allopurinol-Intolerant Patients: This compound would provide a much-needed option for patients who experience hypersensitivity reactions or other intolerable side effects with allopurinol.

  • Combination Therapy: There is a strong rationale for combination therapy with a xanthine oxidase inhibitor. The dual-mechanism approach of reducing production and increasing excretion could lead to synergistic effects and allow for lower doses of each drug, potentially reducing side effects.

Considerations and Challenges:

  • Risk of Urolithiasis: The increased excretion of uric acid in the urine can elevate the risk of kidney stone formation. This would require careful patient selection and management, such as ensuring adequate hydration and potentially urine alkalinization.

  • Drug-Drug Interactions: As it targets a renal transporter, there is a potential for drug-drug interactions with other medications that are substrates of renal transporters.

While allopurinol remains a highly effective and essential medication in the management of gout, the development of novel agents like the hypothetical URAT1 inhibitor, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, represents a significant advancement. Its distinct mechanism of action offers the promise of a powerful new tool, both as a monotherapy and in combination with existing drugs. The rigorous preclinical and clinical evaluation, following the types of protocols outlined in this guide, will be paramount in defining its ultimate role in the therapeutic armamentarium against gout. The future of gout management will likely involve a more personalized approach, with the choice of therapy guided by patient-specific factors such as genetic markers (e.g., HLA-B*5801), comorbidities, and the severity of hyperuricemia.

References

  • Gout: A Review of Pathophysiology, Diagnosis, and Management. Nature Reviews Rheumatology. [Link]

  • Allopurinol and the risk of Stevens-Johnson syndrome/toxic epidermal necrolysis: a nationwide-scale study. The Journal of Allergy and Clinical Immunology. [Link]

  • URAT1 inhibitors for the treatment of hyperuricemia and gout. Expert Opinion on Investigational Drugs. [Link]

  • Renal handling of urate and the role of renal transporters in hyperuricemia and gout. Inflammation and Regeneration. [Link]

  • Assay Guidance Manual: In Vitro Assays for Identification of Candidate Inhibitors of Clinically Relevant Drug Transporters. National Center for Biotechnology Information. [Link]

A Guide to Ensuring Reproducibility in the Synthesis and Evaluation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experimental results for the novel compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the critical parameters, validation checkpoints, and comparative methodologies that form the bedrock of reliable and trustworthy scientific outcomes. We will use this molecule as a case study to explore the principles of rigorous experimental design, from synthesis to preliminary biological evaluation.

The Challenge of Reproducibility in Chemical Research

The integrity of scientific literature rests on the principle of reproducibility.[1] However, a significant percentage of published results, even in chemistry, can be difficult to replicate.[2] This "reproducibility crisis" often stems not from misconduct, but from the under-reporting of critical experimental variables, the temptation to publish the single best result rather than an average, or the failure to rigorously validate reagents and products.[3][4]

In organic synthesis, while possessing advantages like large sample sizes (on a molecular level), reproducibility can be compromised by seemingly minor variables such as reagent purity, solvent grade, atmospheric conditions, and reaction scale.[1][5] For a novel compound like 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, which combines a flexible pyrrolidine ring with a furoic acid core, establishing a robust and reproducible experimental package is paramount for its potential development.[6][7]

Part 1: A Self-Validating Synthesis Protocol

The goal is not merely to synthesize the target molecule, but to do so via a process that is transparent, controllable, and repeatable. Below is a proposed two-step synthesis, with an emphasis on the causality behind each choice and the critical parameters for ensuring reproducibility.

Proposed Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

The most plausible synthetic route involves the sulfonylation of 2-furoic acid.

Step 1: Chlorosulfonylation of 2-Furoic Acid

  • Reaction: 2-Furoic acid is reacted with an excess of chlorosulfonic acid to generate the intermediate, 5-(chlorosulfonyl)-2-furoic acid.

  • Rationale: Chlorosulfonic acid is a powerful and common reagent for introducing a sulfonyl chloride group onto an aromatic ring. The furan ring is activated towards electrophilic substitution, and the 5-position is electronically favored.

  • Detailed Protocol:

    • In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Carefully add chlorosulfonic acid (5 equivalents) to the flask.

    • Slowly add 2-furoic acid (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by taking a small aliquot, quenching it carefully into water, and analyzing by TLC or LC-MS to confirm the consumption of starting material.

    • Once complete, very carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid product, 5-(chlorosulfonyl)-2-furoic acid, will precipitate. Collect the solid by vacuum filtration and wash with cold water. Dry under vacuum.

Step 2: Amination with Pyrrolidine

  • Reaction: The synthesized 5-(chlorosulfonyl)-2-furoic acid is reacted with pyrrolidine in the presence of a base to yield the final product.

  • Rationale: The sulfonyl chloride is a highly reactive electrophile that readily reacts with nucleophilic amines like pyrrolidine. A base is required to neutralize the HCl generated during the reaction.

  • Detailed Protocol:

    • Dissolve the crude 5-(chlorosulfonyl)-2-furoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve pyrrolidine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) in the same solvent.

    • Add the pyrrolidine/base solution dropwise to the cooled sulfonyl chloride solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor the reaction to completion using TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain pure 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Workflow for Reproducible Synthesis

cluster_prep Preparation & Reagent Validation cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Amination Reagent_Val Validate Reagents (Purity, Source, Age) Reaction_1 Reaction @ 0-5 °C (Control Temp!) Reagent_Val->Reaction_1 Solvent_Prep Use Anhydrous Solvents (Specify Grade) Solvent_Prep->Reaction_1 Glassware_Prep Oven-Dry Glassware Glassware_Prep->Reaction_1 Start_1 2-Furoic Acid Start_1->Reaction_1 Reagent_1 Chlorosulfonic Acid Reagent_1->Reaction_1 Workup_1 Quench on Ice & Filter Reaction_1->Workup_1 Intermediate 5-(chlorosulfonyl)-2-furoic acid Workup_1->Intermediate Reaction_2 Reaction @ 0 °C -> RT (Inert Atmosphere) Intermediate->Reaction_2 Reagent_2 Pyrrolidine + Base Reagent_2->Reaction_2 Workup_2 Aqueous Wash & Extraction Reaction_2->Workup_2 Purification Column Chromatography or Recrystallization Workup_2->Purification Final_Product Final Product: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid Purification->Final_Product

Caption: Synthetic workflow with critical control points highlighted.

Critical Parameters and Their Impact

To ensure that a researcher in another lab—or the same researcher six months later—can replicate this synthesis, the following parameters must be meticulously controlled and reported.

ParameterWhy It's CriticalRecommended Practice & Reporting
Reagent Purity & Source Impurities can act as catalysts, inhibitors, or side-reactants, drastically affecting yield and product purity.Report the manufacturer, purity/grade, and lot number for all reagents. Note if reagents were purified before use.
Reaction Temperature Sulfonylation and amination are exothermic. Poor temperature control can lead to side reactions and decomposition.Use an ice bath or cryocooler. Report the internal reaction temperature, not just the bath temperature.
Atmosphere Sulfonyl chlorides are sensitive to moisture. An inert atmosphere prevents hydrolysis to the sulfonic acid.Conduct the amination step under a dry, inert atmosphere (Nitrogen or Argon).
Rate of Addition Slow addition of reagents prevents dangerous exotherms and minimizes the formation of impurities.Use a dropping funnel or syringe pump for additions. Report the addition time.
Reaction Scale Yields often change when scaling a reaction up or down due to differences in heat and mass transfer.[5]Report the exact scale of the reaction. If reporting a yield for a large-scale synthesis, it should be based on that specific experiment.
Purification Method The method of purification dictates the final purity of the compound, which is critical for subsequent biological assays.Detail the column chromatography parameters (silica type, solvent system) or recrystallization solvent.
Yield Reporting Reporting only the highest-ever achieved yield is misleading.[3]The isolated yield after purification should be reported as an average of at least three independent runs , including the standard deviation.

Part 2: A Framework for Rigorous Characterization

Characterization is not a final step but a core part of the validation process. Each technique provides a piece of the puzzle, and together they should confirm the structure and purity of the synthesized compound beyond reasonable doubt.

TechniquePurposeExpected Results for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
¹H NMR Confirms the proton framework of the molecule.Expect characteristic signals for the furan ring protons, the pyrrolidine ring protons (likely complex multiplets), and the acidic proton of the carboxylic acid.
¹³C NMR Confirms the carbon backbone.Expect distinct signals for the carbonyl carbon, the furan carbons, and the pyrrolidine carbons.
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition.The measured mass should be within 5 ppm of the calculated exact mass for C₉H₁₁NO₅S.[8]
Infrared (IR) Spectroscopy Identifies key functional groups.Expect strong characteristic absorptions for the C=O (carboxylic acid), S=O (sulfonamide), and O-H (acid) bonds.[9]
Melting Point A sharp melting point indicates high purity.Report a narrow melting range (e.g., 1-2 °C). A broad range suggests impurities.
Elemental Analysis Confirms the percentage of C, H, N, and S.The experimental percentages should be within ±0.4% of the theoretical values.
Analytical Validation Workflow

cluster_primary Primary Characterization cluster_secondary Secondary Confirmation cluster_purity Purity & Final Validation Purified_Product Purified Product NMR ¹H and ¹³C NMR Purified_Product->NMR HRMS HRMS (ESI/Q-ToF) Purified_Product->HRMS IR FT-IR Purified_Product->IR MP Melting Point Purified_Product->MP Purity_Check HPLC or LC-MS (>95% Purity?) Purified_Product->Purity_Check Elemental Elemental Analysis (C, H, N, S) Purified_Product->Elemental Decision Data Consistent? NMR->Decision HRMS->Decision IR->Decision MP->Decision Purity_Check->Decision Elemental->Decision Validated Compound Validated Decision->Validated Yes Re_evaluate Re-purify / Re-synthesize Decision->Re_evaluate No

Caption: A decision-making workflow for analytical validation.

Part 3: Comparative Methodologies for Biological Evaluation

A common application for novel sulfonamides is in kinase inhibition, a key area of drug discovery.[10][11] To assess the reproducibility of biological data, we compare two common approaches to screening our newly synthesized compound.

Hypothetical Assay: FLT3 Kinase Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia (AML), and various inhibitors are in development.[10][12] We will use an in vitro kinase assay as our model system.

Detailed Protocol:

  • Reagents: Recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

  • Assay Plate: In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or antibody-based detection like HTRF).

  • Data Analysis: Convert the raw data to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparison of Methodological Approaches
FeatureApproach A: The "Single Point" Screen Approach B: The "Rigorous IC₅₀" Determination
Goal Rapidly identify "hits".Accurately and reproducibly determine potency.
Method Test each compound at a single, high concentration (e.g., 10 µM).Test each compound across a full dose-response curve (e.g., 8-12 concentrations).
Replicates Often done as a single measurement (n=1).Each concentration is tested in triplicate (n=3) on the same plate. The entire experiment is repeated on at least three separate days (N=3).
Controls Basic positive (DMSO) and negative (no enzyme) controls.Includes a known, well-characterized reference inhibitor (e.g., Quizartinib for FLT3) on every plate to serve as a quality control standard.
Outcome A "% inhibition" value. Prone to false positives and negatives.A robust IC₅₀ value reported as a geometric mean with a 95% confidence interval.
Reproducibility Low. Highly susceptible to experimental noise and single-run errors.High. Statistical power is increased, and inter-experiment variability can be assessed. The reference standard ensures plate-to-plate consistency.

Recommendation: For any compound intended for further development, Approach B is mandatory. A single-point screen is useful only for initial library triage, but the data should never be considered definitive or be the sole basis for significant decisions. The generation of robust, multi-run IC₅₀ data is a cornerstone of a trustworthy drug discovery cascade.[13][14]

Conclusion

Ensuring the reproducibility of experimental results for a novel compound like 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is not an afterthought; it is the primary objective of rigorous scientific investigation. By adopting a self-validating approach to synthesis, employing a multi-technique strategy for characterization, and committing to statistically robust methods for biological evaluation, researchers can build a data package that is reliable, trustworthy, and serves as a solid foundation for future work. The principles outlined in this guide are not merely suggestions but are essential practices for upholding scientific integrity in the competitive and demanding field of drug discovery.

References

  • Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. [Link]

  • How reproducible are reported yields in organic synthesis? (2022). Reddit r/labrats. [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. [Link]

  • Editorial: Reproducibility of Results. (2014). Organic Process Research & Development. [Link]

  • Reproducibility of Synthesis papers. (2022). Reddit r/chemistry. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. (2021). Journal of Medicinal Chemistry. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Williams, M. (2018). Reagent Validation to Facilitate Experimental Reproducibility. Current Protocols in Pharmacology. [Link]

  • Theodorsson, E. (2012). Validation And Verification of Measurement Methods in Clinical Chemistry. Bioanalysis. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Journal of Medicinal Chemistry. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). Molbank. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]

  • Discovery of a Potent and Selective FLT3 Inhibitor... (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione... (2020). SN Applied Sciences. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • 2-Furoic acid, TMS derivative. NIST WebBook. [Link]

  • Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

  • 2 Furoic acid. mzCloud. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives... (2022). Pharmaceuticals. [Link]

  • Pyrrolidine-2-carboxylic acid, 1-(2-furoyl)-. SpectraBase. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Semantic Scholar. [Link]

  • Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. (2021). European Journal of Chemistry. [Link]

  • Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Guide to Orthogonal Assay Development for Confirming the Biological Activity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a Putative FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is merely the first step in a long and rigorous journey. A primary hit, such as 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (hereafter referred to as PYS-FA), may exhibit desired activity in an initial assay, but this result is fraught with potential for artifacts, off-target effects, or assay-specific interference. To build a robust case for a molecule's therapeutic potential, its biological activity must be confirmed through a battery of orthogonal assays. These are distinct experimental methods that measure the same biological event through different physical principles or by interrogating different points in the causal biological pathway.[1][2]

This guide provides a comprehensive framework for validating the activity of PYS-FA, a novel compound with a chemical structure suggestive of kinase inhibition. Based on scaffold analysis from recent literature, we hypothesize that PYS-FA is an inhibitor of Fms-like Tyrosine Kinase 3 (FLT3).[3][4] Mutations that cause constitutive activation of FLT3 are common drivers in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[4][5]

Here, we will detail a multi-pronged strategy, moving from direct biochemical confirmation of target engagement to physiologically relevant cell-based validation of downstream pathway modulation. This guide is designed for researchers, scientists, and drug development professionals to provide not just protocols, but the scientific rationale behind creating a self-validating system of experiments to confidently advance a lead compound.

Section 1: The Primary Target - Understanding the FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to ligand-independent dimerization and constitutive kinase activity.[3][4] This aberrant signaling drives uncontrolled cell proliferation primarily through the STAT5, RAS/MAPK, and PI3K/Akt pathways. An effective inhibitor must block the catalytic activity of FLT3, thereby preventing the phosphorylation of these downstream substrates.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS/MAPK Pathway FLT3->RAS Activation PI3K PI3K/Akt Pathway FLT3->PI3K Activation PYS_FA PYS-FA (Putative Inhibitor) PYS_FA->FLT3 Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation Dimerization & Nuclear Translocation

Caption: The constitutively active FLT3-ITD signaling pathway in AML.

Section 2: The Assay Cascade for Hit Confirmation

A logical progression of experiments, or an "assay cascade," is essential for efficient and definitive hit validation. This workflow is designed to first confirm the primary hypothesis with high certainty (Does PYS-FA inhibit FLT3?) before investing resources in more complex cellular and functional studies. Our cascade begins with direct, in vitro biochemical assays and progresses to assays in a cellular context that measure the intended downstream physiological response.

Assay_Workflow cluster_biochem Biochemical Assays (In Vitro) cluster_cell Cell-Based Assays (In Situ) start Primary Hit PYS-FA biochem_activity 1. FLT3 Kinase Activity Assay (IC50) start->biochem_activity biophys_binding 2. Biophysical Binding Assay (e.g., TSA) (ΔTm) biochem_activity->biophys_binding Confirms direct binding cell_target 3. Cellular Target Engagement (CETSA) (Stabilization) biophys_binding->cell_target Confirms cell permeability & target engagement cell_downstream 4. Downstream Pathway Inhibition Assay (p-STAT5 Western Blot) (EC50) cell_target->cell_downstream Confirms functional cellular effect conclusion Confirmed Hit Mechanism Validated cell_downstream->conclusion

Caption: A logical workflow for validating a putative kinase inhibitor.

Section 3: Biochemical Assays - Direct Target Engagement

The foundational question is whether PYS-FA directly affects the enzymatic activity of purified FLT3 kinase. Biochemical assays are performed in a simplified, cell-free system, which allows for precise measurement of direct inhibition without confounding factors like cell permeability or metabolism.[6][7]

Primary Assay: In Vitro FLT3 Kinase Activity Assay

Principle: This assay directly measures the catalytic activity of recombinant FLT3 kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is a universal product of kinase-catalyzed ATP hydrolysis.[8] The signal is inversely proportional to the inhibitory activity of the test compound. The goal is to determine the half-maximal inhibitory concentration (IC50) of PYS-FA.

Experimental Protocol:

  • Reagents: Recombinant human FLT3-ITD enzyme, a suitable kinase substrate (e.g., a generic tyrosine kinase peptide), ATP, and a commercial ADP-Glo™ Kinase Assay kit.

  • Preparation: Prepare a serial dilution of PYS-FA in DMSO, then dilute into the assay buffer. A typical final concentration range would be 1 nM to 100 µM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of PYS-FA dilution or control (DMSO vehicle). Add 2.5 µL of a mixture containing FLT3-ITD enzyme and substrate.

  • Initiation: Add 2.5 µL of ATP solution (at a concentration near the Km for FLT3, typically 10 µM) to start the reaction.[9] Incubate for 1 hour at room temperature.

  • Detection: Stop the kinase reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read the luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log concentration of PYS-FA and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay: Thermal Shift Assay (TSA)

Principle: TSA, or Differential Scanning Fluorimetry (DSF), provides orthogonal evidence of direct physical binding.[10] The principle is that the binding of a ligand, such as PYS-FA, stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change (ΔTm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

Experimental Protocol:

  • Reagents: Recombinant human FLT3-ITD enzyme, PYS-FA, and a fluorescent dye (e.g., SYPRO™ Orange).

  • Preparation: In a 96-well PCR plate, prepare reaction mixtures containing the FLT3-ITD enzyme (2 µM), SYPRO Orange dye (5X concentration), and PYS-FA at various concentrations (e.g., 1 µM to 100 µM). Include a DMSO vehicle control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Analysis: Plot fluorescence intensity versus temperature. The Tm is the temperature at which the fluorescence is at its peak (or the inflection point of the sigmoidal curve). Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each PYS-FA concentration. A dose-dependent increase in Tm confirms direct binding.

Section 4: Cell-Based Assays - Confirming Activity in a Biological Context

While biochemical assays confirm direct target interaction, they do not guarantee activity in a living cell.[11][12] Cell-based assays are crucial to verify that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and produce the desired downstream biological effect.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA extends the principle of TSA to a live-cell environment. It assesses target engagement by measuring the thermal stabilization of the target protein within intact cells. After treating cells with the compound, the cells are heated. The soluble fraction of the target protein remaining after heat treatment is quantified, typically by Western blot. A stabilizing compound will result in more soluble protein remaining at higher temperatures.

Experimental Protocol:

  • Cell Culture: Culture a human AML cell line that endogenously expresses FLT3-ITD, such as MV4-11, to 80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of PYS-FA (e.g., 10 nM to 50 µM) or a DMSO vehicle control for 2 hours.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 62°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Analysis: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble FLT3 in the supernatant by Western blotting using an anti-FLT3 antibody.

  • Data Interpretation: At a given temperature, an increase in the FLT3 band intensity in PYS-FA-treated samples compared to the control indicates target stabilization. Plotting the band intensities across the temperature range generates CETSA curves, confirming target engagement in a physiological setting.

Downstream Functional Assay: Phospho-STAT5 Western Blot

Principle: The ultimate proof of an inhibitor's efficacy is its ability to block the target's downstream signaling. As shown in the pathway diagram, activated FLT3 phosphorylates STAT5 (p-STAT5). This assay measures the level of p-STAT5 in AML cells following treatment with PYS-FA. A potent and specific inhibitor should reduce p-STAT5 levels in a dose-dependent manner without affecting total STAT5 levels.

Experimental Protocol:

  • Cell Culture and Treatment: Seed MV4-11 cells and allow them to attach. Starve the cells (if necessary, though FLT3-ITD is constitutively active) and then treat with a serial dilution of PYS-FA (e.g., 1 nM to 10 µM) for 4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for phospho-STAT5 (Tyr694). After washing, probe with a secondary HRP-conjugated antibody.

  • Detection and Reprobing: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Subsequently, strip the membrane and re-probe with an antibody for total STAT5 to serve as a loading control.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal for each sample. Plot the normalized p-STAT5 levels against the log concentration of PYS-FA to determine the half-maximal effective concentration (EC50).

Section 5: Data Comparison and Interpretation

The power of the orthogonal assay approach lies in the convergence of evidence. By summarizing the quantitative data from each experiment, we can build a comprehensive and compelling profile of PYS-FA's activity.

Assay TypeMethodParameter MeasuredPurposeExpected Result for PYS-FA
Biochemical ADP-Glo™ Kinase AssayIC50 Measures direct inhibition of enzymatic activity.Low nM to µM range
Biophysical Thermal Shift Assay (TSA)ΔTm Confirms direct physical binding to the target.> 2 °C shift at saturating concentrations
Cellular Cellular TSA (CETSA)Target Stabilization Confirms target engagement inside living cells.Dose-dependent thermal stabilization
Cellular p-STAT5 Western BlotEC50 Measures inhibition of downstream signaling pathway.Potency similar to or slightly higher than IC50

Interpreting the Results:

  • A potent IC50 from the biochemical assay confirms that PYS-FA can inhibit the purified enzyme.

  • A significant ΔTm in the TSA provides orthogonal evidence that this inhibition is due to direct binding.

  • Confirmation of target stabilization by CETSA demonstrates that the compound is cell-permeable and can find and bind to FLT3 in its native environment.

  • A potent EC50 in the p-STAT5 assay is the crucial final piece of evidence, proving that target engagement translates into the desired functional outcome—the shutdown of oncogenic signaling. Discrepancies between IC50 and EC50 values can point to factors like cell membrane permeability, efflux pump activity, or compound metabolism, which are critical considerations for further drug development.

Conclusion

The validation of a hit compound requires a rigorous, multi-faceted approach that systematically builds a case for its mechanism of action. By employing the orthogonal assay cascade described—combining direct enzyme inhibition, biophysical binding, cellular target engagement, and downstream functional readouts—researchers can confidently confirm the biological activity of a molecule like 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. This methodical process not only validates the primary hit but also provides crucial insights into its drug-like properties, mitigating the risk of advancing artifactual or non-viable candidates and paving the way for rational lead optimization.

References

  • Scafuri, B., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Brusselmans, K., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy. Available at: [Link]

  • Gucka, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Journal of Medicinal Chemistry. Available at: [Link]

  • Gucka, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]

  • Kopp, M. C., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Wang, J., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor... with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • D'Andrea, L. D., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. Available at: [Link]

  • Johnson, T., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. Available at: [Link]

  • Lim, H. J., et al. (2018). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Creative Bioarray. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Creative Bioarray. Available at: [Link]

  • Liu, J., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available at: [Link]

  • Rothweiler, U., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Maccarana, M. M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Available at: [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available at: [Link]

  • PDB-101. (2019). Differential Scanning Fluorimetry. RCSB PDB. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any other in ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to be self-validating, providing clarity and explaining the causality behind each recommendation.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. For 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid, we must consider the contributions of its constituent functional groups: the furoic acid, the pyrrolidine ring, and the sulfonyl group.

  • Furoic Acid Moiety : As a carboxylic acid, this compound is acidic. It can cause skin and eye irritation[1][2]. It is generally a combustible solid[1]. While some research suggests furoic acid is biodegradable, this should not be taken as a license for drain disposal, as its derivatives may have different environmental fates[3].

  • Sulfonyl Group : The sulfonyl group is a key feature. Compounds containing this group, particularly sulfonyl chlorides, are known to be reactive and corrosive[4]. Decomposition or combustion of sulfur-containing compounds can produce toxic sulfur oxides (SOx)[5].

  • Pyrrolidine Moiety : Pyrrolidine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage. While integrated into a larger molecule, the basic nitrogen of the pyrrolidine can still react with acids.

Given this profile, 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid should be treated as a hazardous substance. It is crucial to consult the material's specific Safety Data Sheet (SDS) if available. In its absence, the precautionary principle dictates that we handle it as an irritant that is potentially corrosive and harmful to the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this waste stream. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles and a face shield.[4][6]Protects against potential splashes of waste solutions and contact with the solid powder, which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[4][6]Prevents skin contact. The compound is a likely skin irritant.[2][7] Contaminated gloves should be disposed of as hazardous waste.
Body Protection Chemical-resistant lab coat or apron.[4]Protects skin and personal clothing from contamination.
Respiratory Protection To be handled within a certified chemical fume hood.[4]Prevents inhalation of the powdered compound or any aerosols generated during handling.

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or the substance is airborne, evacuate the lab and inform the appropriate safety officer.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, don the full PPE as described in the table above.

Step 3: Contain and Clean the Spill

  • For Solid Spills : Gently sweep up the material to avoid generating dust[1][8]. Use an absorbent pad to wipe the area if necessary.

  • For Solutions : Cover the spill with an inert absorbent material like vermiculite or sand[9].

  • Collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated, properly labeled hazardous waste container[1][6].

Step 4: Decontaminate the Area

  • Wash the spill area thoroughly with soap and water[6].

Step 5: Dispose of Cleanup Materials

  • All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container along with the spilled chemical.

Waste Disposal Workflow

The proper disposal of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid must follow a systematic and compliant workflow. Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][10]

Experimental Protocol: Waste Segregation and Collection
  • Designate a Waste Container : Use a clearly labeled, leak-proof container for the collection of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid waste[11]. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. Avoid metal containers due to the acidic nature of the compound.[10][11]

  • Labeling : The container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid"

    • The associated hazards (e.g., "Irritant," "Acidic")

    • The date of initial accumulation

  • Segregation : This waste stream should be kept separate from other waste types. Specifically:

    • Do NOT mix with bases : As an acid, it will react exothermically with bases.

    • Do NOT mix with strong oxidizing agents : The furoic acid moiety can be oxidized.[1]

    • Keep separate from aqueous solutions unless neutralized : While some furoic acid derivatives are biodegradable, the complete compound's environmental impact is unknown.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be under the control of lab personnel and away from drains or sources of ignition.[11] The container must be kept closed at all times except when adding waste.[12]

Disposal Pathway Decision Tree

The following diagram outlines the logical steps for managing the waste stream from generation to final disposal.

G Disposal Workflow for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid A Waste Generation (Solid, Solution, or Contaminated Labware) B Is the waste container properly labeled with 'Hazardous Waste' and full chemical name? A->B C Label the container immediately. Specify all components. B->C No D Segregate waste. AVOID mixing with bases and oxidizers. B->D Yes C->D E Store in a designated Satellite Accumulation Area (SAA). Keep container closed. D->E F Is the container full or has it been stored for the maximum allowed time? E->F G Continue to collect waste in the SAA. Perform weekly inspections. F->G No H Arrange for pickup by the institution's Environmental Health & Safety (EH&S) office. F->H Yes I Transport by a licensed hazardous waste contractor for final disposal (likely incineration). H->I

Caption: Decision tree for the safe disposal of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Final Disposal Procedure
  • Contact EH&S : Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[12]

  • Professional Disposal : The waste will be handled by a licensed hazardous waste disposal company.[11][13] The most probable method of final disposal for this type of organic compound is high-temperature incineration at a permitted facility. This method ensures the complete destruction of the molecule, converting it primarily to carbon dioxide, water, nitrogen oxides, and sulfur oxides, which are then treated by the facility's scrubbing systems.

Adherence to this comprehensive guide will ensure that the disposal of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid is conducted safely, responsibly, and in full compliance with regulatory standards, thereby building a foundation of trust in our laboratory practices.

References

  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • American Chemical Society.
  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • Santa Cruz Biotechnology.
  • Santa Cruz Biotechnology.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.
  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • S D Fine-Chem Limited.
  • Fisher Scientific.
  • RSC Publishing.
  • Sigma-Aldrich.
  • Cole-Parmer.
  • Oakland University. Hazardous Waste - EHSO Manual 2025-2026.
  • Clean Harbors. SDS US - CL6681.
  • CymitQuimica.

Sources

Navigating the Uncharted: A Guide to Safely Handling 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Senior Application Scientist Commentary: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet publicly available. 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is one such molecule. While this guide provides a robust framework for its handling, based on an expert analysis of its constituent chemical moieties—a sulfonamide and a carboxylic acid—it is not a substitute for the official Safety Data Sheet (SDS). The manufacturer's SDS is the gold standard and must be obtained and reviewed before any handling of this compound. This document should be used to augment, not replace, that primary source of information. Our objective is to foster a culture of proactive safety, equipping researchers with the logic to anticipate hazards and implement rigorous controls.

Deconstructing the Hazard Profile: A Proactive Assessment

Given the absence of a specific SDS, we must infer potential hazards from the compound's structure. It comprises a furoic acid core, a sulfonamide group, and a pyrrolidine ring.

  • Furoic Acid Moiety: Carboxylic acids, as a class, are often corrosive or irritating to the skin and eyes.[1] They can also cause respiratory irritation if inhaled as a dust or aerosol.[1] The material is expected to be a solid, so dust generation is a primary concern.

  • Sulfonamide Group: Sulfonamides are a well-known class of compounds, famous for their therapeutic uses. However, they are also associated with allergic reactions in susceptible individuals.[2][3] While the risk of cross-reactivity between different sulfonamides is considered low, it is a prudent measure to handle any new sulfonamide with precautions to prevent sensitization.[4] Some sulfonamides can also cause photosensitivity or crystalluria, though these are typically risks associated with ingestion rather than laboratory handling.[3][5]

  • Pyrrolidine Moiety: Pyrrolidine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[6] While integrated into a larger, solid molecule, the inherent reactivity of this functional group warrants caution.

Inferred Hazard Summary Table

Hazard TypePotential ManifestationRationale
Skin Contact Irritation, burns, potential for allergic sensitization.Carboxylic acid and pyrrolidine functionalities suggest corrosive/irritant properties. The sulfonamide group presents a risk of allergic reaction.[1][2]
Eye Contact Serious irritation or damage.Acidic nature and pyrrolidine component indicate a high potential for eye damage upon contact.[1][7]
Inhalation Respiratory tract irritation.As a powdered solid, airborne dust can irritate the mucous membranes and respiratory system.[1]
Ingestion May be harmful.General toxicity for research chemicals should be assumed.[7]

The First Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the primary method for reducing exposure.[8] PPE is the essential final barrier between the researcher and the chemical.[9] For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a comprehensive PPE ensemble is mandatory.

Hand Protection: The Double-Glove Mandate

Rationale: Given the corrosive potential and the risk of sensitization, robust hand protection is critical. A single pair of gloves may not provide sufficient protection against all potential chemical interactions or may be subject to unnoticeable punctures.

Protocol:

  • Inner Glove: Wear a standard nitrile laboratory glove. This provides a primary barrier.

  • Outer Glove: Wear a second pair of nitrile gloves over the first.[10] This "double-gloving" technique significantly reduces the risk of exposure from tears or permeation.

  • Immediate Removal: If direct contact with the chemical occurs, remove both pairs of gloves immediately, wash hands thoroughly with soap and water, and don fresh gloves.[10]

  • Regular Replacement: Do not reuse disposable gloves. Change them frequently, and always before leaving the laboratory area.

Eye and Face Protection: An Impenetrable Shield

Rationale: The potential for serious eye irritation or damage from either the acidic nature or other reactive parts of the molecule necessitates stringent eye protection.[1][7]

Protocol:

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.

  • Recommended Practice: For all procedures involving weighing, transferring, or dissolving the solid, splash-proof chemical goggles are required.

  • Enhanced Protection: When handling larger quantities (greater than a few grams) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical goggles.

Protective Clothing: Full Coverage

Rationale: To prevent accidental skin contact from spills or airborne dust, full body coverage is essential.

Protocol:

  • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front must be worn at all times.

  • Full-Length Pants: Legs must be fully covered. Shorts or skirts are not permitted.

  • Closed-Toe Shoes: Footwear must completely cover the feet. Perforated shoes, sandals, or cloth sneakers offer inadequate protection.

Respiratory Protection: Managing the Dust Hazard

Rationale: As a fine powder, this compound can easily become airborne, posing an inhalation hazard.[1] Engineering controls are the first choice to manage this.

Protocol:

  • Primary Control: All handling of the solid compound, including weighing and transfers, must be performed within a certified chemical fume hood or a powder containment hood to minimize dust generation.

  • Secondary Control: If engineering controls are not feasible or during a spill cleanup where dust levels may be high, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters should be used.[11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • SDS Acquisition: Immediately obtain the SDS from the supplier and ensure all lab personnel have read and understood it.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong bases or oxidizing agents).[6] The container should be kept tightly sealed.[12]

Step-by-Step Handling Protocol

This protocol assumes the manipulation of small, research-scale quantities inside a chemical fume hood.

  • Preparation: Don all required PPE as outlined in Section 2. Ensure a chemical spill kit is accessible.

  • Work Area: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Use a dedicated spatula for this chemical.

    • Weigh the compound on weighing paper or in a tared container.

    • Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel.

    • If dissolving, add the solid to the solvent slowly. Be aware that some dissolutions can be exothermic.

  • Post-Handling:

    • Securely cap the primary container.

    • Wipe down the dedicated spatula and any contaminated surfaces within the fume hood with a damp cloth.

    • Dispose of all contaminated disposables (weighing paper, bench liner, gloves) as chemical waste.

    • Wash hands thoroughly after removing gloves.

Emergency and Disposal Plan

Spill Response
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully sweep the absorbed material into a designated chemical waste container.[13][14]

    • Wipe the area with a damp cloth, and dispose of the cloth as chemical waste.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Allow only trained emergency personnel to conduct the cleanup.

Waste Disposal
  • Segregation: All solid waste contaminated with 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, including gloves, weighing paper, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[13][14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Collection: Follow your institution's specific procedures for chemical waste pickup and disposal.[15] Do not dispose of this chemical down the drain or in the regular trash.[16] While furoic acid itself is reported to be biodegradable, the complete structure's environmental impact is unknown.[17]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of a research chemical with an incomplete hazard profile.

PPE_Workflow Risk Assessment & PPE Selection Workflow cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Control & PPE Selection cluster_2 Phase 3: Operations & Disposal A Start: New Chemical (5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid) B Obtain Manufacturer's SDS A->B C SDS Available? B->C D Analyze Structure: - Carboxylic Acid - Sulfonamide - Pyrrolidine C->D No F Primary Control: Use Chemical Fume Hood C->F Yes E Assume High Hazard: - Irritant/Corrosive - Sensitizer - Inhalation Risk D->E E->F G Select PPE Ensemble F->G H Eye: Goggles + Face Shield Skin: Double Nitrile Gloves, Lab Coat Respiratory: N95 (if needed) G->H I Execute Handling Protocol (Weighing, Transfer) H->I J Spill or Exposure? I->J K Follow Emergency Plan J->K Yes L Segregate & Label Chemical Waste J->L No K->L M End: Procedure Complete L->M

Caption: Workflow for risk assessment and PPE selection for novel research chemicals.

References

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services.

  • Santa Cruz Biotechnology. 2-Furoic acid Safety Data Sheet.

  • Journal of Chemical Education. Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications.

  • NHS Specialist Pharmacy Service. Managing medicines for people with sulfonamide allergy.

  • University of California, Los Angeles. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. U.S. Department of Labor.

  • Fisher Scientific. 3-Furoic acid Safety Data Sheet.

  • Fisher Scientific. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid Safety Data Sheet.

  • National Institute on Drug Abuse. Ordering Guidelines for Research Chemicals and Controlled Substances.

  • Sigma-Aldrich. Pyrrolidine Safety Data Sheet.

  • MSC Industrial Supply. OSHA PPE Levels: Workplace Chemical Exposure Protection.

  • Best Practice Advocacy Centre New Zealand. Appropriate use of sulfonamide antibiotics.

  • DC Fine Chemicals. 2-Furoic acid Safety Data Sheet.

  • Occupational Safety and Health Administration. Personal Protective Equipment. U.S. Department of Labor.

  • World Health Organization. Ensuring the safe handling of chemicals.

  • Wisconsin Technical College System. Sulfonamides – Nursing Pharmacology.

  • Cymit Quimica. Storage and Handling Tips for Research Chemicals: Safety Comes First.

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Central Drug House. PYRROLIDINE MATERIAL SAFETY DATA SHEET.

  • University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.

  • Quicktest. Safety equipment, PPE, for handling acids.

  • U.S. Environmental Protection Agency. Safer Chemicals Research.

  • University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals at UW-Madison.

  • Brigham Young University. A CHEMISTS' GUIDE TO PPE.

  • American Chemistry Council. Personal Protective Equipment.

  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)?.

  • Royal Society of Chemistry. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate.

  • Organic Syntheses. 2-FUROIC ACID.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.